molecular formula C20H22N4O2 B1681850 C 1311 CAS No. 138154-39-9

C 1311

Numéro de catalogue: B1681850
Numéro CAS: 138154-39-9
Poids moléculaire: 350.4 g/mol
Clé InChI: CUNDRHORZHFPLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

C-1311 is a small molecule drug with a maximum clinical trial phase of II.
an imidazoacridinone;  arrests cell-cycle progression in the G2 phase of L1210 cells;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

10-[2-(diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-23(4-2)10-9-21-15-6-7-16-19-18(15)20(26)14-11-13(25)5-8-17(14)24(19)12-22-16/h5-8,11-12,21,25H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDRHORZHFPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160508
Record name C 1311
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138154-39-9
Record name C 1311
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Record name C 1311
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Record name 138154-39-9
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Record name C-1311
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Foundational & Exploratory

C1311: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Antineoplastic Agent C1311 (Symadex)

Executive Summary

C1311, also known as Symadex, is a promising antineoplastic agent belonging to the imidazoacridinone class of compounds. It has demonstrated significant preclinical and clinical activity against a range of solid tumors. This technical guide provides a comprehensive overview of C1311, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction

C1311 is a rationally designed small molecule that has emerged as a potent anti-cancer agent. Its multifaceted mechanism of action, which includes DNA intercalation, topoisomerase II inhibition, and targeting of the FLT3 receptor tyrosine kinase, makes it a compound of significant interest for the treatment of various malignancies. This document synthesizes the available technical data on C1311 to serve as a resource for its continued development and clinical investigation.

Mechanism of Action

C1311 exerts its antineoplastic effects through a combination of mechanisms, primarily targeting DNA integrity and critical cellular signaling pathways.

  • DNA Intercalation and Topoisomerase II Inhibition: C1311 intercalates into DNA, disrupting its normal function. Furthermore, it acts as a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA cleavage complex, C1311 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering cell death.

  • FLT3 Inhibition: C1311 has been identified as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Constitutive activation of FLT3 is a common mutation in acute myeloid leukemia (AML) and is associated with poor prognosis. By inhibiting FLT3, C1311 can disrupt downstream signaling pathways crucial for the proliferation and survival of cancer cells.

  • Induction of Senescence and Apoptosis: The cellular response to C1311 is notably dependent on the status of the tumor suppressor protein p53. In cells with wild-type p53, C1311 treatment leads to the induction of cellular senescence, a state of irreversible growth arrest. Conversely, in cells with mutated or absent p53, C1311 triggers apoptosis, or programmed cell death.[1] This dual activity suggests that C1311 could be effective against a broad range of tumors with different genetic backgrounds.

Data Presentation

Preclinical Data

Table 1: In Vitro Cytotoxicity of C1311 in Human Cancer Cell Lines [2]

Cell LineCancer TypeIC50 (µM)
AGSGastric0.0094
NCI-N87Gastric0.0098
K-562Leukemia0.038
HL-60Leukemia0.045
A549Lung0.120
NCI-H460Lung0.150
HT-29Colon0.230
HCT-116Colon0.280
MCF-7Breast0.310
MDA-MB-231Breast0.350
OVCAR-3Ovarian0.420
SK-OV-3Ovarian0.480
U-251Glioblastoma0.560
SF-268Glioblastoma0.620
PC-3Prostate0.750
DU-145Prostate0.800

Table 2: Preclinical Pharmacokinetics of C1311 in Mice [3]

ParameterValue
Dosing RouteIntraperitoneal (i.p.)
Doses Tested15, 50, 100, 150 mg/kg
Plasma Clearance47,410 ml/min/kg
Tissue Distribution (Rank Order)Spleen > Small Intestine > Fat > Kidney > Liver >> Plasma
Tissue-to-Plasma Ratio (Liver, 15 mg/kg)8
Tissue-to-Plasma Ratio (Spleen, 50 mg/kg)600
Tumor AUC (MAC15A)186 µg·h/mL
Tumor AUC (HT-29)94.4 µg·h/mL
Linearity of Plasma PharmacokineticsLinear up to 100 mg/kg
Clinical Trial Data

Table 3: Summary of Phase I Clinical Trial of C1311 in Advanced Solid Tumors (NCT00325002) [2][4]

ParameterDetails
Study Design Dose-escalation study to assess safety, tolerability, MTD, and RD.
Patient Population Patients with advanced solid tumors refractory to standard therapies.
Dosing Regimen Weekly intravenous infusion for 3 consecutive weeks, followed by a 1-week rest period (28-day cycle).
Dose Escalation 15, 30, 60, 120, 240, 480, and 640 mg/m²/week.
Maximum Tolerated Dose (MTD) 640 mg/m²/week (DLT: Grade 3 neutropenia).
Recommended Dose (RD) 480 mg/m²/week.
Dose-Limiting Toxicity (DLT) Grade 4 neutropenia lasting more than 7 days.
Common Adverse Events (Grade 1-2) Nausea, asthenia, vomiting, diarrhea.
Serious Adverse Events (Possibly Drug-Related) Post-infusion fever without infection.
Preliminary Efficacy Stable disease was observed in 3 patients. One patient had a stable course for over 8 cycles, and two had stable courses for 4 cycles.

A separate Phase I trial evaluated a once-every-three-weeks dosing schedule.[3] In this study involving 36 patients, the recommended dose was determined to be 850 mg/m².[3] Dose-limiting toxicities were primarily hematologic and reversible.[3] In this trial, 1 patient (3%) achieved a partial response and 17 patients (47%) had stable disease.[3]

A Phase II trial of C1311 in patients with advanced breast cancer refractory to taxanes and anthracyclines has also been conducted. While detailed patient response data is not publicly available in a structured format, the study showed an overall therapeutic effect in 40% of patients, with 2 partial responses and 19 patients with stable disease.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol describes a standard procedure for analyzing the cell cycle distribution of cells treated with C1311 using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Harvest:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • For suspension cells, collect by centrifugation.

    • Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the fluorescence emission at approximately 617 nm.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by TUNEL Assay

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection of apoptosis in cells treated with C1311.

Materials:

  • TUNEL assay kit (commercially available)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Fixation:

    • Grow cells on coverslips or in chamber slides.

    • Treat cells with C1311 as required.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization solution for 2-5 minutes on ice.

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically includes TdT enzyme and labeled dUTPs).

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Detection:

    • Wash the cells three times with PBS.

    • If using a fluorescent label, mount the coverslips with an anti-fade mounting medium.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Signaling Pathways and Experimental Workflows

C1311_Mechanism_of_Action cluster_C1311 C1311 cluster_CellularTargets Cellular Targets cluster_CellularResponse Cellular Response C1311 C1311 DNA DNA C1311->DNA Intercalation TopoII Topoisomerase II C1311->TopoII Inhibition FLT3 FLT3 Receptor C1311->FLT3 Inhibition DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB FLT3_Inhibition FLT3 Signaling Inhibition FLT3->FLT3_Inhibition p53_activation p53 Activation DSB->p53_activation p53_absence p53 Absence/Mutation DSB->p53_absence Senescence Senescence p53_activation->Senescence Apoptosis Apoptosis p53_absence->Apoptosis

Overview of C1311's multifaceted mechanism of action.

p53_dependent_senescence C1311 C1311 DNA_Damage DNA Damage C1311->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 p21 p21 (CDKN1A) Transcription p53->p21 CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE Rb Hypophosphorylation of Rb CDK2_CyclinE->Rb E2F E2F Repression Rb->E2F CellCycleArrest G1/S Cell Cycle Arrest E2F->CellCycleArrest Senescence Cellular Senescence CellCycleArrest->Senescence

C1311-induced p53-dependent senescence pathway.

p53_independent_apoptosis C1311 C1311 DNA_Damage DNA Damage C1311->DNA_Damage Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe in p53-deficient cells Mitochondrial_Pathway Mitochondrial Pathway Mitotic_Catastrophe->Mitochondrial_Pathway Bax_Bak Bax/Bak Activation Mitochondrial_Pathway->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

C1311-induced p53-independent apoptosis pathway.

flt3_inhibition_pathway cluster_pathways Downstream Signaling C1311 C1311 FLT3 FLT3 Receptor C1311->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibition Inhibition

Inhibition of FLT3 signaling by C1311.

Conclusion

C1311 is a potent antineoplastic agent with a well-characterized, multi-pronged mechanism of action. Its ability to induce both senescence and apoptosis depending on p53 status, coupled with its inhibitory effects on topoisomerase II and FLT3, underscores its potential as a versatile cancer therapeutic. The preclinical data demonstrate significant activity across a broad range of cancer cell lines and favorable pharmacokinetic properties in animal models. Early-phase clinical trials have established a manageable safety profile and shown preliminary signs of efficacy in heavily pretreated patient populations. Further clinical investigation, particularly in combination with other agents and in specific patient populations defined by biomarkers such as p53 and FLT3 status, is warranted to fully elucidate the therapeutic potential of C1311. This technical guide provides a solid foundation of data and protocols to support these future research and development efforts.

References

C1311 topoisomerase II inhibitor research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C1311: A Novel Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

C1311 (Symadex) is a novel imidazoacridinone derivative that has demonstrated significant potential as an anticancer agent. Developed as an analogue of mitoxantrone with the aim of reducing cardiotoxicity, C1311 exhibits a unique dual mechanism of action by inhibiting both topoisomerase II and the FMS-like tyrosine kinase 3 (FLT3).[1][2] Notably, its interaction with topoisomerase II differs from traditional poisons; it functions as a catalytic inhibitor, preventing the enzyme's activity without stabilizing the DNA-enzyme cleavable complex.[3] This whitepaper provides a comprehensive technical overview of C1311, consolidating data from clinical trials, detailing its mechanism of action, and providing relevant experimental protocols for its study.

Introduction: Targeting DNA Topoisomerase II in Oncology

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoils and tangles, that arise during replication, transcription, and chromosome segregation.[4][5] Type II topoisomerases (Topo II) function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[5] This catalytic cycle is a critical target for cancer therapy. Many widely used chemotherapeutic agents, known as Topo II poisons (e.g., etoposide, doxorubicin), act by stabilizing the intermediate covalent complex between Topo II and DNA.[6][7] This leads to an accumulation of DNA double-strand breaks, which, upon collision with replication forks, trigger cell cycle arrest and apoptosis.[8]

C1311 belongs to a distinct class of Topo II inhibitors. As a catalytic inhibitor, it interferes with the enzyme's function without trapping the cleavable complex, offering a different therapeutic mechanism that may circumvent some of the limitations and toxicities associated with Topo II poisons.[3][6]

C1311: A Dual-Inhibitor Imidazoacridinone

C1311 is a structurally optimized imidazoacridinone, a class of compounds developed from research on anthracenediones like mitoxantrone.[9] A key feature of C1311 is its dual inhibitory capacity, targeting not only topoisomerase II but also receptor tyrosine kinases (RTKs) of the FLT3 family.[1] This dual action is significant, as FLT3 mutations are common drivers in certain hematological malignancies, such as acute myeloid leukemia (AML).

Mechanism of Action

The primary mechanism of C1311 involves the catalytic inhibition of topoisomerase II. Unlike Topo II poisons that stabilize the cleavable complex, C1311 prevents the enzyme from carrying out its catalytic function, such as DNA decatenation and relaxation.[3][6] This distinction is crucial as it may lead to a different cellular response and toxicity profile. For instance, preclinical studies show that C1311 induces cell cycle arrest in the G1 and G2/M phases through the overexpression of p53 and p21, but does not necessarily lead to a strong apoptotic response.[10]

The inhibition of FLT3 provides a second, targeted mechanism of action, making C1311 a candidate for cancers dependent on this signaling pathway.

cluster_0 Topoisomerase II Poisons (e.g., Etoposide) cluster_1 C1311 (Catalytic Inhibitor) TopoII_P Topoisomerase II Complex_P Cleavable Complex (Topo II + DNA) TopoII_P->Complex_P Binds DNA_P Supercoiled DNA DNA_P->Complex_P Binds DSB Permanent Double-Strand Breaks Complex_P->DSB Poison Stabilizes Complex Apoptosis_P Apoptosis DSB->Apoptosis_P TopoII_C Topoisomerase II Relaxed_DNA Relaxed DNA TopoII_C->Relaxed_DNA Catalyzes Relaxation CellCycleArrest Cell Cycle Arrest (G1, G2/M) TopoII_C->CellCycleArrest Downstream Effect DNA_C Supercoiled DNA DNA_C->TopoII_C C1311 C1311 C1311->TopoII_C Inhibits Catalytic Activity

Caption: Comparative mechanisms of Topoisomerase II poisons vs. C1311.

Clinical and Preclinical Data

C1311 has been evaluated in several Phase I and II clinical trials for advanced solid tumors and breast cancer. The primary dose-limiting toxicity (DLT) observed is transient and reversible neutropenia, with minimal non-hematologic side effects and a lack of significant cardiotoxicity.[1][3][9]

Phase I Clinical Trial Data

The tables below summarize key quantitative data from Phase I trials investigating different dosing schedules.

ParameterWeekly Infusion (x3, q28d)[9]Once Every 3 Weeks (q3w)[1]
Patient Population Advanced Solid TumorsAdvanced Solid Tumors
Doses Tested (mg/m²) 15, 30, 60, 120, 240, 480, 640640, 850, 1,100
MTD (mg/m²) 640950
Recommended Dose (mg/m²) 480850
Dose-Limiting Toxicity Grade 3 NeutropeniaReversible Neutropenia, Thrombocytopenia
Efficacy 3 patients with Stable Disease1 PR (3%), 17 SD (47%)
Phase II Clinical Trial Data (Advanced Breast Cancer)

A Phase II study in heavily pretreated breast cancer patients demonstrated disease control.[3]

ParameterValue[3]
Patient Population 53 patients resistant to taxanes & anthracyclines
Dosing Regimen 360 mg/m² weekly x 3, q28d (adjusted from 480)
Overall Response (CR+PR) 2 Partial Responses (PR)
Stable Disease (SD) 19 patients (36%)
Overall Therapeutic Effect (PR+SD) 40%
Primary Toxicity (Grade 3/4) Neutropenia (38%)
Other Mild AEs Anemia (14%), Nausea (36%), Vomiting (20%)

Key Experimental Protocols

Investigating the activity of C1311 requires specific assays to differentiate its catalytic inhibition from the action of Topo II poisons.

Protocol: Topoisomerase II DNA Decatenation Assay

This assay measures the catalytic activity of Topo II by monitoring the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[11] Catalytic inhibitors like C1311 will prevent the release of individual minicircles.

Methodology:

  • Reaction Setup: On ice, prepare a 20 µL reaction mixture containing 1x Topo II reaction buffer, ATP, and kDNA substrate.

  • Inhibitor Addition: Add varying concentrations of C1311 (or a vehicle control, e.g., DMSO) to the reaction tubes. Include a known Topo II poison (e.g., etoposide) and a known catalytic inhibitor (e.g., ICRF-193) as controls.

  • Enzyme Addition: Add a pre-determined amount of human Topoisomerase II enzyme sufficient to achieve complete decatenation in the control reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye (containing SDS and a tracking dye).

  • Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization & Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Quantify the bands to determine the IC50 value of C1311.

start Start: Prepare Reagents setup 1. Set up Reaction Mix (Buffer, ATP, kDNA) start->setup add_inhibitor 2. Add C1311 / Controls setup->add_inhibitor add_enzyme 3. Add Topo II Enzyme add_inhibitor->add_enzyme incubate 4. Incubate at 37°C add_enzyme->incubate stop_reaction 5. Terminate Reaction (Add Stop Buffer/Dye) incubate->stop_reaction electrophoresis 6. Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize 7. Visualize & Quantify Bands electrophoresis->visualize end End: Determine IC50 visualize->end

Caption: Workflow for a Topoisomerase II DNA Decatenation Assay.
Protocol: In Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay is a cell-based method used to detect the formation of covalent Topo II-DNA complexes (cleavable complexes).[11][12] This assay is critical to confirm that C1311 does not act as a Topo II poison.

Methodology:

  • Cell Treatment: Culture cancer cells to logarithmic growth phase and treat with C1311, a vehicle control, and a positive control Topo II poison (e.g., etoposide) for a specified time.

  • Cell Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a denaturant (e.g., Sarkosyl) to trap any existing protein-DNA covalent complexes.

  • DNA Shearing: Scrape the viscous lysate and pass it repeatedly through a needle to shear the genomic DNA.

  • Density Gradient Centrifugation: Layer the lysate onto a cesium chloride (CsCl) step gradient. Perform ultracentrifugation to separate free protein from DNA and protein-DNA complexes based on buoyant density.

  • Fractionation & Detection: Carefully collect fractions from the gradient. Transfer the DNA-containing fractions to a membrane using a slot-blot apparatus.

  • Immunoblotting: Detect the amount of Topo II covalently bound to the DNA in each fraction using a specific primary antibody against Topo II and a labeled secondary antibody.

  • Analysis: Quantify the signal. A significant increase in signal for the drug-treated sample compared to the control indicates stabilization of the cleavable complex. For C1311, the signal is expected to be similar to the vehicle control, confirming its non-poison mechanism.

Associated Signaling Pathways

While Topo II poisons directly generate DNA double-strand breaks that robustly activate DNA Damage Response (DDR) pathways leading to apoptosis, C1311's mechanism induces a more nuanced response.[8] Preclinical data suggests that C1311 treatment leads to the upregulation of the tumor suppressor protein p53.[10] Activated p53 then transcriptionally activates p21 (CDKN1A), a cyclin-dependent kinase inhibitor. This p53-p21 axis is a primary driver of cell cycle arrest at the G1/S and G2/M checkpoints, providing time for the cell to respond to the inhibition of topoisomerase activity before committing to division.

C1311 C1311 TopoII Topoisomerase II Inhibition C1311->TopoII p53 p53 Upregulation TopoII->p53 Cellular Stress Signal p21 p21 (CDKN1A) Activation p53->p21 Transcriptional Activation cdk Cyclin/CDK Complexes p21->cdk Inhibition arrest G1 and G2/M Cell Cycle Arrest cdk->arrest Leads to

Caption: Simplified p53-mediated cell cycle arrest pathway induced by C1311.

Conclusion and Future Directions

C1311 represents a promising therapeutic agent with a unique profile as a dual inhibitor of topoisomerase II and FLT3. Its mechanism as a catalytic inhibitor, which avoids the stabilization of the DNA-cleavable complex, distinguishes it from classic Topo II poisons and may contribute to its manageable safety profile, particularly its reduced cardiotoxicity. Clinical data has demonstrated evidence of antitumor activity in heavily pretreated patient populations with a primary DLT of reversible neutropenia.

Future research should focus on further elucidating the downstream consequences of catalytic Topo II inhibition, exploring rational combinations with other targeted agents, and identifying patient populations most likely to benefit from its dual-action mechanism, particularly in FLT3-driven malignancies.

References

An In-depth Technical Guide to the Discovery and Synthesis of C1311

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the novel antineoplastic agent, C1311. C1311, an imidazoacridinone derivative, has demonstrated potent cytotoxic effects across a range of human cancer cell lines. Its primary mechanisms of action include the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and topoisomerase II, crucial enzymes in cell proliferation and DNA topology, respectively. This document details the synthetic route for C1311, provides specific experimental protocols for key biological assays, and presents quantitative data on its efficacy. Furthermore, it visualizes the key signaling pathways affected by C1311, offering a deeper understanding of its molecular-level interactions.

Discovery and Development

C1311, also known as Symadex, emerged from a rational drug design program aimed at developing novel anticancer agents. It belongs to the imidazoacridinone class of compounds, which were synthesized and evaluated for their potential as antineoplastic agents.[1] Early studies revealed that C1311 exhibits significant cytotoxic activity against various human solid tumor and leukemia cell lines.[2] Further investigations into its mechanism of action identified it as a potent dual inhibitor of FLT3 and topoisomerase II.[1] These initial findings propelled C1311 into further preclinical and clinical development, including Phase I and II clinical trials for patients with advanced solid tumors.[1][3]

Synthesis of C1311

The synthesis of C1311 and other imidazoacridinone derivatives has been described in the scientific literature.[2][4] The general synthetic approach involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of Imidazoacridinones

The synthesis is typically carried out in a three-step sequence starting from the corresponding 1-chloro-4-nitro-9(10H)-acridinone precursors.[4]

  • Step 1: Synthesis of 1-chloro-4-nitro-9(10H)-acridinone precursors. This initial step involves the synthesis of the core acridinone structure with the necessary chloro and nitro substitutions.

  • Step 2: Amination of the acridinone core. The 1-chloro substituent is displaced by an appropriate amine to introduce the side chain.

  • Step 3: Annulation of the imidazolo ring. The imidazolo ring is formed by heating the aminoacridinone intermediate with formic acid.[4]

It is important to note that the specific details of the synthesis of C1311 (5-diethylaminoethylamino-8-hydroxyimidazoacridinone) would follow this general scheme, with the appropriate selection of starting materials and reagents to yield the desired final product.

Biological Activity and Mechanism of Action

C1311 exerts its anticancer effects through a multi-faceted mechanism of action, primarily targeting two key cellular processes: signal transduction through FLT3 and DNA replication and repair via topoisomerase II inhibition.

FLT3 Inhibition

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML). C1311 has been shown to be a potent inhibitor of FLT3 kinase activity.

Experimental Protocol: FLT3 Inhibition Assay

A common method to assess FLT3 inhibition is a cellular autophosphorylation assay.[5]

  • Cell Culture: Mouse embryonal fibroblast (MEF) cells transfected to express full-length FLT3-ITD are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of C1311.

  • Stimulation: FLT3 ligand (FLT3-L) is added to stimulate receptor autophosphorylation.

  • Lysis and ELISA: Cells are lysed, and the levels of phosphorylated FLT3 are determined using a sandwich ELISA system.[5]

  • Data Analysis: The concentration of C1311 that inhibits FLT3 phosphorylation by 50% (IC50) is calculated.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that alters the topology of DNA by catalyzing the passage of a double-stranded DNA segment through a transient break in another. This process is vital for DNA replication, transcription, and chromosome segregation. C1311 acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and apoptosis.

Experimental Protocol: Topoisomerase II Decatenation Assay

The inhibitory effect of C1311 on topoisomerase II can be evaluated using a decatenation assay with kinetoplast DNA (kDNA).[6][7][8]

  • Reaction Setup: A reaction mixture is prepared containing kDNA, human topoisomerase II enzyme, and reaction buffer.

  • Compound Addition: C1311 is added to the reaction mixture at various concentrations. A solvent control (e.g., DMSO) is also included.[6]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation of kDNA by topoisomerase II.[7]

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing STEB and chloroform/isoamyl alcohol.[7]

  • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of decatenation is observed as a decrease in the amount of released minicircles in the presence of C1311.[7]

Cytotoxic Activity

C1311 has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines.

Experimental Protocol: Cytotoxicity Assay

The cytotoxic effects of C1311 are typically determined using a standard cell viability assay, such as the MTT or XTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of C1311 for a specified duration (e.g., 72 hours).

  • Cell Viability Assessment: A viability reagent (e.g., XTT) is added to each well, and the plates are incubated to allow for color development.

  • Absorbance Reading: The absorbance is measured using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the concentration of C1311 that causes 50% growth inhibition (GI50) is determined.

Quantitative Data

The following tables summarize the quantitative data regarding the cytotoxic activity of C1311 against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of C1311 in Human Solid Tumor and Leukemia Cell Lines [2]

Cell LineCancer TypeGI50 (µM)
AGSGastric Cancer0.0094
St-4Gastric Cancer0.0098
A549Lung Cancer0.15
EKVXLung Cancer0.28
SW-620Colon Cancer0.29
HCT-116Colon Cancer0.35
LoVoColon Cancer0.42
HT-29Colon Cancer0.80
MCF-7Breast Cancer0.27
NCI/ADR-RESBreast Cancer0.33
T-47DBreast Cancer0.45
OVCAR-3Ovarian Cancer0.25
SK-OV-3Ovarian Cancer0.38
CCRF-CEMLeukemia0.22
K-562Leukemia0.28
MOLT-4Leukemia0.31

Table 2: In Vitro and In Vivo Activity of C1311 in Human Colorectal Cancer [3]

Cell LineAssayParameterValue
HT29In VitroGI50 (µM)0.83
HCT116In VitroGI50 (µM)0.12
COLO205In VitroGI50 (µM)0.12
HT29In Vivo (Hollow Fiber - i.p.)% Growth Inhibition77
HT29In Vivo (Hollow Fiber - s.c.)% Growth Inhibition57

Signaling Pathways and Visualizations

C1311's inhibitory action on FLT3 disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating topoisomerase II inhibition.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation C1311 C1311 C1311->FLT3 Inhibits Autophosphorylation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates

Caption: FLT3 Signaling Pathway Inhibition by C1311.

TopoII_Inhibition_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis kDNA Kinetoplast DNA (kDNA) (Catenated Network) Reaction_Mix Reaction Mixture kDNA->Reaction_Mix TopoII Topoisomerase II Enzyme TopoII->Reaction_Mix Buffer Reaction Buffer + ATP Buffer->Reaction_Mix C1311 C1311 (Test Compound) Reaction_Mix->C1311 Add Incubate Incubate at 37°C C1311->Incubate Stop_Reaction Stop Reaction (e.g., STEB) Incubate->Stop_Reaction Gel Agarose Gel Electrophoresis Stop_Reaction->Gel Visualize Visualize (Ethidium Bromide) Decatenated Minicircles Gel->Visualize

Caption: Workflow for Topoisomerase II Decatenation Assay.

Conclusion

C1311 is a promising novel anticancer agent with a well-defined dual mechanism of action targeting both FLT3 and topoisomerase II. Its potent cytotoxic activity against a variety of cancer cell lines, particularly those of gastric and colon origin, underscores its therapeutic potential. The detailed synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the clinical efficacy and safety profile of C1311 is warranted to fully elucidate its role in cancer therapy.

References

An In-depth Technical Guide to the Imidazoacridinone C-1311: Chemical Structure, Properties, and Antineoplastic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-1311, a prominent member of the imidazoacridinone class of compounds, has emerged as a significant subject of research in oncology due to its potent antineoplastic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of C-1311. The document details its activity as a topoisomerase II inhibitor, its impact on cell cycle progression, and its modulation of the androgen receptor signaling pathway. In vitro cytotoxicity data across a range of human cancer cell lines and in vivo pharmacokinetic parameters in murine models are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and extension of research on this compound. Visual diagrams generated using Graphviz are included to illustrate critical signaling pathways and experimental workflows, offering a clear and concise summary of the complex processes involved in the therapeutic action of C-1311.

Chemical Structure and Physicochemical Properties

C-1311 is chemically identified as 5-Diethylaminoethylamino-8-hydroxyimidazoacridinone. Its core structure is a pentacyclic aromatic system, which is characteristic of the imidazoacridinone family.

Table 1: Physicochemical Properties of C-1311

PropertyValueReference
Chemical Name 5-Diethylaminoethylamino-8-hydroxyimidazoacridinone
Molecular Formula C20H22N4O2Inferred from structure
Molecular Weight 350.42 g/mol Inferred from structure
Appearance Not explicitly stated in reviewed literature
Solubility Soluble in DMSO and normal saline for stock solutions.[1][1]

In Vitro Antineoplastic Activity

C-1311 has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Table 2: In Vitro Cytotoxicity of C-1311 in Human Cancer Cell Lines

Cell LineCancer TypeExposure Time (h)IC50 (µM)Reference
Gastric Cancer (unspecified)Gastric Cancer720.0094[2]
Gastric Cancer (unspecified)Gastric Cancer720.0098[2]
DU-145Prostate Cancer (AR-negative)720.15[3]
HCT116 p53+/+Colon CarcinomaNot specified0.68 (IC80)[4]
HCT116 p53-/-Colon CarcinomaNot specified0.64 (IC80)[4]
LNCaPProstate Cancer (AR-positive)720.47[3]
22Rv1 (spheroid)Prostate Cancer961.2[3]
DU-145 (spheroid)Prostate Cancer (AR-negative)960.3[3]
LNCaP (spheroid)Prostate Cancer (AR-positive)964.0[3]
Various Solid Tumors & Leukemias (Median)Mixed720.279[2]

In Vivo Pharmacokinetics

Pharmacokinetic studies in tumor-bearing mice have provided insights into the absorption, distribution, metabolism, and excretion of C-1311. The compound is characterized by rapid clearance from plasma and extensive tissue distribution.

Table 3: In Vivo Pharmacokinetic Parameters of C-1311 in Mice (Intraperitoneal Administration)

ParameterValueConditionsReference
Plasma Clearance 47,410 ml/min/kg[5]
Tissue-to-Plasma Ratio (Liver) 815 mg/kg dose[5]
Tissue-to-Plasma Ratio (Spleen) 60050 mg/kg dose[5]
Tumor AUC (MAC15A) 186 µg·h/mL[5]
Tumor AUC (HT-29) 94.4 µg·h/mL[5]
Linear Pharmacokinetics Dose Range 15-100 mg/kg[5]
Major Metabolites M1 (glucuronide), M2 (oxidation product)[6]
Elimination (24h) 39% of administered dose[6]
Biliary Excretion (24h) 28% (mostly as C-1311)[6]
Renal Excretion (24h) 11% (as M1 glucuronide)[6]

Mechanism of Action

The antineoplastic effects of C-1311 are attributed to multiple mechanisms, primarily its action as a topoisomerase II inhibitor, its ability to induce cell cycle arrest, and its modulation of the androgen receptor signaling pathway.

Topoisomerase II Inhibition

C-1311 functions as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of double-strand breaks, which, if not repaired, trigger apoptotic cell death.

Topoisomerase_II_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle C1311 C-1311 Cleavage_Complex Topoisomerase II- DNA Cleavage Complex C1311->Cleavage_Complex Stabilizes TopoII Topoisomerase II TopoII->Cleavage_Complex Binds to DNA DNA Supercoiled DNA Religation Religation Cleavage_Complex->Religation DNA strand passage DSB Double-Strand Breaks Cleavage_Complex->DSB Inhibits Religation Religation->TopoII Releases DNA Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Apoptosis Apoptosis DSB->Apoptosis Triggers Cell_Cycle_Arrest C1311 C-1311 DNA_Damage DNA Double-Strand Breaks C1311->DNA_Damage G2_Checkpoint G2 Checkpoint Activation DNA_Damage->G2_Checkpoint G2M_Arrest G2/M Phase Arrest G2_Checkpoint->G2M_Arrest Mitosis Mitosis G2_Checkpoint->Mitosis Inhibits entry into Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest AR_Signaling_Inhibition Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Dimer AR Dimerization & Nuclear Translocation AR->AR_Dimer C1311 C-1311 C1311->AR_Dimer Inhibits Gene_Transcription Target Gene Transcription C1311->Gene_Transcription Inhibits ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to ARE->Gene_Transcription Initiates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth TopoII_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, ATP, kDNA) Start->Prepare_Mix Add_C1311 Add C-1311 or Vehicle Control Prepare_Mix->Add_C1311 Add_Enzyme Add Topoisomerase IIα Add_C1311->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Stop Buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Analyze Analyze Results Visualize->Analyze End End Analyze->End

References

BNT324/DB-1311: A Technical Deep Dive into a Novel B7-H3 Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) BNT324/DB-1311, focusing on its molecular target, mechanism of action, and available preclinical and clinical data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

Core Component: The B7-H3 Target

BNT324/DB-1311 is an investigational ADC that specifically targets B7-H3 (CD276), a transmembrane glycoprotein that has emerged as a promising therapeutic target in oncology.[1][2][3][4][5][6][7][8][9][10] B7-H3 is a member of the B7 family of immune checkpoint proteins and is overexpressed in a wide array of solid tumors with limited expression in healthy tissues.[1][6][8][9][10] This differential expression profile makes it an attractive candidate for targeted cancer therapies. High B7-H3 expression has been correlated with disease progression and poor prognosis in various cancers.[1][4][6][8][9][10]

The ADC is composed of a humanized monoclonal antibody targeting B7-H3, conjugated to a potent topoisomerase I inhibitor payload.[1][2][4][7][8][9] This design allows for the selective delivery of the cytotoxic agent to tumor cells expressing B7-H3.

Mechanism of Action and B7-H3 Signaling

Upon administration, the antibody component of BNT324/DB-1311 binds to the B7-H3 protein on the surface of tumor cells. This binding event is followed by the internalization of the ADC-B7-H3 complex. Once inside the cancer cell, the linker connecting the antibody and the payload is cleaved, releasing the topoisomerase I inhibitor. This cytotoxic agent then exerts its anti-tumor effect by inhibiting DNA replication and triggering apoptosis.

B7-H3 has been implicated in both immune regulation and direct effects on cancer cell biology. Its signaling pathways are complex and can influence tumor growth, invasion, and resistance to therapy.

B7H3_Signaling B7-H3 Signaling Pathways in Cancer B7H3 B7-H3 (CD276) Immune_Evasion Immune Evasion B7H3->Immune_Evasion Promotes Tumor_Cell_Effects Direct Tumor Cell Effects B7H3->Tumor_Cell_Effects Mediates T_Cell T-Cell Inhibition Immune_Evasion->T_Cell Jak2_Stat3 Jak2/Stat3 Pathway Tumor_Cell_Effects->Jak2_Stat3 PI3K_AKT PI3K/AKT Pathway Tumor_Cell_Effects->PI3K_AKT ERK ERK Pathway Tumor_Cell_Effects->ERK Proliferation Cell Proliferation & Survival Jak2_Stat3->Proliferation Invasion_Metastasis Invasion & Metastasis Jak2_Stat3->Invasion_Metastasis Drug_Resistance Drug Resistance Jak2_Stat3->Drug_Resistance PI3K_AKT->Proliferation PI3K_AKT->Drug_Resistance ERK->Proliferation

B7-H3 Signaling Overview

Preclinical Data and Experimental Protocols

Preclinical studies have demonstrated the anti-tumor activity of BNT324/DB-1311 in various solid tumor models.[1][4][6][9][10] These studies formed the basis for its clinical development.

In Vitro Studies
  • Binding Assays: The binding affinity and specificity of the anti-B7-H3 antibody component were evaluated using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) and SPR (Surface Plasmon Resonance). These assays confirmed high-affinity binding to B7-H3.

  • Cytotoxicity Assays: The in vitro potency of BNT324/DB-1311 was assessed against a panel of B7-H3-positive human cancer cell lines. The ADC demonstrated dose-dependent cytotoxicity in these cell lines.

In Vivo Studies
  • Xenograft Models: The in vivo efficacy of BNT324/DB-1311 was evaluated in mouse models bearing human tumor xenografts. These models included various cancer types known to express B7-H3, such as lung cancer (e.g., Calu6), glioma (e.g., U87MG), and prostate cancer (e.g., PC-3). The ADC showed significant anti-tumor activity in these models.

  • Safety and Toxicology: Preclinical safety and toxicology studies were conducted in cynomolgus monkeys. These studies helped to establish a preliminary safety profile and determine the starting dose for clinical trials.

Preclinical_Workflow Preclinical Evaluation Workflow for BNT324/DB-1311 Target_ID Target Identification (B7-H3) ADC_Construct ADC Construction (Ab + Linker + Payload) Target_ID->ADC_Construct In_Vitro In Vitro Characterization ADC_Construct->In_Vitro Binding Binding Assays (ELISA, SPR) In_Vitro->Binding Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) In_Vitro->Cytotoxicity In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Xenograft Efficacy Studies (Human Tumor Xenografts in Mice) In_Vivo->Xenograft Tox Toxicology Studies (Cynomolgus Monkeys) In_Vivo->Tox Clinical_Dev Clinical Development In_Vivo->Clinical_Dev

Preclinical Development Workflow

Clinical Development: Phase 1/2a Trial (NCT05914116)

BNT324/DB-1311 is currently being evaluated in a Phase 1/2a clinical trial (NCT05914116) in patients with locally advanced or metastatic solid tumors who have been heavily pretreated.[1] The trial is designed to assess the safety, tolerability, and preliminary efficacy of the ADC.

Study Design

The study consists of a dose-escalation phase to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase in specific tumor cohorts.

Efficacy Data

Interim data from the Phase 1/2a trial have shown encouraging anti-tumor activity across a range of solid tumors.[1]

Table 1: Efficacy of BNT324/DB-1311 in Various Solid Tumors (Phase 1/2a Interim Analysis)

Tumor TypePatient SubgroupDose LevelUnconfirmed Objective Response Rate (uORR)Disease Control Rate (DCR)Median Radiographic Progression-Free Survival (rPFS)
Overall All evaluable patients (n=238)Multiple32.4%82.4%Not Reported
Small Cell Lung Cancer (SCLC) All patients (n=73)Multiple56.2%89.0%Not Reported
Prior immunotherapy, no prior topoisomerase I inhibitor9 mg/kg70.4%Not ReportedNot Reported
Non-Small Cell Lung Cancer (NSCLC) Non-squamous histology (n=41)Multiple22.0%Not ReportedNot Reported
Squamous histology (n=25)Multiple16.0%Not ReportedNot Reported
Castration-Resistant Prostate Cancer (CRPC) All patients (n=32)Multiple28.0%92.0%7.2 months
Cervical Cancer (n=4)Multiple75.0%Not ReportedNot Reported
Hepatocellular Carcinoma (n=12)Multiple25.0%Not ReportedNot Reported
Head and Neck Squamous Carcinoma (n=3)Multiple100.0%Not ReportedNot Reported
Melanoma (n=11)Multiple36.4%Not ReportedNot Reported

Data from ESMO Asia Congress 2024 presentation.[1]

Safety and Tolerability

BNT324/DB-1311 has demonstrated a manageable safety profile in the ongoing clinical trial.[1]

Table 2: Safety Profile of BNT324/DB-1311 (n=277)

Adverse Event CategoryPercentage of Patients
Any Treatment-Related Adverse Event (TRAE) Not explicitly stated, but common TRAEs reported
Grade ≥3 TRAEs Not explicitly stated
TRAEs leading to Dose Reduction Not explicitly stated
TRAEs leading to Discontinuation Not explicitly stated

Most Common Treatment-Related Adverse Events (TRAEs):

  • Nausea

  • Neutrophil count decreased

  • Anemia

  • White blood cell count decreased

  • Decreased appetite

  • Platelet count decreased

Regulatory Status

The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to BNT324/DB-1311 for the treatment of patients with advanced/unresectable or metastatic castration-resistant prostate cancer (CRPC).[2][4] Additionally, it has received Orphan Drug Designation for the treatment of advanced or metastatic esophageal squamous cell carcinoma.[1]

Conclusion

BNT324/DB-1311 is a promising antibody-drug conjugate targeting B7-H3, a well-validated target in a variety of solid tumors. The preclinical data have demonstrated its potent anti-tumor activity, and the preliminary results from the ongoing Phase 1/2a clinical trial show encouraging efficacy and a manageable safety profile in a heavily pretreated patient population. Further clinical development is underway to fully elucidate the therapeutic potential of this novel agent.

References

DB-1311: A Technical Overview of a Novel B7-H3 Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB-1311 (also known as BNT324) is a next-generation antibody-drug conjugate (ADC) emerging as a promising therapeutic candidate for a range of solid tumors. Developed by DualityBio and partnered with BioNTech, this agent is engineered to selectively deliver a potent cytotoxic payload to cancer cells overexpressing the B7-H3 antigen. This document provides a comprehensive technical overview of the DB-1311 ADC, including its payload and linker technology, mechanism of action, and available preclinical and clinical data.

DB-1311 is constructed using DualityBio's proprietary Duality Immune Toxin Antibody Conjugate (DITAC™) platform.[1] This platform is designed to create ADCs with an optimized therapeutic window, characterized by enhanced stability in circulation, tumor-specific payload release, and a significant bystander killing effect. The core components of DB-1311 are a humanized monoclonal antibody targeting B7-H3, a cleavable linker system, and a novel topoisomerase I inhibitor payload.[2][3]

Core Components of DB-1311

The Target: B7-H3 (CD276)

B7-H3, a member of the B7 superfamily of immune checkpoint molecules, is a type I transmembrane glycoprotein.[1] Its expression is limited in healthy tissues but is significantly upregulated in a wide variety of solid tumors, including prostate, lung, ovarian, and cervical cancers.[4][5][6] High B7-H3 expression is often correlated with poor prognosis and advanced disease, making it an attractive target for ADC-based therapies.[5][6]

The Antibody

DB-1311 utilizes a humanized IgG1 monoclonal antibody that is designed for high binding affinity and internalization capacity upon engagement with the B7-H3 antigen on the tumor cell surface. To minimize off-target immune activation, the antibody features a fragment crystallizable (Fc) region that has been silenced.

The Payload: A Novel Topoisomerase I Inhibitor

The cytotoxic agent employed in DB-1311 is P1021, a proprietary novel DNA topoisomerase I inhibitor.[2][3] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, relieving torsional stress by inducing transient single-strand breaks.[7] P1021 acts by trapping the enzyme-DNA cleavage complex, which leads to the accumulation of DNA single-strand breaks. When the replication fork collides with these trapped complexes, irreversible double-strand breaks occur, ultimately triggering apoptotic cell death.[7] This payload is a derivative of camptothecin and is designed to exert a bystander effect, meaning it can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.

The Linker Technology: DITAC™ Platform

DB-1311 incorporates a stable, cleavable linker from DualityBio's DITAC™ platform.[2] This linker is designed to remain intact in the systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. Upon internalization of the ADC into the target tumor cell, the linker is cleaved by intracellular enzymes, releasing the P1021 payload in its active form. The drug-to-antibody ratio (DAR) of DB-1311 is approximately 6.[2]

Mechanism of Action

The therapeutic strategy of DB-1311 is based on the targeted delivery of its topoisomerase I inhibitor payload to B7-H3 expressing cancer cells. The multi-step process is outlined below.

DB-1311_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC_Circulation DB-1311 in Circulation Target_Cell B7-H3 Expressing Tumor Cell ADC_Circulation->Target_Cell 1. Binding to B7-H3 Endosome Endosome Target_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release P1021 Payload Released Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage Topoisomerase I Inhibition & DNA Damage Payload_Release->DNA_Damage 5. Target Engagement Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

DB-1311 mechanism of action from circulation to apoptosis.

Preclinical Data

Due to the proprietary nature of the compound, detailed quantitative preclinical data and experimental protocols are not publicly available. The following summarizes the reported findings.

Preclinical studies have demonstrated that DB-1311 exhibits potent, dose-dependent cytotoxicity against a range of B7-H3-positive tumor cell lines in vitro.[2] In vivo studies using xenograft models of lung cancer (Calu6), glioma (U87MG), and prostate cancer (PC-3) have shown significant anti-tumor activity.[2][3] Notably, DB-1311's activity was minimal in a B7-H3 negative xenograft model, indicating its target specificity.[2][3] Comparative studies suggested that DB-1311 has more potent anti-tumor activity than an analogue of DS7300a, another B7-H3 targeting ADC.[2][3]

Pharmacokinetic and safety profiles were evaluated in cynomolgus monkeys, where DB-1311 was well-tolerated with repeated dose administration.[2][3] The ADC demonstrated good stability and dose-proportional exposure.[2][3]

Clinical Development

DB-1311 is currently being evaluated in several clinical trials for various advanced solid tumors. The primary Phase 1/2a study (NCT05914116) is a multicenter, open-label, dose-escalation and dose-expansion trial to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DB-1311.[4]

Preliminary Clinical Efficacy

Preliminary data from the ongoing clinical trials have shown encouraging anti-tumor activity and a manageable safety profile in heavily pre-treated patient populations.[6]

IndicationTrial CohortObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Data Cut-off
Cervical CancerNCT05914116 (Cohort 7)33.3% (confirmed)86.7%7.0 monthsSeptember 5, 2025
Platinum-Resistant Ovarian CancerNCT05914116 (Cohort 8)58.3% (confirmed)75.0%8.2 monthsSeptember 5, 2025
Castration-Resistant Prostate Cancer (CRPC)NCT0591411627.9% (unconfirmed)95.3%8.3 months (radiographic)January 3, 2025

Table 1: Summary of Preliminary Clinical Efficacy Data for DB-1311. Data is from heavily pre-treated patient populations and is subject to change with further follow-up. ORR, DCR, and PFS are based on investigator assessment.[4][8]

Safety and Tolerability

The safety profile of DB-1311 has been reported as manageable.[4][6] The most common treatment-related adverse events (TRAEs) are nausea and hematological events, which are primarily Grade 1-2.[4][8]

Experimental Protocols

Detailed, specific experimental protocols for DB-1311 are not publicly available. The following are generalized protocols representative of those used in ADC development.

In Vitro Cytotoxicity Assay (Generalized)

In_Vitro_Cytotoxicity_Workflow Start Start Cell_Seeding Seed B7-H3+ and B7-H3- cancer cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h for cell adherence Cell_Seeding->Incubation_1 ADC_Treatment Treat cells with serial dilutions of DB-1311 Incubation_1->ADC_Treatment Incubation_2 Incubate for 72-120h ADC_Treatment->Incubation_2 Viability_Assay Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubation_2->Viability_Assay Readout Measure absorbance or luminescence Viability_Assay->Readout Analysis Calculate IC50 values Readout->Analysis End End Analysis->End

Generalized workflow for in vitro cytotoxicity assessment.
Xenograft Tumor Model for In Vivo Efficacy (Generalized)

Xenograft_Model_Workflow Start Start Cell_Implantation Subcutaneously implant B7-H3+ tumor cells into immunodeficient mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer DB-1311 (intravenously) and vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight (e.g., twice weekly) Treatment->Monitoring Endpoint Continue until tumors reach predefined endpoint Monitoring->Endpoint Analysis Analyze tumor growth inhibition (TGI) Endpoint->Analysis End End Analysis->End

Generalized workflow for in vivo efficacy studies.

Conclusion

DB-1311 is a promising, next-generation B7-H3 targeting ADC with a novel topoisomerase I inhibitor payload and a sophisticated, stable linker system. Its design, based on the DITAC™ platform, aims to maximize on-target efficacy while minimizing systemic toxicity. Preliminary preclinical and clinical data have demonstrated its potential in heavily pre-treated solid tumors with a manageable safety profile. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of DB-1311 across a range of malignancies. The development of this agent highlights the continued innovation in the field of antibody-drug conjugates and offers a potential new therapeutic option for patients with difficult-to-treat cancers.

References

Preclinical Profile of BNT324/DB-1311: A B7-H3-Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Overview for Drug Development Professionals

Introduction

BNT324/DB-1311 is an investigational antibody-drug conjugate (ADC) engineered to target B7-homologue 3 (B7-H3), a transmembrane glycoprotein that is overexpressed in a wide array of solid tumors and is implicated in tumor progression and therapeutic resistance.[1][2][3] This technical guide provides a comprehensive summary of the available preclinical data on BNT324/DB-1311, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic and safety profiles. The information is intended for researchers, scientists, and other professionals involved in the field of oncology drug development.

Molecular Composition and Mechanism of Action

BNT324/DB-1311 is a meticulously designed ADC with three primary components: a humanized anti-B7-H3 IgG1 monoclonal antibody, a novel and potent DNA topoisomerase I inhibitor payload named P1021, and a stable, maleimide tetrapeptide-based cleavable linker.[4] The drug-to-antibody ratio (DAR) of BNT324/DB-1311 is approximately 6.[5][3][4]

The proposed mechanism of action begins with the high-affinity binding of the anti-B7-H3 antibody component to the B7-H3 protein expressed on the surface of cancer cells. Following binding, the ADC-B7-H3 complex is internalized by the cell. Once inside, the linker is cleaved, releasing the P1021 payload. P1021 then inhibits topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of single and double-strand DNA breaks, ultimately triggering programmed cell death (apoptosis) in the cancer cell.[6][7][8]

cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome/Lysosome cluster_nucleus Nucleus ADC BNT324/DB-1311 (ADC) B7H3 B7-H3 Receptor ADC->B7H3 1. Binding Internalization ADC-B7-H3 Complex Internalization B7H3->Internalization 2. Internalization Cleavage Linker Cleavage Internalization->Cleavage 3. Trafficking Payload P1021 Payload (Topoisomerase I Inhibitor) Cleavage->Payload 4. Payload Release Topo1 Topoisomerase I-DNA Complex Payload->Topo1 5. Inhibition DSB DNA Double-Strand Breaks Topo1->DSB 6. DNA Damage Apoptosis Apoptosis DSB->Apoptosis 7. Cell Death

Figure 1: Mechanism of Action of BNT324/DB-1311

Preclinical Efficacy

Preclinical studies have demonstrated the potent and specific anti-tumor activity of BNT324/DB-1311.[5][3]

In Vitro Studies

BNT324/DB-1311 exhibited specific and dose-dependent cytotoxicity against B7-H3-positive tumor cell lines.[5][3] The selection of a DAR of approximately 6 was based on preclinical evidence indicating that the DAR6 construct had superior efficacy compared to a DAR4 version in various cancer cell line models.[5][3] Furthermore, in comparative studies, BNT324/DB-1311 was found to be more potent than a DS7300a analogue both in vitro and in vivo.[5][3]

Parameter Cell Lines Result
CytotoxicityB7-H3-positive tumor cell linesDemonstrated specific, dose-dependent cytotoxicity.[5][3]
DAR ComparisonLung (Calu6), Glioma (U87MG), Prostate (PC-3)DAR6 construct showed higher efficacy than DAR4.[5][3]
Comparative PotencyNot specifiedMore potent than DS7300a analogue.[5][3]

Table 1: Summary of In Vitro Preclinical Data

In Vivo Studies

The anti-tumor activity of BNT324/DB-1311 was evaluated in various solid tumor xenograft models. The ADC demonstrated potent in vivo anti-tumor activity.[5][3] Importantly, in a B7-H3 negative xenograft model, minimal tumor growth inhibition was observed, confirming the target-specific action of BNT324/DB-1311.[5][3]

Parameter Animal Model Type Result
Anti-tumor ActivitySolid tumor xenograft modelsPotent in vivo anti-tumor activity was observed.[5][1][3][9][10][11][12][13][14]
Target SpecificityB7-H3 negative xenograft modelMinimal tumor growth inhibition, confirming target specificity.[5][3]

Table 2: Summary of In Vivo Preclinical Data

Experimental Protocols

While detailed experimental protocols have not been fully disclosed in the public domain, the following outlines the general methodologies employed in the preclinical evaluation of BNT324/DB-1311 based on conference abstracts.

Binding Affinity Assays
  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) were utilized to assess the binding of the anti-B7-H3 antibody to B7 family members.[3]

  • Objective: To confirm the high and specific binding affinity of the antibody component to its intended target, B7-H3.

In Vitro Cytotoxicity Assays
  • Methodology: B7-H3-positive cancer cell lines were treated with varying concentrations of BNT324/DB-1311. Cell viability was assessed after a specified incubation period.

  • Objective: To determine the dose-dependent cytotoxic effect of the ADC on target-expressing cancer cells.

In Vivo Xenograft Studies
  • Methodology: Human tumor cells (e.g., Calu6, U87MG, PC-3) were implanted into immunocompromised mice. Once tumors were established, mice were treated with BNT324/DB-1311, a comparator agent, or vehicle control. Tumor volumes were measured regularly to assess anti-tumor activity.

  • Objective: To evaluate the in vivo efficacy of BNT324/DB-1311 in reducing tumor growth in a live animal model.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Select B7-H3+ and B7-H3- Cell Lines Dosing Treat cells with varying ADC concentrations CellLines->Dosing Viability Assess Cell Viability (e.g., MTT/CTG assay) Dosing->Viability IC50 Calculate IC50 Values Viability->IC50 Implantation Implant tumor cells in mice TumorGrowth Allow tumors to establish Implantation->TumorGrowth Treatment Administer ADC, control Ab, or vehicle TumorGrowth->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Efficacy Determine Tumor Growth Inhibition (TGI) Monitoring->Efficacy

Figure 2: General Preclinical Efficacy Workflow

Preclinical Pharmacokinetics and Safety

Pharmacokinetic and toxicology studies were conducted in cynomolgus monkeys.

Pharmacokinetics
  • Findings: The DAR6 ADC demonstrated good stability and a dose-proportional increase in exposure in monkeys.[5][3] This indicates predictable pharmacokinetic behavior within the tested dose range.

Parameter Species Result
StabilityCynomolgus MonkeyGood stability observed for the DAR6 ADC.[5][3]
ExposureCynomolgus MonkeyDose-proportionally increased exposure.[5][3]

Table 3: Summary of Preclinical Pharmacokinetic Data

Safety and Tolerability
  • Findings: BNT324/DB-1311 was well-tolerated in cynomolgus monkeys with repeat dose administration up to 80 mg/kg.[5][3] The safety profile was considered promising and supported the progression of BNT324/DB-1311 into clinical development.[4] Importantly, the selected DAR6 construct did not exhibit significantly worse toxicities compared to its DAR4 counterpart.[5][3]

Conclusion

The preclinical data for BNT324/DB-1311 demonstrate a promising anti-cancer agent with a well-defined mechanism of action. The ADC has shown potent, target-specific cytotoxicity in B7-H3-expressing cancer models, both in vitro and in vivo. The pharmacokinetic profile in non-human primates is favorable, with good stability and dose-proportional exposure. The observed safety and tolerability in preclinical studies have warranted its advancement into clinical trials, where it is currently being evaluated in patients with advanced solid tumors.[4] These findings underscore the potential of BNT324/DB-1311 as a novel therapeutic option for cancers that overexpress B7-H3.

References

The IS1311 Insertion Sequence in Mycobacterium avium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The IS1311 insertion sequence is a pivotal mobile genetic element within the Mycobacterium avium complex (MAC), playing a significant role in the bacterium's genomic plasticity and serving as a critical tool for molecular epidemiology. This technical guide provides an in-depth analysis of IS1311, its genetic architecture, distribution across M. avium subspecies, and its application in strain differentiation. Detailed experimental protocols for the detection and characterization of IS1311 are presented, alongside a summary of its purported role in the evolution and potential virulence of M. avium. This document is intended to be a comprehensive resource for researchers engaged in the study of M. avium pathogenesis, diagnostics, and the development of novel therapeutic strategies.

Introduction

Mycobacterium avium is a species of slow-growing nontuberculous mycobacteria that encompasses a range of subspecies, including M. avium subsp. avium (MAA), M. avium subsp. paratuberculosis (MAP), and M. avium subsp. hominissuis (MAH). These organisms are responsible for a variety of diseases in both animals and humans, ranging from avian tuberculosis to Johne's disease in ruminants and disseminated infections in immunocompromised individuals. The accurate identification and differentiation of M. avium subspecies and strains are crucial for diagnostics, epidemiological surveillance, and understanding host adaptation.

Insertion sequences (IS) are mobile genetic elements that can translocate within and between genomes, often leading to mutations, genomic rearrangements, and the modulation of gene expression. IS1311 is a 1317 base pair insertion sequence belonging to the IS256 family of transposons.[1] It is found in multiple copies within the genomes of various M. avium subspecies and has become an invaluable marker for molecular typing due to polymorphisms within its sequence.[1][2]

Genetic Organization and Structure of IS1311

IS1311 possesses the characteristic structure of an IS element, encoding a transposase responsible for its mobility. It shares approximately 85% sequence identity at the DNA level with another significant insertion sequence in the MAC, IS1245.[3][4] This homology has historically led to cross-hybridization in certain molecular assays, necessitating the development of specific probes and primers for accurate differentiation.[3][4]

The genomic location of IS1311 copies can vary between strains, and these elements are frequently found at the boundaries of genomic rearrangements, suggesting their active role in shaping the architecture of the M. avium genome.[1] This capacity for inducing genomic plasticity may contribute to the adaptation of different lineages to specific hosts and environments.

IS1311_Structure cluster_IS1311 IS1311 Element (1317 bp) IS_element IR Transposase Gene (tnp) IR tnp_protein IS256 Family Transposase Protein IS_element:tnp->tnp_protein encodes irL_label Inverted Repeat (L) irR_label Inverted Repeat (R)

Figure 1: Genetic organization of the IS1311 element.

Distribution and Copy Number

The number of IS1311 copies is a distinguishing feature among different M. avium subspecies and even between lineages of the same subspecies. This variation is fundamental to its use in molecular typing.

Subspecies/LineageTypical IS1311 Copy NumberReference(s)
M. avium subsp. paratuberculosis (MAP) - General7 - 10[2]
MAP - Cattle (C) Strains7 or 8[1][5]
MAP - Sheep (S) Strains9[1][5]
M. avium subsp. avium (MAA)1 - 9[6][7]
M. avium subsp. hominissuis (MAH)Variable (1 to >20)[7]

Table 1: Quantitative Data on IS1311 Copy Numbers in Mycobacterium avium Subspecies. This table summarizes the typical copy numbers of the IS1311 insertion sequence found in the genomes of different subspecies and lineages of M. avium.

Role in Molecular Epidemiology: SNP-Based Genotyping

Single Nucleotide Polymorphisms (SNPs) within the IS1311 sequence are highly conserved within specific MAP lineages and provide a robust method for their differentiation.[1][5] This has led to the classification of MAP isolates into several types, most notably Cattle (C), Sheep (S), and Bison (B) types. The simplest and most common method for this differentiation is through PCR amplification of a fragment of IS1311 followed by restriction endonuclease analysis (REA) or sequencing.[1][5]

Nucleotide PositionM. avium subsp. avium (MAA)M. avium subsp. paratuberculosis (MAP)Reference(s)
68TC[1][5]
236TC[1][5]
422TC[1][5]
527CG[1][5]
628TC[1][5]

Table 2: Key SNP Differences in IS1311 Between MAA and MAP. This table highlights the consistent single nucleotide polymorphisms that differentiate the IS1311 sequence in M. avium subsp. avium from that in M. avium subsp. paratuberculosis.[1][5]

A critical polymorphism at position 223 within a 1259 bp PCR product of IS1311 is widely used to distinguish between MAP S and C lineages.[2][8] S-type strains consistently show a 'C' at this position, whereas C-type strains can have copies with either a 'C' or a 'T'.[2][5]

SNP_Typing_Logic cluster_workflow IS1311 SNP-Based Genotyping Start Mycobacterial DNA Sample PCR PCR Amplification of IS1311 Fragment Start->PCR REA Restriction Endonuclease Analysis (REA) / Sequencing PCR->REA Analysis Analyze SNP at Position 223 REA->Analysis Type_S Type S Strain (e.g., Sheep) Analysis->Type_S C only Type_C Type C Strain (e.g., Cattle) Analysis->Type_C C and T Type_B Type B Strain (e.g., Bison) Analysis->Type_B T only

Figure 2: Logical workflow for MAP strain typing using IS1311 SNPs.

IS1311 and its Role in Virulence and Drug Resistance

The role of IS1311 in the direct modulation of virulence is not yet fully elucidated. However, its association with genomic rearrangements suggests an indirect role in pathogen evolution and host adaptation.[1] By mediating deletions, inversions, and other genomic changes, IS1311 may influence the expression of adjacent genes, potentially including those involved in pathogenesis. Some research suggests that the copy number of IS1311 in C strains (seven or eight) may reflect an evolutionary optimization for virulence.[1] The insertion of IS1311 near the origin of replication (oriC) in MAP has been hypothesized to contribute to its slow growth rate compared to other mycobacteria.[9]

The direct linkage between IS1311 and antimicrobial resistance is not well-established. Studies employing Restriction Fragment Length Polymorphism (RFLP) analysis based on IS1311 have not found a consistent correlation between specific RFLP patterns and drug susceptibility profiles.[6][10][11] It is more likely that drug resistance in M. avium is conferred by specific point mutations in target genes or the acquisition of other mobile genetic elements carrying resistance determinants, rather than the presence or location of IS1311 itself.

Experimental Protocols

The detection and characterization of IS1311 are primarily achieved through PCR-based methods and Southern blot hybridization.

DNA Extraction

High-quality genomic DNA is a prerequisite for reliable analysis.

  • Cell Lysis: Harvest mycobacterial cells from culture and resuspend in a TE buffer.

  • Enzymatic Digestion: Treat the cell suspension with lysozyme (10 mg/ml) at 37°C for at least 3 hours to degrade the cell wall.

  • Protein Digestion: Add a sodium dodecyl sulfate (SDS) and proteinase K mixture and incubate at 65°C for 10 minutes.

  • Purification: Use a cetyltrimethylammonium bromide (CTAB) method for further degradation of cell wall components and proteins.

  • Extraction: Perform sequential extractions with phenol-chloroform and chloroform-isoamyl alcohol to remove proteins and lipids.

  • Precipitation: Precipitate the DNA from the aqueous phase using isopropanol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

IS1311 PCR and Restriction Endonuclease Analysis (PCR-REA)

This is the most common method for genotyping MAP strains.

  • PCR Amplification:

    • Primers: Use primers designed to amplify a specific polymorphic region of IS1311. For example, M56 and M119 primers are commonly used to amplify a 608 bp fragment.[12][13]

    • Reaction Mix: Prepare a standard PCR master mix containing DNA polymerase, dNTPs, MgCl₂, PCR buffer, primers, and template DNA.

    • Thermocycling: Employ a standard thermocycling protocol, typically involving an initial denaturation step (e.g., 94°C for 5 min), followed by 30-35 cycles of denaturation (94°C), annealing (e.g., 62°C), and extension (72°C), and a final extension step (72°C for 10 min).

  • Restriction Digestion:

    • Digest the resulting PCR product (e.g., 6 µL) with specific restriction enzymes such as HinfI and MseI.[13][14]

    • Incubate the reaction at 37°C for 1.5 to 2 hours, followed by enzyme inactivation at 80°C for 20 minutes.[14]

  • Gel Electrophoresis:

    • Separate the digested fragments on a 2-3% agarose gel.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • The resulting banding pattern is indicative of the IS1311 genotype (e.g., Bison type, Cattle type). For example, the Bison type yields fragments of 67, 218, and 323 bp.[13]

IS1311 RFLP using Southern Blot Hybridization

This method provides information on the copy number and genomic location of IS1311.

  • Genomic DNA Digestion: Digest 2-4 µg of high-quality genomic DNA with a suitable restriction enzyme (e.g., PvuII) that does not cut within the IS1311 sequence.[6][10]

  • Agarose Gel Electrophoresis: Separate the resulting DNA fragments on a 0.8% agarose gel.[15]

  • Southern Transfer: Transfer the separated DNA fragments from the gel to a nylon or nitrocellulose membrane.

  • Probe Preparation:

    • Prepare a labeled DNA probe specific to IS1311. This can be generated by PCR amplification of an internal fragment of IS1311 (e.g., a 199 bp product) and labeling it with a non-radioactive marker like digoxigenin (DIG) or a radioactive isotope.[6][11]

  • Hybridization: Incubate the membrane with the labeled probe under specific hybridization conditions (temperature and buffer composition) to allow the probe to anneal to complementary IS1311 sequences on the membrane.

  • Washing and Detection: Wash the membrane to remove the unbound probe. Detect the hybridized probe using an appropriate method (e.g., chemiluminescence for DIG-labeled probes or autoradiography for radioactive probes). The number of bands corresponds to the number of IS1311 copies in the genome.

Experimental_Workflow cluster_main IS1311 Analysis Workflow cluster_pcr Genotyping cluster_rflp Copy Number Analysis start M. avium Culture dna_extraction Genomic DNA Extraction start->dna_extraction pcr IS1311 PCR dna_extraction->pcr g_digest Genomic DNA Digestion dna_extraction->g_digest rea Restriction Digestion pcr->rea gel_pcr Agarose Gel Electrophoresis rea->gel_pcr gel_rflp Agarose Gel Electrophoresis g_digest->gel_rflp southern Southern Blot & Hybridization gel_rflp->southern detection Detection southern->detection

Figure 3: Overview of experimental workflows for IS1311 analysis.

Conclusion

The IS1311 insertion sequence is more than just a repetitive element within the Mycobacterium avium genome; it is a dynamic force contributing to genomic evolution and a cornerstone of modern molecular epidemiology for this important group of pathogens. Its variable copy number and specific polymorphisms provide a high-resolution view of the relationships between different subspecies and strains, which is essential for tracking disease transmission and understanding host specificity. While its direct role in virulence and drug resistance remains an area for further investigation, its influence on genomic plasticity is undeniable. The protocols detailed in this guide provide a standardized framework for researchers to reliably detect and characterize IS1311, facilitating continued research into the biology and control of Mycobacterium avium.

References

The Genetic Architecture of IS1311: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insertion sequence (IS) 1311, a member of the IS256 family of transposable elements, is a significant genetic marker within the Mycobacterium avium complex.[1] Its presence and polymorphic nature, particularly within Mycobacterium avium subspecies paratuberculosis (MAP), the causative agent of Johne's disease, have made it a cornerstone for molecular typing and epidemiological studies.[1][2] This technical guide provides an in-depth analysis of the genetic structure of the IS1311 element, offering a valuable resource for researchers engaged in mycobacterial genetics, diagnostics, and the development of novel therapeutic strategies.

Core Genetic Structure

IS1311 is a mobile genetic element with a length of 1317 base pairs (bp).[1] Its structure is characteristic of many bacterial insertion sequences, comprising a central protein-coding region flanked by terminal inverted repeats (IRs). The element encodes a transposase, the enzyme responsible for its mobility within the host genome.[1]

Terminal Inverted Repeats (IRs)

The ends of the IS1311 element are defined by imperfect terminal inverted repeats. These sequences are crucial for recognition and binding by the transposase during the transposition process. Analysis of the IS1311 sequence (GenBank Accession: U16276.1) reveals the following terminal inverted repeat sequences:

Table 1: Terminal Inverted Repeat Sequences of IS1311

RepeatSequence (5' - 3')Length (bp)
Left IR (IRL)GGAACGTCCCGGGGCGTGGT20
Right IR (IRR)ACCACGCCCGGGACGTTCCT20
The Transposase Gene

The central region of IS1311 contains a single open reading frame (ORF) that encodes the transposase enzyme. This organization is consistent with other members of the IS256 family of insertion sequences.

Table 2: Characteristics of the IS1311 Transposase Open Reading Frame

FeatureDescription
ORF Length 1278 bp
Predicted Protein Size 425 amino acids
Start Codon Position 75
Stop Codon Position 1352
Strand Positive (+)
Catalytic Motif DDE

The transposase encoded by IS1311 belongs to the DDE family of transposases, characterized by a catalytic triad of three acidic amino acid residues (two aspartates and one glutamate) that are essential for the enzymatic cleavage and strand transfer reactions during transposition.

Genetic Organization of IS1311

The genetic map of the IS1311 element is relatively simple, consisting of the transposase-encoding ORF flanked by the terminal inverted repeats.

IS1311_Structure cluster_IS1311 IS1311 Element (1317 bp) IRL Left Inverted Repeat (IRL) 20 bp Tpase_ORF Transposase (tnp) Open Reading Frame 1278 bp IRR Right Inverted Repeat (IRR) 20 bp

Figure 1: Genetic organization of the IS1311 element.

Polymorphisms and Their Significance

Single nucleotide polymorphisms (SNPs) within the IS1311 sequence are instrumental in differentiating between subspecies of M. avium and various strains of MAP.[1][2] These polymorphisms are frequently exploited in molecular typing methods.

Table 3: Key Single Nucleotide Polymorphisms in IS1311

PositionM. avium subsp. aviumM. avium subsp. paratuberculosis (MAP)Significance
68TCDifferentiation of MAP from M. avium subsp. avium
233CC (S-type) or T (some copies in C-type)Differentiation of MAP S-type and C-type strains
236TCDifferentiation of MAP from M. avium subsp. avium
422TCDifferentiation of MAP from M. avium subsp. avium
527CGDifferentiation of MAP from M. avium subsp. avium
628TCDifferentiation of MAP from M. avium subsp. avium

Experimental Protocols for IS1311 Characterization

The characterization of the IS1311 element involves several key molecular biology techniques. Below are detailed methodologies for DNA extraction, PCR amplification of the IS1311 element, and inverse PCR to determine flanking genomic sequences.

Genomic DNA Extraction from Mycobacterium

Objective: To isolate high-quality genomic DNA from Mycobacterium cultures suitable for PCR analysis.

Materials:

  • Mycobacterium culture grown in Middlebrook 7H9 broth supplemented with OADC.

  • Lysis Buffer (e.g., L6 lysis buffer: 5.25 M GuSCN, 50 mM Tris-HCl pH 6.4, 20 mM EDTA, 1.3% Triton X-100).

  • Sterile microcentrifuge tubes.

  • Microcentrifuge.

  • Water bath or heat block.

Protocol:

  • Harvest bacterial cells from a liquid culture by centrifugation at 3,000 x g for 20 minutes.

  • Resuspend the bacterial pellet in 1 mL of lysis buffer.

  • Incubate the suspension at 65°C for 30 minutes to ensure complete lysis.

  • Proceed with a standard phenol-chloroform DNA extraction and ethanol precipitation or use a commercial DNA extraction kit following the manufacturer's instructions.

  • Resuspend the purified DNA in sterile TE buffer or nuclease-free water.

  • Assess DNA concentration and purity using a spectrophotometer.

PCR Amplification of the IS1311 Element

Objective: To amplify a significant portion of the IS1311 element for sequencing or restriction fragment length polymorphism (RFLP) analysis.

Primers:

  • M56: 5'-GCT GAC GCA TTA CGC AAT G-3'

  • M119: 5'-CCG CCG AAA CGA TCT AC-3'

PCR Reaction Mixture (50 µL):

ComponentFinal ConcentrationVolume
10x PCR Buffer1x5 µL
dNTP Mix (10 mM each)200 µM1 µL
M56 Primer (10 µM)0.2 µM1 µL
M119 Primer (10 µM)0.2 µM1 µL
Taq DNA Polymerase (5 U/µL)1.25 U0.25 µL
Genomic DNA (50 ng/µL)100-200 ng2-4 µL
Nuclease-free water-to 50 µL

Thermal Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation94°C3 minutes1
Denaturation94°C30 seconds35
Annealing61°C30 seconds
Extension72°C1 minute
Final Extension72°C10 minutes1
Hold4°C

Expected Product Size: ~608 bp

Inverse PCR for Flanking Sequence Analysis

Objective: To amplify the unknown genomic DNA sequences flanking a known IS1311 insertion site.

Inverse_PCR_Workflow cluster_workflow Inverse PCR Workflow gDNA 1. Isolate Genomic DNA Digest 2. Digest with Restriction Enzyme (e.g., Sau3A I, HinP1 I, or Msp I) gDNA->Digest Ligate 3. Self-ligate Digested Fragments (favors circularization) Digest->Ligate iPCR 4. Perform Inverse PCR (primers facing outwards from IS1311) Ligate->iPCR Sequencing 5. Sequence PCR Product iPCR->Sequencing Analysis 6. Analyze Sequence to Identify Flanking Region and Insertion Site Sequencing->Analysis

Figure 2: Workflow for inverse PCR analysis.

Protocol:

  • Genomic DNA Digestion:

    • Digest 1-2 µg of genomic DNA with a suitable restriction enzyme that does not cut within the IS1311 element. Enzymes like Sau3A I, HinP1 I, or Msp I are often used.

    • Incubate at the recommended temperature for the enzyme for at least 4 hours to ensure complete digestion.

    • Heat-inactivate the enzyme according to the manufacturer's instructions.

  • Self-Ligation:

    • Purify the digested DNA fragments.

    • Perform a self-ligation reaction in a large volume (e.g., 200-400 µL) with T4 DNA ligase at a low DNA concentration to favor intramolecular ligation (circularization).

    • Incubate overnight at 16°C.

    • Purify the circularized DNA and resuspend in a small volume.

  • Inverse PCR Amplification:

    • Design primers that bind within the known sequence of IS1311 but are oriented to amplify outwards into the unknown flanking DNA.

    • Perform PCR using the circularized DNA as a template. The reaction conditions will need to be optimized based on the primer design and the expected product size.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Purify the amplified DNA fragment and sequence it using the same primers used for the inverse PCR.

    • The resulting sequence will contain a portion of the IS1311 element at both ends and the intervening flanking genomic DNA, revealing the insertion site.

Conclusion

The IS1311 element, with its well-defined genetic structure and informative polymorphisms, remains a critical tool for the molecular epidemiology of Mycobacterium avium subspecies. A thorough understanding of its genetic architecture, as detailed in this guide, is essential for its effective application in research and diagnostics. The provided protocols offer a solid foundation for the molecular characterization of this important insertion sequence, paving the way for further investigations into its role in mycobacterial evolution, pathogenesis, and for the development of advanced diagnostic and therapeutic strategies.

References

An In-depth Technical Guide on the Role of IS1311 in Bacterial Genome Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insertion sequences (IS) are the simplest form of transposable elements, playing a crucial role in the evolution and adaptation of bacteria by promoting genome plasticity.[1][2] These mobile genetic elements can move within and between genomes, causing a variety of genetic rearrangements such as insertions, deletions, inversions, and gene expression modulation.[1] This guide focuses on IS1311, a member of the IS256 and IS3 families of insertion sequences, and its significant impact on bacterial genome architecture and function, particularly in clinically relevant species like Mycobacterium avium subspecies paratuberculosis (MAP) and its association with antibiotic resistance in Staphylococcus species.[3][4][5]

IS1311 is a 1317 base pair element that encodes a transposase, the enzyme essential for its mobility.[3][4] Its presence and activity are linked to significant genomic events, including the dissemination of antibiotic resistance genes and the generation of phenotypic diversity, which can enhance bacterial survival under selective pressures.[3][6] Understanding the molecular mechanisms of IS1311 is therefore critical for developing new strategies to combat bacterial evolution and drug resistance.

The Molecular Mechanism of IS1311 Transposition

As a member of the IS3 family, IS1311 follows a "cut-and-paste" transposition mechanism. This process is initiated by the expression of the transposase enzyme, which recognizes and binds to the terminal inverted repeats (IRs) that flank the IS1311 element. The transposition process can be summarized in the following key steps:

  • Transposase Expression : The process begins with the transcription and translation of the transposase gene encoded within IS1311.

  • Recognition and Excision : The transposase protein recognizes and binds to the terminal inverted repeat sequences of the IS1311 element. This binding facilitates the formation of a synaptic complex, or transpososome, which then excises the IS element from its original location in the donor DNA.[7]

  • Target Capture : The transpososome, carrying the excised IS1311 element, interacts with a new target site in the recipient DNA.

  • Strand Transfer and Integration : The transposase catalyzes a staggered cut in the target DNA, followed by the ligation of the 3' ends of the IS1311 element to the 5' ends of the cut target site.[7]

  • DNA Repair : The resulting gaps are filled in by the host cell's DNA repair machinery, which also duplicates the target site, leading to the characteristic target site duplications (TSDs) that flank the newly inserted IS element.[7]

G cluster_transposition IS1311 Transposition Pathway node_expression Transposase Gene Expression node_binding Transposase Binds to Inverted Repeats (IRs) node_expression->node_binding Transposase Protein node_excision Excision of IS1311 from Donor DNA node_binding->node_excision Forms Transpososome node_target Target DNA Recognition and Capture node_excision->node_target Mobile IS1311 Element node_integration Strand Transfer and Integration into Target DNA node_target->node_integration node_repair Host DNA Repair and Target Site Duplication (TSD) node_integration->node_repair

A simplified diagram of the IS1311 cut-and-paste transposition mechanism.

IS1311's Contribution to Genome Plasticity

The mobility of IS1311 is a significant driver of genome plasticity in bacteria. Its transposition can lead to a variety of genomic rearrangements:

  • Gene Inactivation : Insertion of IS1311 into a coding sequence or a regulatory region can disrupt gene function, leading to a loss-of-function phenotype.

  • Modulation of Gene Expression : IS elements often carry their own promoters. IS1311 can contain an outward-facing promoter that can activate or upregulate the expression of adjacent, previously silent or lowly expressed genes.[8]

  • Deletions and Inversions : Recombination between two copies of IS1311 in the same orientation can lead to the deletion of the intervening DNA segment. If the two copies are in opposite orientations, recombination can cause an inversion of the DNA segment between them.

  • Composite Transposon Formation : Two copies of IS1311 can flank a segment of DNA, including genes for antibiotic resistance or virulence factors, forming a composite transposon. This entire unit can then move to a new location, facilitating the horizontal gene transfer of these traits.

A notable example of IS1311's role in genome plasticity is observed in Mycobacterium avium subspecies paratuberculosis (MAP). Studies have shown that most IS1311 insertion sites are associated with the boundaries of homologous regions that have undergone genomic rearrangement between different MAP lineages, suggesting that IS1311 is a driver of this recombination.[3][4][6]

Association with Antibiotic Resistance

IS1311 is frequently associated with the dissemination of antibiotic resistance genes. A clinically important example is its link to the fusB gene, which confers resistance to fusidic acid in Staphylococcus aureus and other staphylococci.[9][10] The fusB gene is often located on a transposon-like element, and its mobility is facilitated by insertion sequences like IS1311.[11][12] The FusB protein protects the bacterial translation machinery from the inhibitory effects of fusidic acid by binding to the elongation factor G (EF-G).[10][11]

G cluster_genetic_context Genetic Context of fusB and IS1311 placeholder_left Upstream Genomic Region is1311_left IS1311 (or related IS) placeholder_left->is1311_left fusB fusB (Fusidic Acid Resistance) is1311_left->fusB placeholder_right Downstream Genomic Region fusB->placeholder_right

Diagram of IS1311's association with the fusidic acid resistance gene, fusB.

Quantitative Analysis of IS1311 Activity

The activity of IS1311, including its copy number and transposition frequency, can vary significantly between different bacterial strains and species. This variation can be influenced by host factors and environmental conditions.

ParameterOrganism/LineageObservationReference
IS1311 Copy Number M. avium subsp. paratuberculosis (MAP) S lineage9 copies[4][6]
IS1311 Copy Number M. avium subsp. paratuberculosis (MAP) C lineage7 or 8 copies[4][6]
IS1311 Polymorphism MAP from cattle vs. sheepPolymorphism at position 223 can distinguish isolates.[13][14]
IS1311 Location MAP lineagesAssociated with boundaries of rearranged homologous regions.[3][4][6]

Experimental Methodologies for Studying IS1311

A variety of molecular techniques are employed to study the activity and impact of IS1311.

Protocol: Identification of IS1311 Insertion Sites using Inverse PCR

Inverse PCR is a method used to amplify unknown DNA sequences flanking a known sequence, such as an inserted IS element.[15][16]

  • Genomic DNA Extraction : Isolate high-quality genomic DNA from the bacterial strain of interest.

  • Restriction Digestion : Digest the genomic DNA with a restriction enzyme that does not cut within the IS1311 sequence but cuts in the flanking regions.

  • Ligation : Perform a self-ligation reaction under dilute conditions to favor the formation of circular DNA molecules.

  • PCR Amplification : Use primers that are designed to anneal to the known sequence of IS1311 and face outwards. This will amplify the circularized DNA fragment containing the flanking genomic region.

  • Sequencing : Sequence the resulting PCR product to identify the genomic DNA adjacent to the IS1311 insertion site.

G cluster_workflow Inverse PCR Workflow for IS1311 Site Identification node_dna 1. Extract Genomic DNA node_digest 2. Restriction Enzyme Digestion (enzyme does not cut within IS1311) node_dna->node_digest node_ligate 3. Self-Ligation to form Circles node_digest->node_ligate node_pcr 4. PCR with Outward-Facing IS1311-Specific Primers node_ligate->node_pcr node_sequence 5. Sequence PCR Product node_pcr->node_sequence node_analyze 6. Map Sequence to Reference Genome node_sequence->node_analyze

References

IS1311 as a Molecular Marker for Johne's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Johne's disease (JD), a chronic debilitating enteritis in ruminants caused by Mycobacterium avium subspecies paratuberculosis (MAP), presents significant diagnostic challenges that impede effective disease control. Molecular diagnostics, particularly those targeting specific genetic markers, offer rapid and sensitive alternatives to traditional culture methods. This technical guide provides an in-depth examination of the insertion sequence IS1311, a key genetic marker used for the detection and genotyping of MAP. We detail the molecular basis of IS1311, its application in polymerase chain reaction (PCR) and restriction endonuclease analysis (REA) for strain differentiation, present detailed experimental protocols, and summarize its performance characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the study and management of Johne's disease.

Introduction to Johne's Disease and Mycobacterium avium subsp. paratuberculosis (MAP)

Johne's disease, or paratuberculosis, is a global issue for the livestock industry, leading to substantial economic losses from reduced milk production, weight loss, decreased fertility, and premature culling. The causative agent, MAP, is a slow-growing, fastidious intracellular pathogen. A key challenge in controlling JD is the long subclinical phase of infection, where animals can shed the bacterium and transmit the disease for years without showing clinical signs.

Diagnosis is complicated by the limitations of conventional methods. Fecal culture, while highly specific, is hindered by the slow growth of MAP, often requiring up to 16 weeks for results. Serological tests like ELISA can detect antibodies but often lack sensitivity in the early stages of infection when antibody production is low. These diagnostic hurdles underscore the need for rapid, sensitive, and specific molecular assays for both early detection and epidemiological tracking.

The IS1311 Insertion Sequence as a Genetic Marker

Molecular diagnostics for MAP frequently target multi-copy insertion sequences (IS) within the bacterial genome, as their repetitive nature enhances the analytical sensitivity of PCR assays. While IS900 is the most commonly used target for MAP identification, the IS1311 element has proven particularly valuable for strain typing.

IS1311 is a 1317 base pair insertion sequence belonging to the IS256 family. It is present in multiple copies (typically 7-10) within the MAP genome. Crucially, stable single nucleotide polymorphisms (SNPs) within the IS1311 sequence allow for the differentiation of the major MAP lineages, primarily the 'Cattle' (Type C) and 'Sheep' (Type S) strains. More recently, a 'Bison' (Type B) type has also been characterized based on IS1311 polymorphisms. This genotyping capability is vital for epidemiological studies, enabling the tracking of transmission routes and understanding host adaptation.

Table 1: Characteristics of IS1311 for MAP Genotyping

MAP Strain TypeKey IS1311 Polymorphism (Position 223)Typical HostRestriction Fragments (HinfI/MseI) from PCR-REA
Cattle (Type C) Contains both C and T variants across copiesCattle, Goats323 bp, 285 bp, 218 bp, 67 bp
Sheep (Type S) C in all copiesSheep323 bp, 285 bp
Bison (Type B) T in all copiesBison, Cattle, Goats323 bp, 218 bp, 67 bp

Data synthesized from multiple sources, including references. Restriction fragment sizes are approximate and based on published gel electrophoresis results.

Diagnostic Applications of IS1311

The primary application of IS1311 is in PCR-based assays for the genotyping of MAP isolates. The most common method is PCR followed by Restriction Endonuclease Analysis (PCR-REA). This technique provides similar epidemiological information to the more cumbersome IS900 RFLP analysis but is faster and more suitable for samples with scarce or degraded DNA.

The process involves amplifying a specific fragment of the IS1311 element and then digesting the resulting amplicon with specific restriction enzymes, typically HinfI and MseI. The polymorphisms between strains result in different restriction sites, producing unique banding patterns on an agarose gel that correspond to the C, S, or B strain types.

IS1311_Genotyping_Logic Logical Flow for IS1311 PCR-REA Genotyping cluster_input Input cluster_process Process cluster_output Interpretation cluster_results Genotype Result DNA DNA from MAP Isolate or Clinical Sample PCR Amplify IS1311 sequence (e.g., using M56/M119 primers) DNA->PCR REA Digest PCR Product with HinfI & MseI enzymes PCR->REA GEL Separate Fragments via Agarose Gel Electrophoresis REA->GEL Pattern Observe Banding Pattern GEL->Pattern C_Type Cattle Type Pattern->C_Type 323, 285, 218, 67 bp fragments present S_Type Sheep Type Pattern->S_Type 323, 285 bp fragments only B_Type Bison Type Pattern->B_Type 323, 218, 67 bp fragments present

Fig 1. Logical flow of MAP strain typing using IS1311 PCR-REA.

Detailed Experimental Protocols

The following protocols are synthesized from common methodologies cited in the literature and provide a framework for the detection and genotyping of MAP using IS1311. Optimization may be required depending on sample type and laboratory equipment.

DNA Extraction from Fecal and Milk Samples

Effective DNA extraction from complex matrices like feces and milk is critical to remove PCR inhibitors.

A. Fecal Sample DNA Extraction (Modified Bead-Beating and Column Purification Method)

  • Sample Preparation: Homogenize 1-2 grams of feces in 10 mL of a suitable lysis buffer (e.g., Tris-EDTA with SDS).

  • Decontamination (Optional but Recommended): Centrifuge the homogenate at low speed to pellet large debris. Transfer the supernatant to a new tube and decontaminate using a standard method like hexadecylpyridinium chloride (HPC) treatment to reduce commensal bacteria.

  • Mechanical Lysis: Centrifuge the decontaminated sample to pellet bacterial cells. Resuspend the pellet in a lysis buffer and transfer to a tube containing sterile glass or ceramic beads (e.g., 0.1 mm and 0.5 mm).

  • Bead Beating: Vigorously agitate the tube using a bead beater instrument for 2-5 minutes to mechanically disrupt the tough mycobacterial cell wall.

  • Enzymatic Lysis: Add lysozyme and proteinase K to the lysate and incubate as per manufacturer recommendations to further break down cell components and proteins.

  • Purification: Proceed with DNA purification using a commercial DNA stool kit (e.g., QIAamp PowerFecal Pro or similar) following the manufacturer's instructions. These kits typically involve inhibitor removal steps and binding of DNA to a silica membrane.

  • Elution: Elute the purified DNA in 50-100 µL of elution buffer. Store at -20°C.

B. Milk Sample DNA Extraction

  • Cell Pellet Collection: Centrifuge 10-50 mL of milk at >10,000 x g for 15 minutes at 4°C to pellet somatic cells and bacteria.

  • Washing: Discard the supernatant and cream layer. Wash the pellet with 1 mL of Phosphate Buffered Saline (PBS) to remove residual milk components. Centrifuge and repeat.

  • Lysis and Purification: Resuspend the final pellet in a lysis buffer and proceed with a standard DNA extraction protocol, either a phenol-chloroform method or a commercial kit (e.g., QIAamp DNA Mini Kit). Mechanical lysis via bead beating as described for fecal samples can improve yield.

IS1311 PCR Amplification
  • Primer Set:

    • M56 (Forward): 5'-GCGTGAGGAYGACGAGCAG-3'

    • M119 (Reverse): 5'-GATGCCGCCGACGATGA-3' (These primers typically amplify a ~600 bp product)

  • PCR Reaction Mixture (50 µL total volume):

    • 5 µL of 10x PCR Buffer (with MgCl₂)

    • 1 µL of 10 mM dNTP mix

    • 1 µL of 20 µM M56 primer

    • 1 µL of 20 µM M119 primer

    • 0.5 µL of Taq DNA Polymerase (5 U/µL)

    • 5 µL of template DNA (10-100 ng)

    • 36.5 µL of Nuclease-free water

  • Thermal Cycling Conditions:

    • Initial Denaturation: 94°C for 3-5 minutes

    • 35-40 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 62°C for 30 seconds

      • Extension: 72°C for 45-60 seconds

    • Final Extension: 72°C for 7-10 minutes

    • Hold: 4°C

  • Verification: Run 5-10 µL of the PCR product on a 1.5% agarose gel to confirm the presence of the ~600 bp amplicon.

IS1311 Restriction Endonuclease Analysis (REA)
  • Digestion Reaction Mixture (30 µL total volume):

    • 15-20 µL of IS1311 PCR product

    • 3 µL of 10x Restriction Enzyme Buffer

    • 1 µL of HinfI (10 U/µL)

    • 1 µL of MseI (10 U/µL)

    • Nuclease-free water to 30 µL

  • Incubation: Incubate the reaction mixture at 37°C for 1.5 to 3 hours.

  • Gel Electrophoresis:

    • Prepare a high-resolution 3-4% agarose gel to effectively separate the small DNA fragments.

    • Load the entire digested product mixed with loading dye.

    • Run the gel until sufficient separation is achieved.

    • Visualize the banding pattern under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Interpret the pattern by comparing it to the expected fragment sizes in Table 1 and a known control.

Experimental_Workflow Experimental Workflow for IS1311-based MAP Genotyping cluster_sample 1. Sample Preparation cluster_dna 2. DNA Extraction cluster_pcr 3. PCR Amplification cluster_rea 4. Restriction Analysis cluster_analysis 5. Data Interpretation Sample Collect Fecal or Milk Sample Homogenize Homogenize/Centrifuge Sample Sample->Homogenize Lysis Mechanical & Enzymatic Lysis (Bead Beating + Proteinase K) Homogenize->Lysis Purify Purify DNA (Inhibitor Removal & Column Binding) Lysis->Purify Elute Elute Purified Genomic DNA Purify->Elute PCR_Setup Set up PCR Reaction (Primers M56/M119) Elute->PCR_Setup PCR_Run Run Thermal Cycling Protocol PCR_Setup->PCR_Run PCR_Verify Verify ~600 bp Amplicon on Agarose Gel PCR_Run->PCR_Verify REA_Setup Set up Digestion Reaction (HinfI + MseI) PCR_Verify->REA_Setup REA_Incubate Incubate at 37°C REA_Setup->REA_Incubate REA_Gel Run on High-Resolution Agarose Gel REA_Incubate->REA_Gel Visualize Visualize Bands under UV Light REA_Gel->Visualize Interpret Compare Pattern to Controls (Cattle vs. Sheep vs. Bison) Visualize->Interpret Report Report Genotype Interpret->Report

Fig 2. Step-by-step workflow for MAP genotyping using IS1311 PCR-REA.

Comparative Performance and Data Analysis

The diagnostic performance of any PCR-based assay depends heavily on its analytical sensitivity (limit of detection) and specificity, as well as its diagnostic sensitivity and specificity in clinical samples compared to a gold standard. While IS900 is often targeted for primary detection due to its higher copy number (15-20 copies), IS1311 is indispensable for typing.

Direct comparisons of the diagnostic accuracy of IS1311 PCR versus other methods are not always straightforward in the literature. However, performance data for fecal PCR in general provides a useful benchmark.

Table 2: Summary of Performance Data for MAP Diagnostic Assays

Test MethodTargetSample TypeSensitivitySpecificityReference / Comment
Fecal CultureLive MAPFecesLow (especially in subclinical cases)~100%Considered the "gold standard" for specificity, but sensitivity is a major limitation.
Serum ELISAAntibodiesSerum/Milk30% ± 5% (subclinical) to 90% (clinical)99.0% ± 1.0%Sensitivity is highly dependent on the stage of disease.
Fecal PCR (general)MAP DNAFeces29% - 50.3%93.5% - 99.7%Performance varies significantly with the extraction method, PCR target (e.g., IS900), and infection stage.
IS1311 LAMPIS1311DNALimit of Detection: 0.1 pgHigh (No cross-reaction with tested non-MAP mycobacteria)A study showed this LAMP assay was 10-fold more sensitive than conventional PCR targeting the same gene.
IS1311 PCR-REAIS1311DNA from isolate/sampleN/A (Typing Assay)HighConsidered a robust and useful tool, especially when sample DNA is degraded.

Sensitivity and specificity values can vary widely between studies based on the population, gold standard used, and specific protocol. This table provides a general overview.

Limitations and Future Perspectives

While IS1311 PCR-REA is a powerful tool, it has limitations. The method is primarily for genotyping cultured isolates or samples with a sufficient bacterial load for direct PCR. Its diagnostic sensitivity for direct detection in clinical samples, especially from subclinical shedders, may be lower than that of assays targeting higher copy-number elements like IS900. Furthermore, there have been reports of intermittent incorrect results when compared to whole-genome sequencing-based typing methods, suggesting that reliance on a single marker may not always capture the full genetic diversity.

The future of MAP diagnostics and epidemiology is moving towards whole-genome sequencing (WGS) and the development of more sensitive quantitative real-time PCR (qPCR) assays. Genomics-informed qPCR assays targeting novel, specific gene targets have shown higher sensitivity than traditional PCRs, including those for IS1311. These probe-based qPCR assays can offer rapid detection and, in some cases, simultaneous strain differentiation within hours, a significant improvement over the multi-day PCR-REA process. Despite these advancements, IS1311 PCR-REA remains a cost-effective, accessible, and valuable method for many diagnostic and research laboratories, providing crucial epidemiological data for the control of Johne's disease.

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of C1311

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1311 is an imidazoacridinone derivative with potent antineoplastic properties.[1] It has demonstrated significant cytotoxic activity against a variety of human tumor cell lines.[1][2] The primary mechanism of action of C1311 involves the induction of cell cycle arrest at the G2/M phase.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of C1311 using the MTT assay, a widely accepted colorimetric method for quantifying cell viability. Additionally, it presents representative data on the cytotoxic effects of C1311 and illustrates the experimental workflow and the targeted signaling pathway.

Data Presentation

The cytotoxic activity of C1311 is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values of C1311 in various human cancer cell lines after a 72-hour exposure.

Cell LineTumor TypeIC50 (µM)
KKPGastric Cancer0.0094
GK2Gastric Cancer0.0098
SW707Colon Cancer0.138
LoVoColon Cancer0.237
HT29Colon Cancer0.279
A549Lung Cancer0.281
SKOV-3Ovarian Cancer0.355
Evsa-TBreast Cancer0.749
T47DBreast Cancer0.8

Data adapted from Mazerska Z, et al. (1998).[1][2]

Experimental Protocols

MTT Assay for C1311 Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of C1311 on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • C1311 compound

  • Selected cancer cell line (e.g., HT29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend them in fresh complete medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of C1311 in DMSO.

    • Perform serial dilutions of the C1311 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest C1311 concentration) and a no-treatment control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared C1311 dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the C1311 concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Adherent Cells harvest_cells Harvest and Count Cells cell_culture->harvest_cells seed_plate Seed Cells in 96-well Plate harvest_cells->seed_plate add_c1311 Add C1311 to Wells prepare_c1311 Prepare Serial Dilutions of C1311 prepare_c1311->add_c1311 incubate_72h Incubate for 72 hours add_c1311->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of C1311 using the MTT assay.

C1311_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation G2/M Checkpoint Regulation cluster_drug_effect Effect of C1311 G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Cdk1_CyclinB Cdk1/Cyclin B Complex M->G1 Cytokinesis Cell_Cycle_Arrest G2/M Arrest G2_M_Transition G2 to M Transition Cdk1_CyclinB->G2_M_Transition C1311 C1311 Inhibition Inhibition of Cdk1 Kinase Activity C1311->Inhibition Inhibition->Cdk1_CyclinB

Caption: C1311 induces G2/M cell cycle arrest by inhibiting Cdk1 kinase activity.

References

Application Notes and Protocols for C1311 in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1311, a novel imidazoacridinone derivative, has demonstrated significant anti-neoplastic activity in preclinical studies, particularly against colorectal cancer. It functions as a dual topoisomerase II inhibitor and a potent inducer of apoptosis. A distinctive feature of C1311 is its lysosomotropic activity, which plays a crucial role in its cytotoxic mechanism. This document provides detailed application notes and protocols for the use of C1311 in colon cancer cell lines, intended to guide researchers in their investigation of this promising anti-cancer agent. C1311 has shown prominent growth inhibition in various colon cancer cell lines, including HT29, HCT116, and COLO205.[1]

Mechanism of Action

C1311 exerts its anti-cancer effects through a multi-faceted mechanism. As a topoisomerase II inhibitor, it interferes with DNA replication and repair, leading to DNA damage and cell cycle arrest, primarily at the G2/M phase.[2] A key and novel aspect of C1311's mechanism is its ability to induce lysosomal membrane permeabilization (LMP). This disruption of lysosomes releases cathepsins into the cytosol, which in turn triggers the intrinsic pathway of apoptosis. This process involves mitochondrial membrane permeabilization (MMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death. Notably, the cytotoxic activity of C1311 appears to be independent of the p53 tumor suppressor protein status of the cancer cells.[2]

Data Presentation

Table 1: In Vitro Cytotoxicity of C1311 in Human Colon Cancer Cell Lines
Cell LineGI50 (µM)Reference
HT290.12 - 0.83[1]
HCT1160.12 - 0.83[1]
COLO2050.12 - 0.83[1]

GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow

C1311-Induced Apoptotic Signaling Pathway

C1311_Signaling_Pathway C1311 C1311 TopoisomeraseII Topoisomerase II C1311->TopoisomeraseII Inhibition Lysosome Lysosome C1311->Lysosome Induces DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->G2M_Arrest LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Cathepsin Release LMP->Cathepsins Mitochondrion Mitochondrion Cathepsins->Mitochondrion Triggers MMP Mitochondrial Membrane Permeabilization (MMP) Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: C1311 signaling pathway in colon cancer cells.

Experimental Workflow for a C1311 Study

Experimental_Workflow cluster_start Start cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Colon Cancer Cell Culture (e.g., HT29, HCT116) C1311_Treatment Treat with C1311 (Dose-response & Time-course) Cell_Culture->C1311_Treatment Viability_Assay Cell Viability Assay (MTT/SRB) C1311_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) C1311_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) C1311_Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Caspases, Bcl-2 family, etc.) C1311_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

References

High-Performance Liquid Chromatography (HPLC) Analysis of the Anti-Tumor Agent C1311: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C1311, an imidazoacridinone derivative, is a potent anti-tumor agent that has demonstrated significant activity in both in vitro and in vivo studies, leading to its evaluation in clinical trials. The primary mechanisms of action for C1311 are believed to be DNA intercalation and the mechanism-based inactivation of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1][2] Accurate and reliable quantification of C1311 in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This document provides detailed application notes and protocols for the analysis of C1311 using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a method proven to be selective, sensitive, and reproducible.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC method for C1311 analysis, compiled from published literature.

Table 1: HPLC Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)1 ng/mL[3]
Recovery> 90%[3]
LinearityUp to 100 mg/kg (in vivo)[4]
Protein Binding> 90%[3]

Table 2: Pharmacokinetic Parameters of C1311 in Mice

ParameterValueReference
Clearance (plasma)474 ± 10 mL/min/kg[4]
Tissue-to-Plasma Ratio (Liver, 15 mg/kg)8[4]
Tissue-to-Plasma Ratio (Spleen, 50 mg/kg)600[4]
AUC (MAC15A Tumor)186 µg·h/mL[4]
AUC (HT-29 Tumor)94.4 µg·h/mL[4]

Signaling Pathways and Mechanisms of Action

DNA Intercalation

C1311 possesses a planar imidazoacridinone core that allows it to insert between the base pairs of DNA.[1] This intercalation disrupts the normal helical structure of DNA, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.

G General Mechanism of C1311 DNA Intercalation C1311 C1311 Intercalation Intercalation between DNA Base Pairs C1311->Intercalation Binds to DNA DNA Nuclear DNA DNA->Intercalation DNA_Damage DNA Strand Distortion & Replication Fork Stress Intercalation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

C1311 DNA Intercalation Pathway
Mechanism-Based Inactivation of CYP1A2 and CYP3A4

C1311 acts as a mechanism-based inactivator of the cytochrome P450 enzymes CYP1A2 and CYP3A4. This means that C1311 is metabolized by these enzymes into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This can have significant implications for drug-drug interactions.

G Mechanism of C1311-Mediated CYP450 Inactivation cluster_cyp CYP450 Enzyme CYP CYP1A2 / CYP3A4 Reactive_Metabolite Reactive Metabolite CYP->Reactive_Metabolite Metabolic Activation Inactive_Complex Inactive Covalent Complex CYP->Inactive_Complex C1311 C1311 C1311->CYP Substrate Binding Reactive_Metabolite->CYP Covalent Binding Loss_of_Function Loss of Enzyme Function Inactive_Complex->Loss_of_Function

C1311 CYP450 Inactivation Pathway

Experimental Protocols

HPLC Analysis Workflow

The general workflow for the analysis of C1311 in biological samples involves sample preparation, chromatographic separation, and data analysis.

G HPLC Analysis Workflow for C1311 Sample Plasma or Tissue Homogenate Preparation Protein Precipitation (e.g., with Acetonitrile) Sample->Preparation Centrifugation Centrifugation Preparation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Reversed-Phase Chromatography Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Analysis Data Acquisition and Quantification Detection->Data_Analysis

C1311 HPLC Analysis Workflow
Detailed HPLC Method Protocol

This protocol is based on the established method for the analysis of C1311 in plasma and tissue samples.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

2. Sample Preparation (Tissue)

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

  • Perform protein precipitation on the tissue homogenate as described for plasma.

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: A reversed-phase C18 column is typically suitable. (e.g., Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm or equivalent).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Ammonium acetate buffer (e.g., 20 mM, pH 4.5)

  • Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile is recommended for optimal separation. A suggested starting point is:

    • 0-5 min: 20% A

    • 5-15 min: 20-80% A (linear gradient)

    • 15-20 min: 80% A

    • 20-25 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths:

    • Excitation: ~270 nm

    • Emission: ~540 nm (Note: Optimal wavelengths should be determined empirically for the specific instrument used.)

4. Calibration and Quantification

  • Prepare a series of calibration standards of C1311 in the appropriate blank matrix (e.g., drug-free plasma).

  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

  • Generate a calibration curve by plotting the peak area of C1311 against the corresponding concentration.

  • Determine the concentration of C1311 in the unknown samples by interpolating their peak areas from the calibration curve.

Stability

C1311 has been shown to be stable in plasma and tumor homogenate for at least 8 hours at 25°C. For long-term storage, samples should be kept at -20°C or lower.

Conclusion

The HPLC method with fluorescence detection provides a robust and sensitive approach for the quantitative analysis of C1311 in biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of this promising anti-tumor agent. Adherence to proper validation procedures is essential to ensure the accuracy and reliability of the generated data.

References

Application Notes and Protocols: BNT324/DB-1311 Phase 1 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for BNT324/DB-1311, a next-generation antibody-drug conjugate (ADC) targeting B7-H3. The information is compiled from publicly available clinical trial data and scientific publications.

Introduction

BNT324/DB-1311 is an investigational ADC composed of a monoclonal antibody targeting B7-H3 linked to a topoisomerase I inhibitor payload. B7-H3, an immune checkpoint protein, is overexpressed in a variety of solid tumors and is associated with a poor prognosis. The ongoing Phase 1/2a clinical trial (NCT05914116) is a first-in-human, multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BNT324/DB-1311 in patients with advanced solid tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data from the BNT324/DB-1311 Phase 1/2a clinical trial.

Table 1: Trial Demographics and Key Characteristics

CharacteristicValue
Trial Identifier NCT05914116
Trial Phase Phase 1/2a
Study Type Interventional
Design Open-Label, Dose-Escalation and Dose-Expansion
Enrollment (Estimated) 862
Age Eligibility 18 years and older
Gender Eligibility All
Accepts Healthy Volunteers No

Table 2: Patient Population and Disease Cohorts

Patient PopulationKey Inclusion Criteria
General Histologically or cytologically confirmed unresectable advanced/metastatic solid tumor that has relapsed or progressed on or after standard systemic treatments, or for which no standard treatment is available. At least one measurable lesion as per RECIST v1.1 criteria. ECOG Performance Status of 0 or 1. Life expectancy of ≥ 3 months.
Metastatic Castration-Resistant Prostate Cancer (mCRPC) Pathologically documented metastatic adenocarcinoma of the prostate. Progressive disease as defined by PCWG3 criteria. Prior treatment with docetaxel and a novel hormone therapy.
Other Solid Tumors Cohorts for small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), esophageal squamous cell carcinoma (ESCC), melanoma, and other tumors.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments conducted within the BNT324/DB-1311 Phase 1 clinical trial.

Dose Escalation and Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the MTD and/or the recommended Phase 2 dose (RP2D) of BNT324/DB-1311.

Protocol:

  • Design: The dose escalation phase follows an accelerated titration at the first dose level, followed by a classic "3+3" design.

  • Dose Levels: Patients are enrolled in cohorts of ascending dose levels of BNT324/DB-1311. The trial is designed to evaluate 5 dose levels.

  • Administration: BNT324/DB-1311 is administered intravenously on Day 1 of each 3-week cycle.

  • Dose-Limiting Toxicity (DLT) Evaluation: Patients are monitored for DLTs during the first cycle of treatment. A DLT is generally defined as a Grade 3 or 4 adverse event that is considered related to the study drug. Specific DLT definitions for ADCs often include prolonged hematologic toxicities (e.g., Grade 4 neutropenia or thrombocytopenia lasting more than 7 days) and significant non-hematologic toxicities.

  • Cohort Expansion:

    • If 0 out of 3 patients in a cohort experience a DLT, the next cohort is enrolled at the next higher dose level.

    • If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients. If no further DLTs are observed, dose escalation may continue.

    • If ≥2 out of 3 or ≥2 out of 6 patients experience a DLT, that dose level is considered to have exceeded the MTD, and the next lower dose level is typically

Application Notes and Protocols for DB-1311 Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for clinical studies of DB-1311 (BNT324), an investigator antibody-drug conjugate (ADC) targeting B7-H3 with a topoisomerase I inhibitor payload. The following protocols are intended to guide researchers in identifying suitable candidates for enrollment in Phase 1/2a clinical trials.

Mechanism of Action

DB-1311 is a novel ADC designed to target and eliminate cancer cells overexpressing the B7-H3 protein, a member of the B7 family of immune checkpoint molecules.[1] B7-H3 is highly expressed on the surface of various solid tumors and is associated with tumor progression and poor prognosis.[1][2] The ADC consists of a humanized anti-B7-H3 monoclonal antibody linked to a potent topoisomerase I inhibitor. Upon binding to B7-H3 on the tumor cell surface, DB-1311 is internalized, and the topoisomerase I inhibitor is released, leading to DNA damage and subsequent apoptosis of the cancer cell.[3]

Patient Selection Criteria

The selection of patients for DB-1311 studies is a critical step to ensure patient safety and the scientific validity of the clinical trial. The criteria are divided into general inclusion and exclusion criteria applicable to all participants, and specific criteria for different tumor-type cohorts in the dose-expansion phase of the study.

General Inclusion Criteria

A summary of the general inclusion criteria for the DB-1311 Phase 1/2a clinical trial (NCT05914116) is provided in the table below.[4][5]

CriteriaRequirement
Age ≥ 18 years
Tumor Type Histologically or cytologically confirmed unresectable advanced/metastatic solid tumor that has relapsed or progressed on or after standard systemic treatments, is intolerable with standard treatment, or for which no standard treatment is available.
Measurable Disease At least one measurable lesion as defined by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[4][5]
Life Expectancy ≥ 3 months
ECOG Performance Status 0-1
Cardiac Function Left Ventricular Ejection Fraction (LVEF) ≥ 50% as assessed by ECHO or MUGA scan.[4][5]
Organ Function Adequate organ function as determined by laboratory tests.[3]
Informed Consent Willing and able to provide written informed consent.
General Exclusion Criteria

Patients meeting any of the following criteria are generally excluded from DB-1311 studies.[3][4]

CriteriaRequirement
Prior Therapy - Prior treatment with a B7-H3 targeted therapy. - Prior treatment with an antibody-drug conjugate containing a topoisomerase inhibitor (e.g., trastuzumab deruxtecan).
Cardiac Conditions - Symptomatic congestive heart failure (New York Heart Association [NYHA] classes II-IV). - Serious cardiac arrhythmia requiring treatment. - Myocardial infarction or unstable angina within 6 months prior to enrollment.[3]
Other Other clinically significant comorbidities or conditions that could interfere with study participation or safety.

Cohort-Specific Inclusion Criteria for Phase 2a

The Phase 2a part of the study includes specific cohorts for various solid tumors. The key additional inclusion criteria for some of these cohorts are summarized below.[4][5]

Tumor TypeKey Additional Inclusion Criteria
Small Cell Lung Cancer (SCLC) - Pathologically documented locally advanced or metastatic SCLC not amenable to curative surgery or radiation. - Prior therapy with at least one platinum-based line for extensive-stage disease.[5]
Non-Small Cell Lung Cancer (NSCLC) - Received prior treatment with platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy in the advanced/metastatic setting. - If specific genomic mutations are present, must have also received at least one genotype-directed therapy.[3]
Esophageal Squamous Cell Carcinoma (ESCC) - Received at least one prior therapy for unresectable disease.
Castration-Resistant Prostate Cancer (CRPC) - Pathologically documented metastatic adenocarcinoma of the prostate. - Progressive metastatic CRPC defined by castrate levels of serum testosterone (< 50 ng/dL) and disease progression by PCWG3 criteria. - Having received prior docetaxel and a novel hormone therapy.[4][5][6]
Melanoma - Unresectable Stage III or metastatic melanoma not amenable to local therapy. - Previously treated with a PD-1 or PD-L1 inhibitor. - If BRAF mutant, must have had prior treatment with a BRAF and/or MEK inhibitor.[4]
Ovarian Cancer (PROC) - Confirmed diagnosis of ovarian, primary peritoneal, or fallopian tube cancer with high-grade serous histology. - Platinum-resistant disease. - Received at least 1 but ≤ 3 lines of prior systemic anticancer therapy.[4]

Experimental Protocols

Assessment of Measurable Disease: RECIST 1.1

Objective: To standardize the evaluation of tumor response in solid tumors.

Methodology:

  • Baseline Assessment: All measurable lesions are identified and recorded at baseline using imaging techniques such as CT or MRI. The longest diameter of each target lesion is measured. A maximum of five target lesions in total, and a maximum of two target lesions per organ, are selected for monitoring.

  • Follow-up Assessments: Tumor measurements are repeated at predefined intervals during the study. The sum of the longest diameters of all target lesions is calculated at each assessment.

  • Response Evaluation: The response is categorized based on the change in the sum of the longest diameters of target lesions compared to baseline, as well as the appearance of new lesions or progression of non-target lesions.

Assessment of Performance Status: ECOG Scale

Objective: To assess the patient's level of functioning in terms of their ability to care for themselves, daily activity, and physical ability.

Methodology: The Eastern Cooperative Oncology Group (ECOG) performance status is evaluated by the investigator based on a scale from 0 to 5, where a lower score indicates a higher level of functioning. For DB-1311 studies, patients must have an ECOG performance status of 0 or 1.

  • ECOG 0: Fully active, able to carry on all pre-disease performance without restriction.

  • ECOG 1: Restricted in physically strenuous activity but ambulatory and able to carry out work of a light or sedentary nature, e.g., light house work, office work.

Assessment of B7-H3 Expression

Objective: To measure the expression level of B7-H3 in tumor tissue.

Methodology: While there is no minimum B7-H3 expression level required for study entry, tumor tissue samples (either pre-existing or from a fresh biopsy) are collected for biomarker analysis.[4][5] A standardized immunohistochemistry (IHC) protocol is used to assess B7-H3 expression.

Protocol Outline for B7-H3 IHC in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue:

  • Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) to unmask the antigenic sites.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation: The tissue sections are incubated with a validated anti-B7-H3 (CD276) primary antibody at a predetermined optimal dilution.

  • Detection System: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.

  • Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a qualified pathologist to determine the B7-H3 expression level.

Visualizations

DB-1311 Mechanism of Action

DB1311_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell DB-1311 DB-1311 (Anti-B7-H3 ADC) B7-H3 B7-H3 Receptor DB-1311->B7-H3 Binding Internalization Internalization B7-H3->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Topoisomerase I Inhibitor) Lysosome->Payload_Release Topoisomerase_I Topoisomerase I Payload_Release->Topoisomerase_I DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA DNA Topoisomerase_I->DNA Binds to DNA->DNA_Damage Single-strand breaks

Caption: Mechanism of action of DB-1311 ADC.

Patient Selection Workflow

Patient_Selection_Workflow start Patient with Advanced/Metastatic Solid Tumor inclusion_criteria General Inclusion Criteria Met? (Age, Tumor Type, Measurable Disease, Life Expectancy, ECOG 0-1, LVEF ≥50%) start->inclusion_criteria exclusion_criteria General Exclusion Criteria Met? (Prior B7-H3/Topo I ADC Therapy, Significant Cardiac Issues) inclusion_criteria->exclusion_criteria Yes ineligible Ineligible for Study inclusion_criteria->ineligible No cohort_specific Phase 2a Cohort Specific Criteria Met? exclusion_criteria->cohort_specific No exclusion_criteria->ineligible Yes eligible Eligible for Study Enrollment cohort_specific->eligible Yes cohort_specific->ineligible No

Caption: Logical workflow for patient selection in DB-1311 studies.

B7-H3 Signaling Pathway in Cancer

B7H3_Signaling cluster_outcomes Cancer Progression B7-H3 B7-H3 PI3K_AKT PI3K/AKT Pathway B7-H3->PI3K_AKT JAK_STAT JAK/STAT Pathway B7-H3->JAK_STAT MAPK MAPK Pathway B7-H3->MAPK Proliferation Proliferation PI3K_AKT->Proliferation Drug_Resistance Drug Resistance PI3K_AKT->Drug_Resistance Metastasis Metastasis JAK_STAT->Metastasis Immune_Evasion Immune Evasion JAK_STAT->Immune_Evasion Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Simplified B7-H3 signaling pathways in cancer.

References

Application Notes and Protocols for IS1311 PCR-based Detection of Mycobacterium avium subsp. paratuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium avium subsp. paratuberculosis (MAP) is the etiological agent of Johne's disease, a chronic granulomatous enteritis affecting ruminants and other animals. Accurate and rapid detection of MAP is crucial for disease control and management. Polymerase Chain Reaction (PCR) targeting the insertion sequence IS1311 has emerged as a valuable tool for the detection and genotyping of MAP. The IS1311 element is present in multiple copies within the MAP genome, offering a sensitive target for amplification. Furthermore, single nucleotide polymorphisms (SNPs) within IS1311 allow for the differentiation of MAP strains into 'Cattle' (C), 'Sheep' (S), and 'Bison' (B) types through Restriction Fragment Length Polymorphism (RFLP) analysis of the PCR product. This document provides detailed protocols for the detection of MAP using conventional IS1311 PCR and subsequent genotyping by RFLP.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Sample Fecal, Milk, or Tissue Sample DNA_Extraction DNA Extraction Sample->DNA_Extraction PCR_Setup IS1311 PCR Setup DNA_Extraction->PCR_Setup Purified DNA Thermal_Cycling Thermal Cycling PCR_Setup->Thermal_Cycling Gel_Electrophoresis Agarose Gel Electrophoresis Thermal_Cycling->Gel_Electrophoresis PCR Product (608 bp) RFLP_Analysis RFLP Analysis (HinfI & MseI Digestion) Gel_Electrophoresis->RFLP_Analysis Genotyping Genotype Determination (Bison, Cattle, Sheep) RFLP_Analysis->Genotyping

Caption: Workflow for IS1311 PCR-based detection and genotyping of M. paratuberculosis.

Detailed Experimental Protocols

DNA Extraction from Fecal Samples

This protocol is adapted for the extraction of MAP DNA from ruminant feces, which contains numerous PCR inhibitors.

Materials:

  • Fecal sample (2 grams)

  • Sterile 50 mL centrifuge tubes

  • 0.85% NaCl solution (saline), sterile

  • Lysis buffer (e.g., Buffer G2 from Qiagen kits)

  • Glass beads (0.1 mm diameter)

  • Proteinase K (20 mg/mL)

  • Commercial DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit, MagMAX Core Nucleic Acid Purification Kit)

  • Microcentrifuge and compatible tubes

  • Vortex mixer

  • TissueLyser or bead beater

  • Water bath or heat block

Procedure:

  • Suspend 2 grams of the fecal sample in 10 mL of sterile saline in a 50 mL centrifuge tube.

  • Vortex vigorously for 1 minute to create a homogenous suspension.

  • Let the suspension stand for 30 minutes at room temperature to allow large particles to sediment.

  • Transfer 1-2 mL of the supernatant to a new 2 mL microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the bacteria.

  • Discard the supernatant and resuspend the pellet in 600 µL of lysis buffer.

  • Add 0.5 g of sterile glass beads and 20 µL of Proteinase K.

  • Homogenize the sample using a bead beater for 10 minutes at 30 Hz. This step is critical for the mechanical disruption of the resilient mycobacterial cell wall.

  • Incubate at 70°C for 20 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and proceed with the DNA purification protocol as per the manufacturer's instructions of the chosen commercial kit.

  • Elute the purified DNA in 50-100 µL of elution buffer.

  • Store the extracted DNA at -20°C until use.

Conventional IS1311 PCR

This protocol describes the amplification of a 608 bp fragment of the IS1311 insertion element.

Materials:

  • Purified DNA template

  • Nuclease-free water

  • PCR master mix (2x) containing Taq DNA polymerase, dNTPs, and reaction buffer

  • Forward Primer: M56 (5'-GCGTGAGGCTCTGTGGTGAA-3')

  • Reverse Primer: M119 (5'-ATCGCCCACACCTTGAAGTA-3')

  • Thermal cycler

  • Agarose gel (1.5-2.0%)

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis system and power supply

  • UV transilluminator

PCR Reaction Setup:

ComponentVolume (µL) for 25 µL ReactionFinal Concentration
2x PCR Master Mix12.51x
M56 Primer (10 µM)1.00.4 µM
M119 Primer (10 µM)1.00.4 µM
DNA Template2.0-5.010-100 ng
Nuclease-free waterUp to 25 µL-

Thermal Cycling Conditions:

StepTemperature (°C)DurationCycles
Initial Denaturation943 minutes1
Denaturation9430 seconds35-40
Annealing6215-30 seconds
Extension721 minute
Final Extension725-10 minutes1
Hold4Indefinite1

Analysis of PCR Products:

  • Mix 5 µL of the PCR product with 1 µL of DNA loading dye.

  • Load the mixture onto a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Run the gel at 100 V for 45-60 minutes.

  • Visualize the DNA bands under UV light. A positive result is indicated by a band of approximately 608 bp.

IS1311 PCR-RFLP for Genotyping

This protocol is for the genotyping of MAP strains based on the RFLP patterns of the IS1311 PCR product.[1][2][3]

Materials:

  • IS1311 PCR product (from the previous step)

  • Restriction enzymes: HinfI and MseI

  • Corresponding 10x reaction buffers

  • Nuclease-free water

  • High-resolution agarose gel (3-4%)

  • DNA ladder with small fragments

  • Incubator or water bath at 37°C

Restriction Digestion:

ComponentVolume (µL) for 30 µL Reaction
IS1311 PCR Product15-20 µL
10x Reaction Buffer3.0 µL
HinfI (10 U/µL)1.0 µL
MseI (10 U/µL)1.0 µL
Nuclease-free waterUp to 30 µL

Procedure:

  • Set up the restriction digestion reaction as described in the table above.

  • Incubate the reaction mixture at 37°C for 1.5 to 3 hours.

  • Analyze the digested products on a high-resolution agarose gel (3-4%) to resolve the small DNA fragments.

  • Visualize the bands under UV light and determine the genotype based on the fragment sizes.

Data Presentation

Table 1: Primer Sequences for IS1311 PCR

Primer NameSequence (5' to 3')Target GeneAmplicon Size (bp)Reference
M56GCGTGAGGCTCTGTGGTGAAIS1311608Whittington et al. (1998)
M119ATCGCCCACACCTTGAAGTAIS1311608Whittington et al. (1998)
P90BGAAGGGTGTTCGGGGCCGTCGCTTAGGIS1311VariableMillar et al. (1995)[1]
P91BGGCGTTGAGGTCGATCGCCCACGTGACIS1311VariableMillar et al. (1995)[1]

Table 2: Expected RFLP Fragment Sizes for IS1311 Genotyping

GenotypeRestriction EnzymesExpected Fragment Sizes (bp)
Bison (B)HinfI & MseI323, 218, 67
Cattle (C)HinfI & MseI323, 285, 218, 67
Sheep (S)HinfI & MseI323, 285

Table 3: Performance Characteristics of IS1311 PCR in Different Studies

Study ReferenceSample TypePCR TypeReference StandardSensitivitySpecificity
Logar et al. (2012)[1]VariousConventionalCulture70-100%100%
Dixit et al. (2023)MilkConventionalIS900 PCR100%Not Reported
Plain et al. (2014)FecesqPCR (IS900)Culture60% (Cattle), 84% (Sheep)99%
Kawaji et al. (2016)FecesqPCR (IS900)CultureHighHigh

Note: Data for IS1311* qPCR is limited in the literature, with many quantitative studies focusing on the IS900 target. The performance of IS1311 PCR can be influenced by the DNA extraction method and the prevalence of infection in the study population.*

Concluding Remarks

The IS1311 PCR, particularly when combined with RFLP analysis, is a robust and valuable tool for the detection and molecular epidemiology of Mycobacterium avium subsp. paratuberculosis. The protocols provided herein offer a framework for the implementation of this assay in a research or diagnostic setting. It is essential to optimize these protocols for specific laboratory conditions and to include appropriate positive and negative controls in all experiments to ensure the validity of the results. While conventional PCR provides qualitative detection and genotyping, the development and validation of a specific IS1311 quantitative real-time PCR protocol would further enhance its utility for monitoring disease progression and treatment efficacy.

References

Application Notes and Protocols for IS1311 Restriction Fragment Length Polymorphism (RFLP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IS1311 Restriction Fragment Length Polymorphism (RFLP) analysis is a powerful molecular tool for the genetic typing of Mycobacterium avium subspecies paratuberculosis (MAP), the causative agent of Johne's disease in ruminants. This technique leverages the genetic differences within the IS1311 insertion element, a repetitive DNA sequence found in the MAP genome, to differentiate between various MAP strains. This method is crucial for epidemiological studies, understanding disease transmission, and developing effective control strategies. The primary application of IS1311 RFLP is to distinguish between the main genotypes of MAP: 'Cattle type' (C), 'Sheep type' (S), and 'Bison type' (B).

Principle

The IS1311 RFLP technique is most commonly performed as a PCR-RFLP assay. This involves the amplification of a specific region of the IS1311 element using polymerase chain reaction (PCR), followed by the digestion of the resulting PCR product with specific restriction enzymes. Polymorphisms, or variations, in the DNA sequence of the IS1311 element among different MAP strains result in different restriction sites. Consequently, the digestion of the PCR product generates strain-specific patterns of DNA fragments of varying lengths. These patterns can be visualized through gel electrophoresis, allowing for the classification of the MAP isolate into a specific genotype.

Applications

  • Epidemiological Tracing: IS1311 RFLP is instrumental in tracking the spread of Johne's disease by identifying the specific MAP strains involved in an outbreak. This information can help to understand transmission routes between animals and herds.

  • Genotype Identification: The technique is highly effective in differentiating between the major MAP genotypes ('Cattle', 'Sheep', and 'Bison' types), which can exhibit different host preferences and virulence.[1][2]

  • Disease Control and Management: By understanding the prevalent MAP genotypes in a region or herd, more targeted and effective disease control strategies can be implemented.

  • Research and Drug Development: In a research context, IS1311 RFLP helps in characterizing MAP isolates used in pathogenesis studies and for the development and evaluation of new diagnostics and vaccines.

Data Presentation: IS1311 PCR-RFLP Genotype Fragments

The following table summarizes the expected DNA fragment sizes for the major MAP genotypes after PCR amplification of the IS1311 element and subsequent digestion with the restriction enzymes HinfI and MseI.

GenotypeRestriction EnzymesExpected Fragment Sizes (base pairs)
Bison Type HinfI and MseI67, 218, 323[3][4][5]
Cattle Type HinfI and MseI67, 218, 285, 323[3]
Sheep Type HinfI and MseIVaries; often characterized by the absence of the 'Cattle' or 'Bison' type patterns.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the IS1311 PCR-RFLP analysis workflow.

IS1311_RFLP_Workflow cluster_0 Sample Preparation cluster_1 PCR Amplification cluster_2 Restriction Digestion cluster_3 Analysis Sample Clinical Sample (e.g., milk, feces, tissue) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction PCR_Setup PCR Reaction Setup (Primers M56 & M119) DNA_Extraction->PCR_Setup gDNA Template PCR_Amp IS1311 Amplification PCR_Setup->PCR_Amp Restriction_Setup Restriction Digest Setup (HinfI & MseI) PCR_Amp->Restriction_Setup PCR Product Digestion Incubation Restriction_Setup->Digestion Gel_Electrophoresis Agarose Gel Electrophoresis Digestion->Gel_Electrophoresis Digested Fragments Visualization UV Transilluminator Gel_Electrophoresis->Visualization Data_Analysis Fragment Pattern Analysis Visualization->Data_Analysis Genotype_ID Genotype_ID Data_Analysis->Genotype_ID Genotype Identification

Caption: Workflow for IS1311 PCR-RFLP analysis of MAP.

Experimental Protocols

1. Genomic DNA Extraction

High-quality genomic DNA is essential for successful PCR amplification. The choice of extraction method may vary depending on the sample type (e.g., bacterial culture, feces, milk, or tissue). Standard commercial DNA extraction kits for mycobacteria are recommended.

Materials:

  • Sample (e.g., MAP culture, clinical specimen)

  • Genomic DNA extraction kit (e.g., QIAamp DNA Mini Kit or similar)

  • Lysis buffer

  • Proteinase K

  • Ethanol

  • Nuclease-free water

  • Microcentrifuge

  • Heat block/water bath

Protocol:

  • Sample Preparation:

    • For bacterial cultures, pellet the cells by centrifugation.

    • For clinical samples, follow the specific pre-treatment protocols to enrich for bacterial cells and remove inhibitors.

  • Lysis: Resuspend the bacterial pellet in lysis buffer containing lysozyme and incubate to degrade the cell wall. For samples with high inhibitor content, a bead-beating step may be necessary.

  • Protein Digestion: Add Proteinase K and incubate at 56°C to digest proteins.

  • DNA Binding: Add ethanol to the lysate and apply the mixture to a silica-based spin column. Centrifuge to bind the DNA to the membrane.

  • Washing: Wash the column with the provided wash buffers to remove contaminants and inhibitors.

  • Elution: Elute the purified genomic DNA with nuclease-free water or the provided elution buffer.

  • Quantification and Quality Control: Measure the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

2. IS1311 PCR Amplification

Materials:

  • Purified genomic DNA

  • PCR primers: M56 and M119[4][5]

  • Taq DNA polymerase or a high-fidelity polymerase

  • dNTP mix

  • PCR buffer

  • Nuclease-free water

  • Thermal cycler

PCR Reaction Mixture (25 µL):

ComponentFinal ConcentrationVolume
5x PCR Buffer1x5 µL
dNTP Mix (10 mM)200 µM0.5 µL
Primer M56 (10 µM)0.4 µM1 µL
Primer M119 (10 µM)0.4 µM1 µL
Taq DNA Polymerase1.25 U0.25 µL
Genomic DNA50-100 ng2 µL
Nuclease-free water-to 25 µL

Thermal Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation94°C5 min1
Denaturation94°C30 sec35
Annealing62°C30 sec
Extension72°C45 sec
Final Extension72°C7 min1
Hold4°C

3. Restriction Enzyme Digestion

Materials:

  • IS1311 PCR product

  • Restriction enzymes: HinfI and MseI[4][5]

  • Restriction enzyme buffer

  • Nuclease-free water

  • Heat block/water bath

Digestion Reaction Mixture (20 µL):

ComponentVolume
IS1311 PCR Product10 µL
10x Restriction Buffer2 µL
HinfI (10 U/µL)0.5 µL
MseI (10 U/µL)0.5 µL
Nuclease-free water7 µL

Protocol:

  • Combine the components in a sterile microcentrifuge tube.

  • Incubate the reaction at 37°C for 2-4 hours, or overnight.

  • (Optional) Inactivate the enzymes by heating at 65°C for 20 minutes (check manufacturer's recommendations).

4. Agarose Gel Electrophoresis and Visualization

Materials:

  • Digested PCR product

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA loading dye

  • DNA ladder (e.g., 50 bp or 100 bp ladder)

  • Gel electrophoresis apparatus

  • Power supply

  • UV transilluminator and gel documentation system

  • Ethidium bromide or a safer DNA stain (e.g., SYBR Safe)

Protocol:

  • Prepare a 2.5-3% agarose gel in TAE or TBE buffer containing the DNA stain.

  • Mix the digested PCR product with DNA loading dye.

  • Load the samples and a DNA ladder into the wells of the gel.

  • Run the gel at 80-100 volts until the dye front has migrated sufficiently.

  • Visualize the DNA fragments under UV light and capture an image.

  • Analyze the fragment patterns by comparing them to the DNA ladder and the expected fragment sizes for each genotype (refer to the data table).

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the IS1311 genotype and the resulting RFLP pattern.

Genotype_to_Pattern cluster_genotype MAP Genotype cluster_polymorphism IS1311 Sequence Polymorphism cluster_rflp RFLP Pattern Bison Bison Type Poly_B Bison-specific sequence Bison->Poly_B Cattle Cattle Type Poly_C Cattle-specific sequence Cattle->Poly_C Sheep Sheep Type Poly_S Sheep-specific sequence Sheep->Poly_S Pattern_B 67, 218, 323 bp Poly_B->Pattern_B HinfI/MseI digestion Pattern_C 67, 218, 285, 323 bp Poly_C->Pattern_C HinfI/MseI digestion Pattern_S Other patterns Poly_S->Pattern_S HinfI/MseI digestion

Caption: Genotype to RFLP pattern relationship.

References

Application Notes and Protocols for Molecular Typing of Bacterial Strains Using IS1311

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insertion sequence IS1311 is a valuable genetic marker for the molecular typing of various bacterial strains, most notably Mycobacterium avium subspecies paratuberculosis (MAP), the causative agent of Johne's disease in ruminants.[1][2] This method, typically employing a Polymerase Chain Reaction-Restriction Endonuclease Analysis (PCR-REA), allows for the differentiation of MAP isolates into distinct genotypes, primarily 'Cattle type' (C), 'Sheep type' (S), and 'Bison type' (B).[3][4] Such differentiation is crucial for epidemiological investigations, understanding disease transmission, and developing effective control strategies.[1][5] The technique leverages single nucleotide polymorphisms (SNPs) within the IS1311 sequence to distinguish between these lineages.[2][6]

These application notes provide a detailed overview and experimental protocols for the molecular typing of bacterial strains using the IS1311 marker.

Principle of the Method

The IS1311 typing method is based on the amplification of a specific region of the IS1311 insertion element using PCR, followed by the digestion of the amplified product with specific restriction enzymes. The resulting restriction fragment length polymorphism (RFLP) patterns, when visualized through gel electrophoresis, allow for the classification of the bacterial isolate into a specific genotype.[7] Point mutations within the IS1311 sequence alter the recognition sites for restriction enzymes, leading to different fragment patterns for each genotype.[8]

Applications

  • Epidemiological Tracing: Differentiating strains of MAP to understand the transmission of Johne's disease between different host species and geographical regions.[1][9]

  • Disease Control: Informing disease control strategies by identifying the prevalent genotypes in a given livestock population.[3]

  • Genotype-Phenotype Correlation Studies: Investigating potential links between specific IS1311 genotypes and bacterial characteristics such as virulence and host preference.[2][6]

  • Confirmation of Johne's Disease: Used as a confirmatory tool for the diagnosis of Johne's disease in various animal species.[8]

Experimental Protocols

1. DNA Extraction

High-quality genomic DNA is essential for successful PCR amplification. Standard protocols for bacterial DNA extraction are suitable. One such method is outlined below:

  • Sample Types: Bacterial colonies from solid media, liquid cultures, or clinical samples such as feces and milk.[7]

  • Procedure (from bacterial colonies):

    • Scrape several colonies from an agar plate and suspend them in 400 µl of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Inactivate the bacteria by heating at 95°C for 20 minutes in a water bath.

    • Purify the DNA using a standard phenol-chloroform extraction method or a commercial DNA purification kit, following the manufacturer's instructions.

    • Dissolve the purified DNA in TE buffer and store it at -20°C until use.[10]

2. IS1311 PCR Amplification

This protocol is for the amplification of a specific fragment of the IS1311 sequence.

PCR Primers

Primer NameSequence (5' -> 3')Target
M56GCG TGA GGT TGG CGT TGA GIS1311
M119GCG GTT GAG GTC GAT TCGIS1311

Source: Whittington et al. (1998) as cited in[7]

PCR Reaction Mixture

ComponentFinal ConcentrationVolume for 50 µl reaction
10x PCR Buffer1x5 µl
dNTPs200 µM each1 µl
Primer M560.5 µM1 µl
Primer M1190.5 µM1 µl
Taq DNA Polymerase1.25 units0.25 µl
Template DNA~50 ng1-5 µl
Nuclease-free water-to 50 µl

PCR Cycling Conditions

StepTemperatureTimeCycles
Initial Denaturation94°C5 minutes1
Denaturation94°C30 seconds35
Annealing62°C30 seconds35
Extension72°C1 minute35
Final Extension72°C7 minutes1

Note: The amplified product size is approximately 608 bp.[8]

3. Restriction Endonuclease Analysis (REA)

The amplified PCR product is digested with restriction enzymes to generate genotype-specific fragment patterns.

Restriction Enzymes: HinfI and MseI are commonly used for this analysis.[7][8]

Digestion Reaction Mixture

ComponentVolume
IS1311 PCR product10 µl
10x Restriction Buffer2 µl
HinfI (10 U/µl)1 µl
MseI (10 U/µl)1 µl
Nuclease-free water6 µl
Total Volume 20 µl

Incubate the reaction at 37°C for 2-4 hours.

4. Gel Electrophoresis

The digested DNA fragments are separated by size using agarose gel electrophoresis.

  • Agarose Gel: 2-3% agarose gel in 1x TAE or TBE buffer.

  • Staining: Ethidium bromide or a safer alternative DNA stain.

  • Visualization: UV transilluminator.

  • Size Standard: A 100 bp DNA ladder should be run alongside the samples to estimate the fragment sizes.

Data Presentation and Interpretation

The interpretation of the results is based on the banding patterns observed after gel electrophoresis. The expected fragment sizes for the major MAP genotypes are summarized below.

Table 1: IS1311 PCR-REA Fragment Sizes for Different MAP Genotypes

GenotypeRestriction EnzymesExpected Fragment Sizes (bp)
Bison Type HinfI and MseI323, 218, 67
Cattle Type HinfI and MseI323, 285, 218, 67

Source:[4][7][11]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for IS1311 molecular typing.

IS1311_Typing_Workflow cluster_0 Sample Preparation cluster_1 PCR Amplification cluster_2 Restriction Analysis cluster_3 Analysis Bacterial_Culture Bacterial Culture/ Clinical Sample DNA_Extraction Genomic DNA Extraction Bacterial_Culture->DNA_Extraction PCR IS1311 PCR DNA_Extraction->PCR DNA Template REA Restriction Endonuclease Digestion (HinfI & MseI) PCR->REA PCR Product Gel Agarose Gel Electrophoresis REA->Gel Digested Fragments Analysis Genotype Determination Gel->Analysis

Caption: Workflow for IS1311 molecular typing of bacterial strains.

Advantages and Limitations

Advantages:

  • Rapidity and Simplicity: The PCR-REA method is relatively fast and straightforward to perform compared to other typing methods like IS900 RFLP analysis.[4][5]

  • Good Discriminatory Power: Effectively differentiates between the major lineages of M. avium subspecies paratuberculosis.

  • Cost-Effective: Requires standard molecular biology equipment and reagents, making it a cost-effective typing method.[4]

  • Suitable for Degraded DNA: Can be more useful than RFLP when DNA is scarce or degraded.[5]

Limitations:

  • Inability to Differentiate Sub-lineages: While effective for major lineages, it cannot distinguish between certain sub-lineages, such as Type I and Type III S strains, without additional genetic analysis.[6]

  • Mixed Infections: In cases of mixed infections with both C and S strains, the PCR typing test may incorrectly identify the infection as solely a C strain.[6]

  • Emergence of New Variants: The reliance on specific SNP mutations means that new, uncharacterized variants may not be correctly typed.[6]

  • Intermittent Incorrect Results: Some studies have reported occasional discrepancies between IS1311 PCR-REA results and those from other typing methods like whole-genome sequencing.[12]

IS1311-based molecular typing is a robust and widely used method for the differentiation of Mycobacterium avium subspecies paratuberculosis strains. Its speed, simplicity, and cost-effectiveness make it a valuable tool for epidemiological studies and disease control programs. However, researchers should be aware of its limitations and may need to employ complementary typing methods for higher-resolution analysis or in cases of ambiguous results.

References

Troubleshooting & Optimization

C1311 solubility and stability issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of C1311 in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving C1311?

A1: The recommended solvent for reconstituting C1311 is high-purity, anhydrous dimethyl sulfoxide (DMSO).

Q2: How should I prepare a stock solution of C1311 in DMSO?

A2: To prepare a stock solution, it is recommended to equilibrate both the powdered C1311 and anhydrous DMSO to room temperature before use. Add the DMSO to the vial of C1311 to the desired concentration. Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C can aid in dissolution if precipitation is observed.

Q3: What are the recommended storage conditions for C1311 stock solutions in DMSO?

A3: For long-term storage, C1311 stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage, -20°C is acceptable for up to one month.[1]

Q4: Why is it important to use anhydrous DMSO and protect the stock solution from moisture?

A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly impact the stability of dissolved compounds, potentially leading to degradation.[2] It is crucial to use anhydrous DMSO and keep stock solution vials tightly sealed to minimize exposure to atmospheric moisture.

Q5: What should I do if I observe precipitation in my C1311 stock solution upon removal from storage?

A5: If precipitation is observed after removing the stock solution from cold storage, gently warm the vial to 37°C and vortex until the compound is fully redissolved. If the precipitate does not dissolve, it may indicate compound degradation, and a fresh stock solution should be prepared.

Troubleshooting Guides

Issue 1: C1311 precipitates out of DMSO solution during storage.
  • Possible Cause 1: Improper Storage Temperature. Storing the stock solution at an inappropriate temperature can lead to precipitation.

    • Solution: Ensure long-term storage at -80°C and short-term storage at -20°C. Avoid storing DMSO stock solutions at 4°C for extended periods.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution and may also lead to degradation.

    • Solution: Aliquot the stock solution into smaller, single-use volumes upon initial preparation to minimize the number of freeze-thaw cycles.

  • Possible Cause 3: Supersaturated Solution. The initial concentration of the stock solution may be too high, leading to precipitation at lower temperatures.

    • Solution: If precipitation persists even with proper storage, consider preparing a new stock solution at a slightly lower concentration.

Issue 2: C1311 precipitates when diluted into aqueous media for experiments.
  • Possible Cause 1: Low Aqueous Solubility. C1311, like many organic compounds, likely has poor solubility in aqueous buffers. Diluting a concentrated DMSO stock directly into an aqueous solution can cause the compound to crash out.

    • Solution 1: Perform a stepwise dilution. Instead of a large, single dilution, dilute the DMSO stock in smaller steps with the aqueous medium while vortexing.

    • Solution 2: Increase the final concentration of DMSO in the assay. While it's generally recommended to keep the final DMSO concentration below 0.5% to avoid cellular toxicity, some cell lines and assays can tolerate higher concentrations (e.g., up to 2%).[1] Always perform a vehicle control with the same final DMSO concentration to assess its effect.

    • Solution 3: Consider the use of a co-solvent. Solvents such as PEG400, glycerol, or Tween 80 can sometimes help to maintain compound solubility in aqueous solutions.[1] The compatibility of any co-solvent with the specific experimental system must be validated.

Quantitative Data Summary

ParameterRecommendationRationale
Solvent Anhydrous DMSO (≥99.9% purity)Minimizes water content, which can degrade compounds.
Stock Concentration Typically 1-10 mMBalances solubility with the need for high concentration for serial dilutions.
Long-Term Storage -80°CPreserves compound integrity for extended periods (months to years).
Short-Term Storage -20°CSuitable for up to one month.[1]
Freeze-Thaw Cycles Minimize (ideally, single use)Prevents precipitation and potential degradation.

Experimental Protocols

Protocol 1: Determination of C1311 Solubility in DMSO
  • Preparation: Weigh out a small, precise amount of C1311 powder (e.g., 1 mg) into a clear vial.

  • Solvent Addition: Add a small, measured volume of anhydrous DMSO (e.g., 100 µL) to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve, gently warm the vial to 37°C for 5-10 minutes and vortex again.

  • Observation: Visually inspect the solution against a light source for any undissolved particles.

  • Incremental Solvent Addition: If the compound has fully dissolved, continue to add small, known volumes of DMSO, vortexing after each addition, until precipitation is observed. The concentration just before precipitation is the approximate solubility.

  • Confirmation: For a more accurate determination, prepare a saturated solution, centrifuge to pellet any undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of C1311 Working Solutions for In Vitro Assays
  • Stock Solution Preparation: Prepare a 10 mM stock solution of C1311 in anhydrous DMSO as described above.

  • Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the 10 mM stock in DMSO.

  • Final Dilution into Aqueous Medium:

    • Warm the cell culture medium or assay buffer to 37°C.

    • While vortexing the medium/buffer, add the required volume of the C1311 DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible and consistent across all experimental and control wells (typically ≤0.5%).

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells or assay plate.

Visualizations

C1311_Troubleshooting_Workflow Troubleshooting C1311 Precipitation in DMSO cluster_conc Concentration Issues cluster_storage Storage Issues cluster_dilution Dilution Issues start Precipitation Observed check_conc Is stock concentration too high? start->check_conc check_storage Improper storage conditions? start->check_storage check_dilution Precipitation upon aqueous dilution? start->check_dilution lower_conc Lower stock concentration check_conc->lower_conc Yes aliquot Aliquot for single use check_storage->aliquot store_minus_80 Store at -80°C check_storage->store_minus_80 stepwise_dilution Use stepwise dilution check_dilution->stepwise_dilution increase_dmso Increase final DMSO % (validate!) check_dilution->increase_dmso cosolvent Consider a co-solvent check_dilution->cosolvent end Problem Resolved lower_conc->end aliquot->end store_minus_80->end stepwise_dilution->end increase_dmso->end cosolvent->end

Caption: Troubleshooting workflow for C1311 precipitation issues.

Topoisomerase_Inhibitor_Pathway General Signaling Pathway for Topoisomerase I Inhibitors cluster_nucleus Nucleus C1311 C1311 (Topoisomerase I Inhibitor) Top1_DNA_Complex Top1-DNA Cleavage Complex C1311->Top1_DNA_Complex Stabilizes complex, prevents religation Top1 Topoisomerase I (Top1) Top1->Top1_DNA_Complex DNA Supercoiled DNA DNA->Top1_DNA_Complex Top1 binding & cleavage DSB DNA Double-Strand Breaks Top1_DNA_Complex->DSB Replication_Fork Replication Fork Replication_Fork->DSB Collision p53 p53 Activation DSB->p53 DNA Damage Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: C1311 acts as a topoisomerase I inhibitor, leading to DNA damage and p53-mediated cell cycle arrest and apoptosis.

References

Technical Support Center: Overcoming C1311 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the anti-cancer agent C1311 in their experiments.

Troubleshooting Guides

Issue 1: Decreased C1311 Efficacy in Cancer Cell Lines Over Time

Question: My cancer cell line, which was initially sensitive to C1311, now shows reduced responsiveness. What could be the underlying cause and how can I troubleshoot this?

Answer:

This is a common issue indicating the development of acquired resistance. The primary mechanisms to investigate are the upregulation of drug efflux pumps and alterations in the drug's molecular targets.

Troubleshooting Workflow:

G cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions Start Decreased C1311 efficacy (Increased IC50) CheckPumps 1. Assess ABC Transporter Expression (e.g., qRT-PCR, Western Blot for ABCB1/P-gp and ABCG2/BCRP) Start->CheckPumps CheckTargets 2. Analyze Drug Target Integrity (e.g., Sequencing of TOP2A and FLT3) CheckPumps->CheckTargets PumpInhibitors A. Co-administer with ABC Transporter Inhibitors (e.g., Verapamil, Tariquidar) CheckPumps->PumpInhibitors If expression is high CheckPathways 3. Evaluate Bypass Signaling Pathways (e.g., Western Blot for p-Akt, p-mTOR) CheckTargets->CheckPathways NewDrug C. Consider alternative or next-generation Topo II/FLT3 inhibitors CheckTargets->NewDrug If mutations are found ComboTherapy B. Combine with Inhibitors of Bypass Pathways (e.g., PI3K/mTOR inhibitors) CheckPathways->ComboTherapy If pathways are activated

Experimental Protocols:

  • Protocol 1: Generation of C1311-Resistant Cell Lines

    • Objective: To develop a C1311-resistant cancer cell line from a sensitive parental line.

    • Methodology:

      • Determine the initial IC50 value of C1311 for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).

      • Culture the parental cells in media containing C1311 at a concentration equal to the IC10-IC20 for 48-72 hours.[1]

      • Remove the drug-containing medium and allow the cells to recover in fresh medium.

      • Once the cells reach 70-80% confluency, passage them and re-expose them to a slightly higher concentration of C1311 (e.g., 1.5-2 fold increase).

      • Repeat this process of stepwise dose escalation over several months.

      • Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.[1]

      • Once a stable resistant line is established, it can be maintained in a culture medium containing a maintenance dose of C1311 (e.g., the last tolerated concentration).

  • Protocol 2: Quantification of ABC Transporter Expression by qRT-PCR

    • Objective: To measure the mRNA expression levels of ABCB1 and ABCG2 in parental and C1311-resistant cell lines.

    • Methodology:

      • Isolate total RNA from both parental and C1311-resistant cells using a standard RNA extraction kit.

      • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

      • Perform quantitative real-time PCR (qRT-PCR) using primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

      • Analyze the relative gene expression using the ΔΔCt method. An increased fold change in the resistant cells compared to the parental cells indicates upregulation of the transporter genes.

Issue 2: C1311 Shows Poor Activity in a Specific Cancer Model

Question: I am testing C1311 on a new cancer cell line, but it shows minimal cytotoxic effects even at high concentrations. What are the possible reasons for this intrinsic resistance?

Answer:

Intrinsic resistance to C1311 can be multifactorial. Key factors to consider are high basal expression of ABC transporters, pre-existing mutations in the drug's targets, or hyperactivation of pro-survival signaling pathways. The status of the p53 tumor suppressor can also influence the cellular response to C1311.

Troubleshooting and Investigation:

  • Baseline Characterization:

    • Perform a dose-response curve to determine the IC50 value. A high IC50 value (in the high micromolar range) suggests intrinsic resistance.

    • Assess the baseline mRNA and protein expression of ABCB1 and ABCG2.

    • Sequence the coding regions of TOP2A and FLT3 to check for any mutations that might affect drug binding or enzyme function.

    • Determine the p53 status of the cell line (wild-type, mutant, or null), as p53 can influence the apoptotic response to DNA damage induced by C1311.

  • Signaling Pathway Analysis:

    • Examine the basal activation status of the PI3K/Akt/mTOR pathway by performing Western blotting for the phosphorylated forms of key proteins (p-Akt, p-mTOR, p-S6K). Constitutive activation of this pathway can promote cell survival and counteract the cytotoxic effects of C1311.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to C1311?

A1: While specific resistance mechanisms to C1311 are not extensively documented, based on its action as a topoisomerase II and FLT3 inhibitor, likely mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the drug out of the cell.

  • Drug Target Alterations: Mutations in the TOP2A gene (encoding topoisomerase II alpha) or the FLT3 gene that prevent effective binding of C1311.

  • Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways such as the PI3K/Akt/mTOR pathway, which can compensate for the inhibitory effects of C1311.[2][3][4][5]

  • Altered DNA Damage Response: Defects in the cellular machinery that detects DNA damage and initiates apoptosis, which can be influenced by the status of the p53 tumor suppressor.

Q2: How can I overcome ABC transporter-mediated resistance to C1311?

A2: A common strategy is to use combination therapy with an ABC transporter inhibitor.

Experimental Approach:

G cluster_Problem Problem cluster_Solution Solution cluster_Mechanism Mechanism of Action Resistance C1311 Resistance due to ABC Transporter Overexpression Efficacy Restored C1311 efficacy Resistance->Efficacy Reversal Inhibitor Co-administration of ABC Transporter Inhibitor (e.g., Verapamil) Block Inhibitor blocks the efflux pump Inhibitor->Block C1311 C1311 C1311->Resistance Accumulation Increased intracellular accumulation of C1311 Block->Accumulation Accumulation->Efficacy

  • Protocol 3: Assessing Synergy of C1311 with an ABC Transporter Inhibitor

    • Objective: To determine if an ABC transporter inhibitor can sensitize resistant cells to C1311.

    • Methodology:

      • Treat the C1311-resistant cell line with a range of concentrations of C1311, both in the presence and absence of a fixed, non-toxic concentration of an ABC transporter inhibitor (e.g., verapamil).

      • After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay.

      • Calculate the IC50 of C1311 in the presence and absence of the inhibitor. A significant decrease in the IC50 in the combination treatment indicates successful reversal of resistance.

      • To quantify the interaction, a Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Q3: Can the PI3K/Akt/mTOR pathway be a target to overcome C1311 resistance?

A3: Yes, if your resistant cells show hyperactivation of this pathway, a combination therapy approach can be effective.

Signaling Pathway:

G cluster_Upstream Upstream Signaling cluster_Pathway PI3K/Akt/mTOR Pathway cluster_Downstream Downstream Effects cluster_Inhibitors Therapeutic Intervention GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival C1311 C1311 Survival->C1311 Resistance C1311->RTK Inhibits (e.g., FLT3) PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibits

  • Rationale: The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival.[6][7][8] In cancer cells, its constitutive activation can provide a strong survival signal that counteracts the cytotoxic effects of drugs like C1311, leading to resistance.[2][3][5] By inhibiting this pathway, for example with a PI3K or mTOR inhibitor, you can potentially re-sensitize the cells to C1311.

Q4: What is the role of p53 in C1311 resistance?

A4: The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. Since C1311 is a DNA-damaging agent, the p53 status of the cancer cells can significantly influence their fate upon treatment.

  • p53 Wild-Type: In cells with functional p53, C1311 is more likely to induce cell cycle arrest and senescence.

  • p53 Null/Mutant: In cells lacking functional p53, C1311 is more likely to induce apoptosis. While the direct impact of p53 status on the development of long-term resistance to C1311 is not fully elucidated, a non-functional p53 pathway might allow cells with C1311-induced DNA damage to evade apoptosis and potentially acquire resistance-conferring mutations.

Data Summary

Table 1: In Vitro Cytotoxicity of C1311 in a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
AGSGastric0.0094
NCI-N87Gastric0.0098
A549Lung0.25
HCT-116Colon0.35
DU-145Prostate0.45
MCF-7Breast0.6
OVCAR-3Ovarian0.8

Data adapted from a study evaluating C1311 cytotoxicity after a 72-hour exposure.[9]

Note: This table presents data for C1311-sensitive cell lines. IC50 values in resistant sublines would be expected to be significantly higher.

This technical support center provides a framework for understanding and addressing C1311 resistance. As research progresses, more specific data and protocols for C1311 will likely become available.

References

Technical Support Center: Optimizing C1311 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing C1311 in in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of C1311?

A1: C1311 is a novel imidazoacridinone derivative that functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and topoisomerase II. Its antineoplastic activity also stems from its ability to intercalate into DNA. By targeting both a receptor tyrosine kinase involved in cell proliferation and a crucial enzyme for DNA replication, C1311 exerts a multi-faceted anti-tumor effect.

Q2: What is a recommended starting dose for C1311 in a mouse tumor model?

A2: For initial in vivo studies in mice, a dose-finding experiment is highly recommended. Based on preclinical studies, a range of 15 mg/kg to 150 mg/kg administered intraperitoneally (i.p.) has been investigated. The maximum tolerated dose (MTD) in mice has been reported to be 150 mg/kg i.p.[1] It is crucial to perform a dose escalation study in your specific animal model to determine the optimal balance between efficacy and toxicity.

Q3: How should C1311 be formulated for in vivo administration?

A3: The formulation for C1311 will depend on the chosen administration route and the physicochemical properties of the supplied compound. For intraperitoneal injections, C1311 can be dissolved in a vehicle suitable for parenteral administration. A common approach for similar small molecule inhibitors involves initial dissolution in a small amount of a solubilizing agent like DMSO, followed by dilution with a vehicle such as saline or a solution containing polyethylene glycol (PEG) and Tween 80. It is imperative to assess the solubility and stability of C1311 in the selected vehicle prior to in vivo administration.

Q4: What are the expected pharmacokinetic properties of C1311 in vivo?

A4: In murine models, C1311 is rapidly cleared from the plasma and extensively distributed into tissues, including tumors.[1] Tissue concentrations can be significantly higher than plasma levels. The plasma pharmacokinetics have been shown to be linear up to a dose of 100 mg/kg.[1] C1311 is metabolized, with a glucuronide conjugate being a major metabolite found in plasma and liver.[2]

Troubleshooting Guide

Problem: High variability in tumor growth inhibition between animals in the same treatment group.

Potential Cause Suggested Solution
Inconsistent Drug Formulation Ensure C1311 is fully dissolved and the formulation is homogeneous before each injection. Prepare fresh formulations regularly to avoid precipitation. Visually inspect the solution for any particulates.
Inaccurate Dosing Calibrate all equipment used for dose preparation and administration. Ensure the full dose is administered and note any leakage at the injection site. Dose animals based on their individual, up-to-date body weights.
Tumor Heterogeneity Ensure all tumors are within a narrow size range at the start of the treatment. Randomize animals into control and treatment groups after tumors have reached the desired starting volume.
Animal Health Status Monitor animal health closely throughout the experiment. Underlying health issues can impact treatment response. Ensure consistent housing and husbandry conditions for all animals.

Problem: Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy).

Potential Cause Suggested Solution
Dose is too high The administered dose may exceed the maximum tolerated dose (MTD) in your specific animal model and strain. It is crucial to perform an MTD study. If toxicity is observed, consider reducing the dose or the frequency of administration.
Vehicle Toxicity The vehicle used to dissolve C1311 may have inherent toxicity, especially at higher concentrations of co-solvents like DMSO. Include a vehicle-only control group to assess any effects of the formulation itself.
On-target or Off-target Toxicity As a topoisomerase II inhibitor, C1311 can affect rapidly dividing normal cells, leading to toxicity. Monitor for signs of myelosuppression if possible. If unexpected toxicities arise, consider investigating potential off-target effects.

Quantitative Data Summary

Table 1: In Vivo Dosing of C1311 in Murine Models

Animal ModelTumor TypeAdministration RouteDose Range (mg/kg)Key FindingsReference
NMRI or NCR-Nu miceHuman colon cancer xenografts (HT-29) and murine colon adenocarcinoma (MAC15A)Intraperitoneal (i.p.)15, 50, 100, 150Rapid plasma clearance and extensive tissue distribution. Linear plasma pharmacokinetics up to 100 mg/kg. MTD established at 150 mg/kg.[1]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of C1311 in Mice

  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6) of a specific age and weight range.

  • Group Allocation: Divide animals into groups of 3-5 mice each. Include a vehicle control group and at least 3-4 dose escalation groups for C1311 (e.g., 50, 100, 150, 200 mg/kg).

  • Drug Preparation: Prepare the C1311 formulation and the vehicle control.

  • Administration: Administer a single dose of C1311 or vehicle via the desired route (e.g., i.p.).

  • Monitoring: Observe the animals daily for a minimum of 14 days. Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).

Protocol 2: In Vivo Efficacy Study of C1311 in a Xenograft Model

  • Cell Culture and Implantation: Culture the desired human tumor cell line and implant the cells subcutaneously into the flank of immunocompromised mice (e.g., NCR-Nu).

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control and C1311 treatment groups).

  • Treatment: Administer C1311 at the predetermined dose and schedule based on MTD studies.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Compare the tumor growth rates between the control and treated groups to determine the anti-tumor efficacy of C1311.

Visualizations

In_Vivo_Workflow In Vivo Experimental Workflow for C1311 start Start formulation Formulation Preparation start->formulation mtd_study MTD Study efficacy_study Efficacy Study mtd_study->efficacy_study Determine Safe & Efficacious Dose dosing Dosing & Monitoring efficacy_study->dosing formulation->mtd_study data_analysis Data Analysis dosing->data_analysis end End data_analysis->end

References

off-target effects of C1311 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the imidazoacridinone compound C1311. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in cell killing at higher concentrations of C1311. Is this expected?

A1: Yes, this is a documented paradoxical effect of C1311. While moderate concentrations (e.g., 0.5 µg/ml in HeLa S3 cells) induce a persistent G2 cell cycle arrest leading to cell death, higher concentrations (e.g., 1.0 µg/ml) can cause an additional impediment in the S-phase.[1] This S-phase delay prevents cells from reaching the G2/M checkpoint, where the primary cytotoxic effects of C1311 are executed.[1] Therefore, a biphasic dose-response curve may be observed. It is crucial to perform a careful dose-response study to identify the optimal concentration for cytotoxic effects in your specific cell line.

Q2: Is the cytotoxic activity of C1311 dependent on the p53 status of my cells?

A2: The overall cytotoxic activity of C1311 appears to be independent of the p53 gene status.[2] However, the cellular fate following treatment is p53-dependent. In p53-proficient cells, C1311 tends to induce senescence, while in p53-deficient cells, it is more likely to lead to apoptosis or mitotic catastrophe.[3]

Q3: I'm seeing significant G2/M arrest in my cell cycle analysis, but this doesn't correlate with the level of cytotoxicity I'm observing. Why might this be?

A3: This is a reported observation. The extent of G2/M accumulation induced by C1311 does not always directly correlate with its cytotoxic activity across different cell lines.[2] While C1311 does induce G2/M arrest, cell death is a complex process that can be influenced by other factors and off-target effects, such as lysosomal rupture.[4]

Q4: What are the known off-target effects of C1311 that I should be aware of in my experiments?

A4: Besides its primary role as a DNA intercalator and topoisomerase II inhibitor, C1311 has several documented off-target effects:

  • Lysosomal Rupture: C1311 is a lysosomotropic agent, meaning it accumulates in lysosomes. This can lead to lysosomal swelling and rupture, releasing acidic contents into the cytoplasm and contributing to cell death, a process that may precede apoptosis.[4]

  • Induction of Mitotic Catastrophe: In p53-deficient cells that fail to maintain a G2 arrest, C1311 can cause premature entry into mitosis with damaged DNA, leading to mitotic catastrophe.[3]

  • Inhibition of HIF-1α Activity: C1311 has been shown to inhibit the activity of Hypoxia-Inducible Factor-1α, which could be relevant in studies involving tumor hypoxia.[3]

  • Kinase Inhibition: C1311 is known to inhibit certain receptor tyrosine kinases, such as FLT3.[5] The full kinase selectivity profile is not extensively published, so it is possible it may affect other kinases.

Q5: My cells are showing signs of autophagy after C1311 treatment. Is this a known effect?

A5: Yes, the accumulation of acidic vesicular organelles (AVOs) has been observed in cells treated with C1311, which is indicative of autophagy.[3] This has been seen in both p53-proficient and p53-deficient cell lines.[3]

Data Summary

Table 1: Growth Inhibition (IC50) of C1311 in Various Human Cancer Cell Lines

Cell Line TypeNumber of Cell LinesIC50 Range (µM)Median IC50 (µM)
Solid Tumors & Leukemias160.0094 - 0.80.279

Data from a 72-hour exposure study.[2]

Table 2: Dose-Dependent Effects of C1311 on HeLa S3 Cells

C1311 ConcentrationPrimary EffectOutcome
0.5 µg/mlPersistent G2 ArrestCell Death
1.0 µg/mlS-Phase Impediment & G2 ArrestReduced Cell Death

Data from a 3-hour acute treatment study.[1]

Table 3: p53-Dependent Cellular Outcomes of C1311 Treatment

p53 StatusPrimary OutcomeSecondary Observations
Proficient (p53+/+)SenescenceElevated p53 and p21 levels.[3]
Deficient (p53-/-)Apoptosis, Mitotic CatastropheDelayed p21 activation, elevated Cyclin B1 and phospho-Histone H3 (Ser10).[3]

Experimental Protocols

1. Protocol for Assessing Lysosomal Integrity

This protocol is based on the measurement of acid phosphatase activity released from ruptured lysosomes.[4]

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with C1311 at various concentrations and time points. Include a positive control for lysosomal rupture (e.g., L-leucyl-L-leucine methyl ester) and a vehicle control.

  • Sample Collection:

    • Collect the cell culture supernatant (contains released acid phosphatase).

    • Lyse the remaining cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) to measure total acid phosphatase.

  • Acid Phosphatase Assay:

    • Use a commercial acid phosphatase assay kit (e.g., using p-nitrophenyl phosphate as a substrate).

    • Incubate the supernatant and cell lysate with the substrate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of acid phosphatase released into the supernatant relative to the total cellular acid phosphatase. An increase in this percentage indicates lysosomal rupture.

2. Protocol for Visualizing Cellular Uptake of C1311

This protocol uses the intrinsic fluorescence of C1311 to visualize its subcellular localization.[4]

  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Treatment: Treat cells with a fluorescently detectable concentration of C1311 for various time points.

  • (Optional) Co-staining: To determine co-localization, incubate cells with specific organelle dyes, such as a lysosomal dye (e.g., LysoTracker Red) or a mitochondrial dye (e.g., MitoTracker Red), according to the manufacturer's protocols.

  • Fixation and Mounting:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Wash again with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium, with or without a nuclear counterstain like DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets for C1311's fluorescence (typically blue/green), the organelle dyes, and DAPI.

  • Analysis: Overlay the images from different channels to determine the subcellular localization of C1311.

Visualizations

C1311_Off_Target_Effects cluster_direct_effects Direct Effects of C1311 cluster_cellular_consequences Cellular Consequences C1311 C1311 DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition C1311->DNA_Intercalation Primary Target Lysosome Lysosomal Accumulation C1311->Lysosome Off-Target DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Lysosomal_Rupture Lysosomal Rupture Lysosome->Lysosomal_Rupture G2M_Arrest G2/M Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe (p53 deficient) G2M_Arrest->Mitotic_Catastrophe Lysosomal_Rupture->Apoptosis

Caption: Overview of C1311's direct effects and cellular consequences.

C1311_Troubleshooting_Logic Start Experiment Start: Treat cells with C1311 Observation Observation: Reduced cell killing at high doses? Start->Observation Reason Reason: High concentrations cause S-phase arrest, preventing entry into lethal G2/M phase. Observation->Reason Yes Observation2 Observation: Cellular outcome varies? Observation->Observation2 No Action Action: Perform detailed dose-response to find optimal cytotoxic concentration. Reason->Action Reason2 Reason: Outcome is p53-dependent. Senescence (p53+/+) Apoptosis (p53-/-) Observation2->Reason2 Yes Action2 Action: Check p53 status of cells. Analyze markers for both senescence and apoptosis. Reason2->Action2

Caption: Troubleshooting logic for unexpected C1311 experimental results.

References

BNT324/DB-1311 Therapy: Technical Support Center for Adverse Event Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing adverse events associated with BNT324/DB-1311 therapy during pre-clinical and clinical research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your experiments.

Introduction to BNT324/DB-1311

BNT324/DB-1311 is an investigational antibody-drug conjugate (ADC) that targets B7-H3, a protein overexpressed on various solid tumors.[1][2] The ADC consists of a monoclonal antibody linked to a topoisomerase I inhibitor payload, designed to deliver the cytotoxic agent directly to cancer cells.[3][4] Preliminary data from the ongoing Phase 1/2a trial (NCT05914116) have shown a manageable safety profile.[1][2][3]

Mechanism of Action and Potential for "Off-Target" Toxicities

The following diagram illustrates the intended mechanism of action of BNT324/DB-1311 and potential pathways leading to off-target toxicities.

cluster_0 On-Target Action (Cancer Cell) cluster_1 Potential Off-Target Toxicities ADC BNT324/DB-1311 (ADC) B7H3 B7-H3 Receptor ADC->B7H3 Binding Healthy_Cell Healthy Cell (e.g., Hematopoietic Stem Cell) ADC->Healthy_Cell Non-specific Uptake Internalization Internalization B7H3->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (Topoisomerase I Inhibitor) Lysosome->Payload_Release DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Macropinocytosis Macropinocytosis (Non-specific uptake) Healthy_Cell->Macropinocytosis HSC_Differentiation_Inhibition Inhibition of Differentiation (e.g., Megakaryocytes, Neutrophils) Macropinocytosis->HSC_Differentiation_Inhibition Hematologic_Toxicity Hematologic Toxicity (Thrombocytopenia, Neutropenia) HSC_Differentiation_Inhibition->Hematologic_Toxicity Start Start of Treatment Cycle Baseline Baseline Assessment - CBC with differential - Comprehensive Metabolic Panel - Physical Exam Start->Baseline Infusion BNT324/DB-1311 Infusion Baseline->Infusion Weekly_Monitoring Weekly Monitoring - CBC with differential Infusion->Weekly_Monitoring Pre_Next_Cycle Prior to Next Cycle - CBC with differential - Comprehensive Metabolic Panel - Physical Exam Weekly_Monitoring->Pre_Next_Cycle Pre_Next_Cycle->Infusion If criteria met AE_Check Adverse Event Occurs? Pre_Next_Cycle->AE_Check Manage_AE Manage AE - Grade Toxicity - Supportive Care - Consider Dose Modification AE_Check->Manage_AE Yes Continue Continue Treatment AE_Check->Continue No Manage_AE->Pre_Next_Cycle

References

Technical Support Center: DB-1311 (BNT324)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DB-1311 (BNT324), a B7-H3-targeting antibody-drug conjugate (ADC).

I. Frequently Asked Questions (FAQs)

Q1: What is DB-1311 and what is its mechanism of action?

A1: DB-1311, also known as BNT324, is an investigational antibody-drug conjugate (ADC). It is composed of a humanized anti-B7-H3 IgG1 monoclonal antibody, a proprietary cleavable linker, and a topoisomerase I inhibitor payload designated as P1021.[1][2] The B7-H3 (CD276) protein is an immune checkpoint molecule that is overexpressed in a variety of solid tumors and is associated with disease progression and a poor prognosis.[1] The antibody component of DB-1311 targets and binds to B7-H3 on the surface of cancer cells. Following binding, the ADC is internalized by the tumor cell, and the linker is cleaved, releasing the P1021 payload. P1021 then inhibits topoisomerase I, an enzyme essential for DNA replication and transcription, leading to DNA damage and ultimately, cancer cell death.[1][2][3]

Q2: What is the drug-to-antibody ratio (DAR) of DB-1311?

A2: Preclinical development of DB-1311 selected a drug-to-antibody ratio (DAR) of approximately 6. This DAR value was chosen based on analyses of both potency and toxicity.[4]

Q3: What is the DITAC platform?

A3: DB-1311 was developed using DualityBio's proprietary Duality Immune Toxin Antibody Conjugate (DITAC) platform. This platform is designed to create ADCs with improved systemic stability, tumor-specific payload release, a significant bystander-killing effect, and rapid payload clearance.

Q4: What is the bystander effect and is it relevant for DB-1311?

A4: The bystander effect, in the context of ADCs, refers to the ability of the released payload to kill neighboring cancer cells that may not express the target antigen (in this case, B7-H3). The DITAC platform, on which DB-1311 is built, is designed to facilitate an efficient bystander-killing effect. This is a crucial feature for treating heterogeneous tumors where not all cells express the target antigen uniformly.

II. Troubleshooting Guides

This section addresses common issues that researchers may encounter during preclinical experiments with DB-1311.

In Vitro Cytotoxicity Assays

Problem: Observed IC50 value for DB-1311 is higher than expected in a B7-H3-positive cell line.

Possible Cause Troubleshooting Steps
Low B7-H3 expression in the cell line. 1. Confirm B7-H3 expression level in your cell line using flow cytometry or western blot. 2. Compare your expression data with published data for commonly used cell lines in B7-H3 ADC studies, such as Calu-6 (lung), U87MG (glioma), and PC-3 (prostate).[4]
Suboptimal assay conditions. 1. Ensure the incubation time is sufficient for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-120 hours). 2. Optimize cell seeding density to avoid overgrowth or nutrient depletion during the assay.
Cell line resistance to topoisomerase I inhibitors. 1. Test the sensitivity of your cell line to the free payload (P1021) or other known topoisomerase I inhibitors (e.g., SN-38, topotecan) to determine intrinsic resistance.
Incorrect ADC handling or storage. 1. Refer to the manufacturer's instructions for proper storage and handling of DB-1311 to ensure its stability and activity.
In Vivo Xenograft Studies

Problem: Suboptimal tumor growth inhibition in a B7-H3-positive xenograft model.

Possible Cause Troubleshooting Steps
Low or heterogeneous B7-H3 expression in the xenograft tumor. 1. Perform immunohistochemistry (IHC) on tumor sections to confirm and quantify B7-H3 expression in your xenograft model. 2. Consider using a different cell line with higher and more uniform B7-H3 expression. Preclinical studies have shown DB-1311 to be effective in lung cancer (Calu-6), glioma (U87MG), and prostate cancer (PC-3) models.[4]
Inadequate drug exposure at the tumor site. 1. Verify the correct dose and administration schedule are being used. Clinical trials have explored doses of 6 mg/kg and 9 mg/kg.[5] 2. If possible, perform pharmacokinetic (PK) analysis to measure the concentration of the ADC and the released payload in the plasma and tumor tissue over time.
Rapid tumor growth kinetics. 1. For very aggressive tumor models, consider initiating treatment when tumors are smaller. 2. The dosing frequency may need to be optimized for rapidly growing tumors.
Animal health issues. 1. Monitor the body weight and overall health of the animals. Significant weight loss or other signs of toxicity can impact tumor growth and response to treatment.

Problem: Excessive toxicity observed in an in vivo study.

Possible Cause Troubleshooting Steps
Dose is too high for the specific animal model. 1. Reduce the dose of DB-1311. The maximum tolerated dose (MTD) in the Phase 1 clinical trial was established as 9 mg/kg.[5] Preclinical toxicity should be evaluated at and below this dose equivalent. 2. Consider a dose-ranging study to determine the MTD in your specific model.
Off-target toxicity of the payload. 1. The most common treatment-related adverse events observed in clinical trials were hematological and gastrointestinal.[3] Monitor for signs of these toxicities in your animal models (e.g., complete blood counts, changes in stool).
"On-target, off-tumor" toxicity. 1. Investigate B7-H3 expression in the normal tissues of your animal model to assess the potential for on-target toxicity in non-tumor tissues.

III. Data Presentation

Preclinical Efficacy of DB-1311 (DAR 6) vs. DAR 4
Xenograft Model Cancer Type Outcome
Calu-6Lung CancerDAR 6 showed higher efficacy than DAR 4.[4]
U87MGGliomaDAR 6 showed higher efficacy than DAR 4.[4]
PC-3Prostate CancerDAR 6 showed higher efficacy than DAR 4.[4]
Clinical Efficacy of DB-1311 in Advanced Solid Tumors (Phase 1/2a Trial)
Tumor Type Dose Level Unconfirmed Objective Response Rate (uORR) Disease Control Rate (DCR)
Small Cell Lung Cancer (SCLC)6 mg/kg54.5%89.0% (overall)[5][6]
SCLC9 mg/kg58.8%89.0% (overall)[5][6]
SCLC (prior immunotherapy, no prior topoisomerase I inhibitor)9 mg/kg70.4%Not Reported
Non-Small Cell Lung Cancer (NSCLC) - Non-squamousNot specified22.0%Not Reported
NSCLC - SquamousNot specified16.0%Not Reported
Castration-Resistant Prostate Cancer (CRPC)Not specified28.0%92.0%[7]
Cervical CancerNot specified75.0%Not Reported
Hepatocellular CarcinomaNot specified25.0%Not Reported
Head and Neck Squamous CarcinomaNot specified100.0%Not Reported
MelanomaNot specified36.4%Not Reported
All Evaluable Patients Not specified 32.4% 82.4% [7]
Clinical Safety Profile of DB-1311 (Phase 1/2a Trial)
Adverse Event Category Details
Most Common Treatment-Related Adverse Events (TRAEs) Nausea, decreased neutrophil count, anemia, decreased white blood cell count, decreased appetite, and decreased platelet count.[7]
Grade ≥3 TRAEs Occurred in 23.8% of patients at 6 mg/kg and 51.9% of patients at 9 mg/kg. These were most often hematological.[5]

IV. Experimental Protocols

Protocol: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of DB-1311 in a cell line-derived xenograft (CDX) model.

  • Cell Culture and Implantation:

    • Culture a B7-H3-positive cancer cell line (e.g., Calu-6, PC-3) under standard conditions.

    • Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).

    • Subcutaneously implant 1-10 million cells into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, DB-1311 at various doses).

  • Treatment Administration:

    • Administer DB-1311 intravenously (IV) according to the desired schedule. The clinical trial used a once-every-three-weeks schedule.[8]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary efficacy endpoint is typically tumor growth inhibition (TGI).

    • Secondary endpoints can include tumor regression, complete responses, and survival.

    • Monitor for clinical signs of toxicity.

  • Terminal Procedures:

    • At the end of the study, euthanize mice and collect tumors and other tissues for pharmacodynamic and biomarker analysis (e.g., IHC for B7-H3, gamma-H2AX to assess DNA damage).

V. Visualizations

DB1311_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell DB1311 DB-1311 (ADC) B7H3 B7-H3 Receptor DB1311->B7H3 1. Binding Internalization Internalization (Endocytosis) B7H3->Internalization 2. Complex Formation Endosome Endosome/Lysosome Internalization->Endosome 3. Trafficking Payload_Release Linker Cleavage & Payload Release Endosome->Payload_Release P1021 P1021 Payload (Topoisomerase I Inhibitor) Payload_Release->P1021 Nucleus Nucleus P1021->Nucleus 4. Enters Nucleus DNA_Damage DNA Damage Nucleus->DNA_Damage 5. Inhibits Topo I Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: Mechanism of action of DB-1311.

Troubleshooting_Workflow Start Suboptimal In Vivo Efficacy Check_B7H3 Confirm B7-H3 Expression (IHC) Start->Check_B7H3 Check_Dose Review Dosing Regimen Check_B7H3->Check_Dose Adequate Low_Expression Low/Heterogeneous B7-H3 Check_B7H3->Low_Expression No/Low Check_PK Assess Pharmacokinetics Check_Dose->Check_PK Correct Dose_Incorrect Incorrect Dose/Schedule Check_Dose->Dose_Incorrect Incorrect Poor_Exposure Inadequate Drug Exposure Check_PK->Poor_Exposure Low Action_Model Action: Select new model with higher B7-H3 expression. Low_Expression->Action_Model Action_Dose Action: Optimize dose and schedule based on MTD. Dose_Incorrect->Action_Dose Action_Formulation Action: Investigate formulation and ADC stability. Poor_Exposure->Action_Formulation Logical_Relationship Therapeutic_Index Therapeutic Index Efficacy Efficacy (Anti-tumor Activity) Therapeutic_Index->Efficacy Toxicity Toxicity (Adverse Events) Therapeutic_Index->Toxicity B7H3_Expression B7-H3 Expression Level B7H3_Expression->Efficacy DAR Drug-to-Antibody Ratio (DAR) DAR->Efficacy DAR->Toxicity Payload_Potency Payload Potency (P1021) Payload_Potency->Efficacy Payload_Potency->Toxicity Linker_Stability Linker Stability Linker_Stability->Toxicity Inverse Relationship

References

Technical Support Center: Troubleshooting IS1311 PCR Amplification Failure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during IS1311 PCR amplification.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any amplification product (no band) in my IS1311 PCR?

A1: The complete absence of a PCR product is a common issue that can stem from several factors. A systematic check of your reaction components and protocol is the most effective approach.

  • Problem with Reaction Components:

    • DNA Template: The quality and quantity of your template DNA are critical. Ensure the DNA is not degraded by running a small amount on an agarose gel; you should see a clear, high-molecular-weight band.[1] If you suspect PCR inhibitors are present in your sample, try diluting the template.

    • Primers: Verify the integrity of your primers. They can degrade with repeated freeze-thaw cycles. Also, confirm that the correct primer sequences for IS1311 were used.[2]

    • Taq Polymerase: The enzyme may have lost its activity due to improper storage or handling. It is crucial to store Taq polymerase at -20°C and keep it on ice during reaction setup.

    • dNTPs: Degradation of dNTPs can also lead to amplification failure. Use a fresh aliquot if you suspect this is the issue.

  • Suboptimal PCR Conditions:

    • Annealing Temperature: If the annealing temperature is too high, the primers will not bind efficiently to the template DNA.[1][2] Conversely, a temperature that is too low can lead to non-specific amplification rather than a complete lack of product.

    • Extension Time: An insufficient extension time will prevent the polymerase from completely synthesizing the target DNA sequence. A general guideline is to use an extension time of one minute per kilobase of the expected amplicon length.[2][3]

    • Number of Cycles: If the starting amount of template DNA is very low, you may need to increase the number of PCR cycles.[2][3]

  • Actionable Troubleshooting Steps:

    • Run a Positive Control: This is the most crucial first step. A positive control with a known IS1311-positive DNA sample will help you determine if the issue lies with your specific sample or the overall reaction setup.

    • Check Reagent Integrity: Use fresh aliquots of primers, dNTPs, and Taq polymerase.

    • Optimize Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature for your specific primers and template. A good starting point is 5°C below the calculated melting temperature (Tm) of your primers.[1]

    • Adjust MgCl2 Concentration: The concentration of MgCl₂ is a critical factor for Taq polymerase activity. The optimal concentration is typically between 1.5 mM and 4.5 mM.[4][5] You may need to titrate the MgCl₂ concentration to find the optimal level for your reaction.

Q2: My IS1311 PCR is producing non-specific bands. How can I improve the specificity?

A2: The appearance of multiple, non-specific bands alongside your target band indicates that the PCR conditions are not stringent enough, or your primers may be binding to off-target sequences.

  • Causes of Non-Specific Amplification:

    • Low Annealing Temperature: This is the most common cause of non-specific amplification.

    • High Primer Concentration: Excessive primer concentration can lead to the formation of primer-dimers and non-specific binding.

    • High MgCl₂ Concentration: While essential for polymerase activity, too much MgCl₂ can decrease the specificity of primer annealing.[4][6]

    • Contamination: Contaminating DNA can serve as a template for your primers, leading to unexpected bands.

  • Strategies for Increasing Specificity:

    • Increase Annealing Temperature: Gradually increase the annealing temperature in increments of 1-2°C. This will increase the stringency of primer binding.[1]

    • Optimize MgCl₂ Concentration: Try decreasing the MgCl₂ concentration in your reaction.

    • Reduce Primer Concentration: Titrate your primer concentrations to find the lowest effective concentration.

    • Use a "Hot Start" Taq Polymerase: Hot start polymerases are inactive at room temperature and are activated at the high temperature of the initial denaturation step. This prevents non-specific amplification that can occur at lower temperatures during reaction setup.[2]

    • Primer Design: If the above steps do not resolve the issue, you may need to redesign your primers to be more specific to the IS1311 target sequence.

Q3: I see a smear on my agarose gel instead of a clear band. What could be the cause?

A3: A smear on an agarose gel is often indicative of one of several issues, including too much template DNA, an excessive number of PCR cycles, or degraded DNA.

  • Potential Causes of Smearing:

    • Excessive Template DNA: Too much starting material can lead to the accumulation of non-specific products and smearing.[2]

    • Too Many PCR Cycles: Over-amplification can result in the generation of a wide range of non-specific products, which appear as a smear.[2]

    • Degraded DNA Template: If your template DNA is degraded, the PCR will amplify random fragments, resulting in a smear.

    • High Enzyme Concentration: An excessive amount of Taq polymerase can sometimes contribute to smearing.[2]

  • Troubleshooting Smearing:

    • Reduce Template DNA: Try using a serial dilution of your DNA template to find the optimal concentration.

    • Decrease the Number of Cycles: Reduce the number of PCR cycles by 3-5 to see if this resolves the issue.[2]

    • Check DNA Integrity: As mentioned previously, run your template DNA on a gel to ensure it is not degraded.

    • Optimize Enzyme Concentration: If you suspect this is the issue, try reducing the amount of Taq polymerase in your reaction.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for IS1311 PCR, based on published protocols. These values should be used as a starting point for optimization.

Table 1: Reagent Concentrations for IS1311 PCR

ReagentRecommended Concentration
MgCl₂ 1.5 mM - 4.5 mM[4][5]
dNTPs 0.2 mM of each dNTP[7]
Primers 10 pmoles of each primer[7]
Taq Polymerase 1 unit per reaction[7]
Template DNA ~5 ng[7]

Table 2: Thermocycling Conditions for IS1311 PCR

PCR StepTemperatureDuration
Initial Denaturation 95°C5 minutes[7]
Denaturation 95°C30 seconds[7]
Annealing 55°C - 60°C[7][8]30 seconds[7]
Extension 72°C1 minute[7]
Final Extension 72°C7 minutes[7]
Number of Cycles 40 cycles[7]

Detailed Experimental Protocol: IS1311 PCR

This protocol is a general guideline for the amplification of the IS1311 sequence. Optimization may be required for your specific experimental conditions.

1. Reagent Preparation:

  • Prepare a master mix containing all reaction components except for the template DNA. This helps to ensure consistency and reduce pipetting errors.

  • For a single 25 µL reaction, the components are as follows:

    • 10X PCR Buffer: 2.5 µL

    • MgCl₂ (25 mM stock): 1.5 µL (for a final concentration of 1.5 mM)

    • dNTPs (10 mM stock): 0.5 µL (for a final concentration of 0.2 mM)

    • Forward Primer (e.g., P1: 5'-CACCAACCATGCAGAGGTAA-3'): 1 µL (of a 10 µM stock)[7]

    • Reverse Primer (e.g., P2: 5'-GGAATCCGCAACTCCAAAT-3'): 1 µL (of a 10 µM stock)[7]

    • Taq DNA Polymerase (5 U/µL): 0.2 µL (1 unit)

    • Nuclease-free water: 17.3 µL

    • Template DNA: 1 µL (~5 ng)

2. PCR Amplification:

  • Aliquot 24 µL of the master mix into individual PCR tubes.

  • Add 1 µL of your template DNA to each tube. For the negative control, add 1 µL of nuclease-free water instead of DNA.

  • Gently mix the contents and centrifuge briefly to collect the liquid at the bottom of the tube.

  • Place the tubes in a thermal cycler and run the following program:

StepTemperatureDurationCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds40
Annealing55°C30 seconds40
Extension72°C1 minute40
Final Extension72°C7 minutes1
Hold4°CIndefinite1

3. Gel Electrophoresis:

  • After the PCR is complete, analyze the products by running 5-10 µL of each reaction on a 1.5% agarose gel stained with a DNA-binding dye.

  • Run a DNA ladder alongside your samples to determine the size of the amplified fragments. The expected size of the IS1311 amplicon will depend on the specific primers used.

Visualizations

Caption: A flowchart for troubleshooting common IS1311 PCR amplification issues.

Caption: A simplified workflow for a typical IS1311 PCR experiment.

References

Technical Support Center: Troubleshooting Non-Specific Binding in Immunoassays for Johne's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of non-specific binding in immunoassays used in the study of Johne's disease, a condition caused by Mycobacterium avium subsp. paratuberculosis (MAP). While IS1311 is a key genetic marker for MAP detection via PCR-based methods, immunoassays such as ELISA are crucial for detecting the host antibody response or MAP antigens. High background due to non-specific binding is a common challenge in these protein-based assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of an immunoassay?

Non-specific binding (NSB) refers to the attachment of antibodies (primary or secondary) or other detection reagents to unintended sites on the solid phase (e.g., microplate wells) or to other proteins within the assay system, rather than to the specific target antigen or capture antibody.[1][2] This can lead to false-positive signals and high background noise, which in turn reduces the sensitivity and specificity of the assay.[3]

Q2: What are the primary causes of non-specific binding?

Several factors can contribute to non-specific binding:

  • Hydrophobic and Ionic Interactions: Antibodies and other proteins can adhere to unoccupied areas of the solid phase surface through non-specific hydrophobic or ionic interactions.[3][4]

  • Insufficient Blocking: If the blocking buffer does not adequately cover all unoccupied sites on the solid phase, detection antibodies can bind directly to the surface.[3][5]

  • Antibody Concentration: Using primary or secondary antibodies at too high a concentration can lead to low-affinity, non-specific interactions.[5]

  • Cross-Reactivity: The secondary antibody may cross-react with other proteins in the sample or with the blocking agent itself.[6][7]

  • Sample Matrix Effects: Complex biological samples may contain components like heterophilic antibodies or rheumatoid factors that can bind to the assay antibodies, causing interference.[8]

  • Inadequate Washing: Insufficient washing between assay steps can leave behind unbound antibodies, leading to a high background signal.[5][9]

Q3: How does a blocking buffer work to prevent non-specific binding?

A blocking buffer contains a high concentration of proteins or other molecules that physically adsorb to the unoccupied binding sites on the solid phase.[3][10] This creates a passive layer that prevents the subsequent addition of antibodies from binding non-specifically to the surface, thereby ensuring that the antibodies only bind to their intended targets.[3][11] An ideal blocking agent effectively blocks non-specific sites without interfering with the specific antibody-antigen interaction.[3]

Troubleshooting Guide for High Background Signals

This guide provides a systematic approach to identifying and resolving common causes of high background and non-specific binding in your immunoassays.

Issue 1: High background in all wells, including negative controls.
Possible Cause Recommended Solution
Insufficient Blocking Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[3][5] Optimize the concentration of the blocking agent. Consider switching to a different blocking agent (see table below).
Ineffective Washing Increase the number of wash cycles (e.g., from 3 to 5).[12] Increase the volume of wash buffer per well.[9] Add a soaking step of 30-60 seconds during each wash.[12] Ensure the wash buffer contains a detergent like Tween 20 (typically 0.05%).[13]
High Secondary Antibody Concentration Perform a titration experiment to determine the optimal concentration of the secondary antibody. A lower concentration may reduce non-specific binding while maintaining an adequate signal.[5]
Substrate Instability Ensure the substrate has not been exposed to light and is not contaminated.[9][12] Prepare the substrate solution fresh before use.
High Incubation Temperature Perform incubations at the recommended temperature. Excessively high temperatures can increase non-specific interactions.[12]
Issue 2: High background only in sample wells.
Possible Cause Recommended Solution
High Primary Antibody Concentration Titrate the primary antibody to find the optimal concentration that maximizes the signal-to-noise ratio.[5]
Cross-reactivity of Secondary Antibody Run a control with no primary antibody. If a signal is still present, the secondary antibody is binding non-specifically.[5] Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[5]
Presence of Interfering Substances Dilute the sample further in an appropriate sample diluent. Use a specialized blocking buffer or sample diluent designed to minimize interference from heterophilic antibodies or other matrix components.[2]

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the characteristics of commonly used blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Widely used, effective for many applications.[6][11]Can cause cross-reactivity with some antibodies.[6] Not suitable for assays with biotin-avidin systems due to endogenous biotin.
Non-fat Dry Milk / Casein 0.5-5% (w/v)Inexpensive and very effective at blocking.[6][14]Contains phosphoproteins, which can interfere with phospho-specific antibody detection. May mask some antigens.[6]
Normal Serum 5-10% (v/v)Highly effective, especially when from the same species as the secondary antibody, as it blocks Fc receptors.[5]Can be expensive. May contain antibodies that cross-react with the target antigen.
Fish Gelatin 0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[6]May not be as robust a blocker as milk or BSA in some assays.[6]
Synthetic/Non-protein Blockers VariesProtein-free, reducing the risk of cross-reactivity. Good for phospho-specific antibody applications.[6]Can be more expensive and may require more optimization.[6]

Experimental Protocols

Key Experiment: Indirect ELISA Protocol for Minimizing Non-Specific Binding

This protocol provides a general framework for an indirect ELISA, with an emphasis on steps critical for reducing high background.

  • Antigen Coating:

    • Dilute the MAP antigen to a pre-optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antigen solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C to ensure complete blocking of unoccupied sites.[3]

  • Primary Antibody Incubation:

    • Wash the plate three times as described in step 2.

    • Dilute the primary antibody (e.g., serum from an infected animal) in blocking buffer to its optimal concentration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times with wash buffer, including a 30-second soak time for each wash.[12] This step is critical to remove unbound primary antibody.

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer to its optimal, pre-determined concentration.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection:

    • Wash the plate five times with wash buffer as described in step 5.

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stop Reaction and Read Plate:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) immediately.[5]

Visualizations

TroubleshootingWorkflow Start High Background Signal Detected CheckControls Are negative controls also high? Start->CheckControls CheckSecondary Run control: No Primary Ab CheckControls->CheckSecondary Yes CheckPrimary Titrate Primary Ab CheckControls->CheckPrimary No CheckBlocking Optimize Blocking Step (Agent, Time, Concentration) CheckSecondary->CheckBlocking No Signal OptimizeSecondary Titrate Secondary Ab CheckSecondary->OptimizeSecondary Signal Present CheckWashing Optimize Washing Step (Volume, # Washes, Soak Time) CheckBlocking->CheckWashing CheckSubstrate Check Substrate Quality CheckWashing->CheckSubstrate End Problem Resolved OptimizeSecondary->End CheckSample Check for Matrix Effects (Dilute Sample, Use Special Diluent) CheckPrimary->CheckSample CheckSample->End CheckSubstrate->End

Caption: Troubleshooting workflow for high background signals.

NonSpecificBinding cluster_well Microplate Well Surface cluster_specific Specific Binding (Desired) cluster_nonspecific Non-Specific Binding (Undesired) Antigen Antigen Coated PrimaryAb_S Primary Ab PrimaryAb_S->Antigen Binds Target SecondaryAb_S Secondary Ab SecondaryAb_S->PrimaryAb_S Binds Primary Ab UnblockedSite Unblocked Surface PrimaryAb_NS Primary Ab PrimaryAb_NS->UnblockedSite Binds Surface SecondaryAb_NS Secondary Ab SecondaryAb_NS->UnblockedSite Binds Surface

Caption: Mechanism of specific vs. non-specific antibody binding.

BlockingAgentSelection Start Need to Select Blocking Buffer PhosphoAntibody Using a Phospho-specific Antibody? Start->PhosphoAntibody BiotinSystem Using a Biotin-Avidin System? PhosphoAntibody->BiotinSystem No UseSynthetic Use a Protein-Free Synthetic Blocker PhosphoAntibody->UseSynthetic Yes UseMilk Start with Non-fat Milk or Casein BiotinSystem->UseMilk No UseBSA Use BSA BiotinSystem->UseBSA Yes HighCrossReactivity Experiencing Cross-Reactivity with Mammalian Proteins? UseMilk->HighCrossReactivity UseBSA->HighCrossReactivity UseFishGelatin Try Fish Gelatin HighCrossReactivity->UseFishGelatin Yes

Caption: Decision tree for selecting a suitable blocking agent.

References

interpretation of ambiguous IS1311 typing results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ambiguous results during IS1311 typing experiments for Mycobacterium avium subspecies.

Frequently Asked Questions (FAQs)

Q1: What is IS1311 typing and what is it used for?

A1: IS1311 typing is a molecular method used to differentiate strains of Mycobacterium avium, particularly Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of Johne's disease.[1][2] The technique relies on polymorphisms, or variations, within the IS1311 insertion sequence.[3] It is commonly used in epidemiological studies to trace infection sources, understand disease transmission, and study the genetic diversity of MAP isolates.[1][4] The most common methods involve Restriction Fragment Length Polymorphism (RFLP) or Polymerase Chain Reaction-Restriction Endonuclease Analysis (PCR-REA).[1][5][6]

Q2: I have an ambiguous IS1311 typing result. What are the potential causes?

A2: Ambiguous IS1311 typing results can arise from several factors:

  • Mixed Infections: The sample may contain more than one strain of MAP (e.g., a mix of 'Cattle' and 'Sheep' types). A mixed infection could hypothetically present as a C-strain result in a PCR typing test.[4]

  • Technical Issues during PCR: Problems with PCR, such as non-specific amplification, primer-dimers, or faint bands, can make interpretation difficult.[7][8] These can be caused by suboptimal annealing temperatures, incorrect primer concentrations, or issues with the DNA template quality.[9][10]

  • Inconsistent Banding Patterns: RFLP-based methods can sometimes produce weak or inconsistent bands, making the results difficult to interpret.[11]

  • Novel Polymorphisms: The isolate may have a novel SNP or polymorphism in the IS1311 sequence that affects restriction enzyme cutting sites, leading to an unexpected pattern.

  • Inconclusive In Silico Results: When performing in silico (computational) typing from whole-genome sequencing (WGS) data, a result may be deemed inconclusive if the match to known IS1311 sequences is less than the full gene length or below 99% identity.[4]

  • Discrepancies with Other Methods: Results from IS1311 PCR-REA can occasionally conflict with those from other typing methods like Long Sequence Polymorphism (LSP) analysis or whole-genome SNP-based analysis.[12]

Q3: My RFLP gel has faint bands. How can I troubleshoot this?

A3: Faint banding in RFLP is a common issue.[11] Consider the following troubleshooting steps:

  • DNA Quality and Quantity: Ensure you are starting with sufficient high-quality genomic DNA (typically 1-2 μg).[5][13] Assess DNA integrity on an agarose gel before proceeding. Degraded DNA can result in no bands.[6]

  • Probe Labeling and Hybridization: Verify that the IS1311 probe is efficiently labeled. Using an enhanced chemiluminescence (ECL) system can improve detection sensitivity.[5][13]

  • Optimize Hybridization Conditions: Adjust hybridization temperature and washing stringency to ensure specific binding of the probe.

  • Use a More Specific Probe: Cross-hybridization between IS1311 and the related IS1245 element can cause issues. Using shorter, more specific probes can help avoid this and yield more distinct, easily interpretable results.[11]

Q4: My PCR-REA result is unclear. What steps can I take?

A4: Unclear PCR-REA results often stem from the initial PCR amplification.

  • Optimize PCR Conditions: Review and optimize your PCR protocol. Key parameters include annealing temperature (use a gradient cycler if available), extension time (generally 1 minute per kb), and the number of cycles (typically 25-35).[8][9]

  • Check Primer and Template Concentration: Use primers at an appropriate concentration (0.2-1 μM) to avoid non-specific binding.[8] Ensure the template DNA concentration is adequate; too little can lead to faint amplification.[8]

  • Verify Reagent Quality: Use high-quality dNTPs and DNA polymerase. Contaminants can inhibit the reaction.[8]

  • Ensure Complete Restriction Digestion: Make sure the restriction enzyme digestion goes to completion by using the correct buffer, temperature, and incubation time as recommended by the manufacturer.

Q5: How can whole-genome sequencing (WGS) help resolve ambiguities?

A5: Whole-genome sequencing provides the most comprehensive data to resolve ambiguous IS1311 typing results.

  • In Silico Typing: WGS data allows for in silico (computational) analysis of the IS1311 sequences. By aligning the sequence reads to a reference genome, you can precisely identify the SNPs that define the strain type (e.g., C, S, or Bison type).[4]

  • Detecting Mixed Populations: WGS can help identify mixed infections by showing the proportion of sequence reads that map to different IS1311 variants (e.g., reads with a 'T' vs. a 'C' at position 223).[14]

  • Phylogenetic Context: WGS provides a full genomic context, allowing for SNP-based phylogenetic analysis. This can place your isolate in a broader evolutionary context and confirm its lineage, often with greater accuracy than single-locus typing methods.[12]

  • Confirmation of Novel Types: If a novel banding pattern is observed, WGS can confirm if it is due to a new polymorphism within the IS1311 element or a different genomic arrangement.

Troubleshooting Workflow for Ambiguous IS1311 Typing

The following diagram outlines a logical workflow for troubleshooting and resolving ambiguous IS1311 typing results.

G cluster_0 Start cluster_1 Initial Checks cluster_2 Advanced Analysis cluster_3 Resolution start Ambiguous IS1311 Result (RFLP or PCR-REA) qc_check Review Experimental Parameters - DNA Quality/Quantity - Reagent Integrity - PCR/Digest Conditions start->qc_check rerun Repeat Experiment with Optimized Parameters qc_check->rerun result_still_ambiguous Result Still Ambiguous? rerun->result_still_ambiguous alt_method Perform Alternative Typing - IS900 RFLP - LSP Analysis result_still_ambiguous->alt_method Yes final_interp Final Interpretation - Confirm Strain Type - Identify Mixed Infection - Characterize Novel Polymorphism result_still_ambiguous->final_interp No (Resolved) wgs Perform Whole Genome Sequencing (WGS) alt_method->wgs If discrepancy persists in_silico In Silico IS1311 Typing & SNP Analysis wgs->in_silico phylogeny Phylogenetic Analysis in_silico->phylogeny phylogeny->final_interp

Caption: Troubleshooting workflow for ambiguous IS1311 typing results.

Quantitative Data Summary

The distribution of Mycobacterium avium subsp. paratuberculosis (MAP) genotypes can vary geographically. The following table summarizes the results of an IS1311 PCR-REA study on MAP DNA samples from various origins.

GenotypeIndia (n=61)USA (n=11)Canada (n=3)Spain (n=2)Portugal (n=3)Total (n=80)
'Bison type' 61110063
'Cattle type' 01011315
'Sheep type' 001102
Data sourced from a study on the application of IS1311 locus 2 PCR-REA.[15]

Key Experimental Protocols

IS1311 RFLP Typing Protocol

This protocol is a generalized procedure based on common laboratory practices.[5][13]

  • DNA Digestion: Digest 1-2 µg of high-quality genomic DNA with a suitable restriction enzyme (e.g., PvuII).[5][13]

  • Agarose Gel Electrophoresis: Resolve the digested DNA fragments on a 0.8% agarose gel. Use a 1-kb DNA ladder to standardize fragment migration.[5][13]

  • Southern Blotting: Transfer the separated DNA fragments from the gel to a positively charged nylon membrane.

  • Probe Preparation: Prepare an IS1311 specific probe via PCR. The probe should be purified and labeled using a system such as an enhanced chemiluminescence (ECL) direct labeling kit.[5][13]

  • Hybridization: Hybridize the labeled probe to the DNA on the membrane under optimized conditions.

  • Detection: Wash the membrane to remove the unbound probe and detect the signal using an appropriate detection system (e.g., chemiluminescent substrate and imaging).

  • Analysis: Analyze the resulting banding pattern to determine the RFLP type.

IS1311 PCR-REA Protocol

This protocol is used to distinguish MAP strain types based on SNPs within the IS1311 sequence.[1][6]

  • PCR Amplification:

    • Amplify a specific fragment of the IS1311 gene using established primers (e.g., M56 and M119).[1]

    • Set up a standard PCR reaction containing template DNA, primers, dNTPs, PCR buffer, and a suitable DNA polymerase.

    • Perform PCR with an optimized thermal cycling profile, including an initial denaturation, 25-35 cycles of denaturation, annealing (e.g., 62°C), and extension, followed by a final extension.

  • Verification of Amplicon: Run a small volume of the PCR product on an agarose gel to confirm successful amplification of a band of the expected size.

  • Restriction Enzyme Digestion:

    • Digest the remaining PCR product with a set of restriction enzymes (e.g., HinfI and MseI).[1][6]

    • Incubate the reaction at the optimal temperature for the enzymes for a sufficient time to ensure complete digestion.

  • Analysis of Fragments:

    • Separate the digested fragments by electrophoresis on a high-percentage agarose gel (e.g., 4%).[16]

    • Visualize the bands and compare the resulting pattern to known patterns for different MAP genotypes (e.g., 'Bison type', 'Cattle type', 'Sheep type').[1][15]

References

Validation & Comparative

A Comparative Analysis of C1311 and Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the topoisomerase II inhibitor C1311 and the widely used chemotherapeutic agent doxorubicin in the context of breast cancer models. The information presented herein is collated from preclinical studies to assist researchers in evaluating their relative efficacy and mechanisms of action.

Executive Summary

C1311, and its closely related analogue xanafide, represent a class of DNA intercalating agents and topoisomerase II inhibitors. A key mechanistic distinction from doxorubicin is that they do not stabilize the topoisomerase II-DNA cleavable complex to the same extent, potentially leading to a different DNA damage response profile. In vitro studies demonstrate that xanafide exhibits comparable or, in some cases, superior cytotoxicity to doxorubicin in specific breast cancer cell lines. While direct in vivo comparative data is limited, available studies provide insights into the anti-tumor activity of both agents in breast cancer xenograft models. This guide synthesizes the available quantitative data, outlines detailed experimental protocols, and visualizes the distinct signaling pathways to provide a comprehensive comparative resource.

Data Presentation

In Vitro Cytotoxicity

The following tables summarize the 50% growth inhibition (GI50) and total growth inhibition (TGI) concentrations of xanafide (a C1311 analogue) and doxorubicin in a panel of human breast cancer cell lines.

Table 1: 50% Growth Inhibition (GI50) in µM

Cell LineXanafide (µM)Doxorubicin (µM)
MCF-70.010.02
MDA-MB-2310.020.01
SKBR-30.020.09
T47D>10>10

Table 2: Total Growth Inhibition (TGI) in µM

Cell LineXanafide (µM)Doxorubicin (µM)
MCF-7110
MDA-MB-2313515
SKBR-34580
T47D>100>100

Data compiled from a comparative analysis of xanafide cytotoxicity in breast cancer cell lines.[1][2]

In Vivo Efficacy

Xanafide (C1311 analogue): In an in vivo hollow fiber assay, xanafide administered at 30 mg/kg intraperitoneally for five consecutive days resulted in a 42% and 40% growth inhibition of MCF-7 and MDA-MB-231 cells, respectively, in subcutaneously implanted fibers.[1] In intraperitoneally implanted fibers, the growth inhibition was 41% for MCF-7 and 46% for MDA-MB-231.[1]

Doxorubicin: In a xenograft model using E0771 murine breast cancer cells, intravenous administration of doxorubicin-loaded nanoparticles resulted in a 40% greater tumor growth inhibition compared to free doxorubicin.[3] In another study with a 4T1-induced breast cancer model, orally administered doxorubicin nanomicelles led to an eight-fold reduction in tumor size compared to free doxorubicin.[4][5] A combination of docetaxel and doxorubicin showed synergistic antitumor activity against the R-27 human breast carcinoma xenograft.[6]

Mechanisms of Action and Signaling Pathways

Both C1311 and doxorubicin are topoisomerase II inhibitors that interfere with DNA replication and transcription, ultimately leading to cell death. However, their precise mechanisms of interaction with the enzyme and the subsequent downstream signaling events differ.

Doxorubicin is a well-characterized topoisomerase II poison. It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavable complex. This leads to the accumulation of DNA double-strand breaks, triggering a robust DNA damage response (DDR) and activating apoptotic pathways. The apoptotic signaling induced by doxorubicin involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, including caspase-8 and -9.[7][8][9]

C1311 (and its analogues amonafide/xanafide) also function as DNA intercalators and topoisomerase II inhibitors. However, they are unique in that they inhibit the catalytic activity of topoisomerase II without potently stabilizing the cleavable complex. This suggests a mechanism that may induce less direct DNA damage compared to classical topoisomerase II poisons. The downstream signaling activated by amonafide has been shown to involve the activation of mitochondria-, pathogen-, and xenobiotic-associated defense responses.

Below are diagrams illustrating the proposed signaling pathways for both drugs.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Complex Stabilization of Topoisomerase II-DNA Cleavable Complex Doxorubicin->Topo_II_Complex DSBs DNA Double-Strand Breaks (DSBs) Topo_II_Complex->DSBs DDR DNA Damage Response (DDR) DSBs->DDR Apoptosis Apoptosis DDR->Apoptosis Caspase8 Caspase-8 Activation DDR->Caspase8 Bax Bax (pro-apoptotic) upregulation Apoptosis->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation Apoptosis->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase_Cascade Effector Caspase Cascade Caspase9->Caspase_Cascade Caspase8->Caspase_Cascade Caspase_Cascade->Apoptosis

Doxorubicin's Mechanism of Action

C1311_Signaling_Pathway C1311 C1311 / Amonafide DNA_Intercalation DNA Intercalation C1311->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Catalytic Inhibition (without complex stabilization) C1311->Topo_II_Inhibition Chromatin_Disorganization Chromatin Disorganization Topo_II_Inhibition->Chromatin_Disorganization Stress_Response Cellular Stress Response Chromatin_Disorganization->Stress_Response Mitochondrial_Response Mitochondrial Defense Response Stress_Response->Mitochondrial_Response Pathogen_Response Pathogen-associated Defense Response Stress_Response->Pathogen_Response Xenobiotic_Response Xenobiotic-associated Defense Response Stress_Response->Xenobiotic_Response Apoptosis Apoptosis Mitochondrial_Response->Apoptosis Pathogen_Response->Apoptosis Xenobiotic_Response->Apoptosis

C1311/Amonafide's Mechanism of Action

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • C1311/Xanafide and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of C1311/Xanafide and Doxorubicin in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 and TGI concentrations.

In Vivo Hollow Fiber Assay

This assay provides a rapid in vivo assessment of a compound's anti-tumor activity.[10][11][12][13][14]

Materials:

  • Human breast cancer cell lines

  • Hollow fibers (e.g., polyvinylidene fluoride)

  • Immunocompromised mice (e.g., nude or SCID)

  • Surgical instruments

  • C1311/Xanafide and vehicle control

  • MTT solution and solubilization solution

Procedure:

  • Culture the selected breast cancer cell lines and prepare a cell suspension at a high concentration.

  • Fill the hollow fibers with the cell suspension and seal both ends.

  • Surgically implant the cell-filled hollow fibers into the subcutaneous and/or intraperitoneal space of the mice. Typically, multiple cell lines can be tested in the same mouse using different fibers.

  • Allow a day for the mice to recover from the surgery.

  • Administer the test compound (e.g., xanafide) and vehicle control to the mice for a specified period (e.g., daily for 5 days).

  • At the end of the treatment period, euthanize the mice and retrieve the hollow fibers.

  • Assess the viable cell mass within the fibers using the MTT assay as described above.

  • Calculate the percentage of growth inhibition for each cell line in response to the treatment compared to the vehicle control.

Hollow_Fiber_Assay_Workflow cluster_prep Preparation cluster_implant Implantation & Treatment cluster_analysis Analysis Cell_Culture 1. Culture Breast Cancer Cells Fiber_Filling 2. Fill Hollow Fibers with Cell Suspension Cell_Culture->Fiber_Filling Fiber_Sealing 3. Seal Fiber Ends Fiber_Filling->Fiber_Sealing Implantation 4. Implant Fibers (Subcutaneous & Intraperitoneal) Fiber_Sealing->Implantation Treatment 5. Administer Test Compound Implantation->Treatment Fiber_Retrieval 6. Retrieve Fibers Treatment->Fiber_Retrieval MTT_Assay 7. Assess Cell Viability (MTT Assay) Fiber_Retrieval->MTT_Assay Data_Analysis 8. Calculate Growth Inhibition MTT_Assay->Data_Analysis

Hollow Fiber Assay Experimental Workflow

Conclusion

The available preclinical data suggests that C1311 and its analogues are potent cytotoxic agents against breast cancer cell lines, with a distinct mechanism of action compared to doxorubicin. While in vitro studies indicate promising activity, further in vivo studies with direct comparisons to doxorubicin are warranted to fully elucidate the therapeutic potential of C1311 in breast cancer. The reduced stabilization of the topoisomerase II-DNA cleavable complex by C1311 may translate to a different safety and efficacy profile, which is a critical consideration for future drug development. This guide provides a foundational comparison to inform further research and development efforts in the field of breast cancer therapeutics.

References

C1311 in Focus: A Comparative Guide to Imidazoacridinone Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the imidazoacridinone C1311 with other compounds in its class, intended for researchers, scientists, and drug development professionals. It synthesizes publicly available experimental data to offer an objective overview of their relative performance as potential anticancer agents.

Abstract

Imidazoacridinones are a class of synthetic heterocyclic compounds that have garnered significant interest for their potent antitumor properties. C1311 (Symadex™), a lead compound from this series, has advanced to clinical trials. This guide compares C1311 with other notable imidazoacridinones, such as C1305 and C1310, focusing on their cytotoxic activity, mechanisms of action, and the cellular pathways they modulate. All quantitative data are presented in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using the DOT language illustrate critical signaling pathways and experimental workflows to facilitate understanding.

Comparative Cytotoxic Activity

The antitumor efficacy of imidazoacridinones is primarily assessed by their cytotoxicity against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50).

C1311 vs. C1310 in Human Colon Cancer

A preclinical study directly compared the in vitro activity of C1311 and its analogue C1310 against a panel of human colon carcinoma cell lines. The results indicate that both compounds are potent inhibitors of tumor cell growth, with C1311 showing particularly high efficacy.[1][2]

Cell LineC1311 IC50 (µM)C1310 IC50 (µM)
HT290.080.1
LoVo0.010.03
COLO2050.10.2
HCT1160.050.07
SW6200.20.4
WiDr0.060.09
CaCo22.0>10

Data sourced from Burger et al., British Journal of Cancer, 1996.[1][2]

Activity of C1311 Across Diverse Cancer Cell Lines

C1311 has demonstrated a broad spectrum of activity against various human solid tumor and leukemia cell lines. A 72-hour exposure revealed a wide range of growth inhibition, with IC50 values spanning from nanomolar to sub-micromolar concentrations.[3]

Cell LineCancer TypeC1311 IC50 (µM)
AGSGastric Cancer0.0094
GTL-16Gastric Cancer0.0098
A549/ATCCLung Cancer0.245
A431Epidermoid Carcinoma0.279
MCF-7Breast Cancer0.320
LoVoColon Cancer0.340
K562Leukemia0.400
U-937Leukemia0.800

Abridged data from Zaffaroni et al., British Journal of Cancer, 2001. The full study includes 16 cell lines.[3]

C1311 vs. Other Imidazoacridinones in Prostate Cancer

In a study on androgen-dependent prostate cancer cells (LNCaP), C1311 demonstrated potent cytotoxic activity compared to other analogues.[4][5]

CompoundIC50 (µM) in LNCaP cells
C1311 ~1.0
C-1331~2.5
C-1332~5.0
C-1333>10

Data are approximated from graphical representation in Pizon et al., Biomedicines, 2020.[4][5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for C1311 is the inhibition of DNA topoisomerase II, an essential enzyme for resolving topological DNA problems during replication, transcription, and chromosome segregation.[2]

Topoisomerase II Inhibition

Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, C1311 acts as a catalytic inhibitor. It interferes with the binding of ATP to topoisomerase II, preventing the enzyme from completing its catalytic cycle.[2] This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), triggering a robust DNA Damage Response (DDR).

TopoII_Inhibition cluster_0 Topoisomerase II Catalytic Cycle cluster_1 C1311 Inhibition TopoII Topoisomerase II DNA_Binding Binds to DNA Crossover TopoII->DNA_Binding DSB_Creation Creates Transient Double-Strand Break (DSB) DNA_Binding->DSB_Creation Strand_Passage Passes Intact Strand Through Break DSB_Creation->Strand_Passage Religation Religates DNA Break Strand_Passage->Religation ATP_Hydrolysis ATP Hydrolysis (Resets Enzyme) Religation->ATP_Hydrolysis ATP_Hydrolysis->TopoII C1311 C1311 ATP_Binding_Site ATP Binding Site on TopoII C1311->ATP_Binding_Site Inhibition Inhibition of Catalytic Activity ATP_Binding_Site->Inhibition Inhibition->DSB_Creation Prevents cycle progression DNA_Damage_Response cluster_p53_wt p53 Wild-Type cluster_p53_null p53 Deficient C1311 C1311 TopoII Topoisomerase II C1311->TopoII inhibits DSBs DNA Double-Strand Breaks (DSBs) TopoII->DSBs leads to ATM_Activation ATM/ATR Activation DSBs->ATM_Activation activates p53 p53 ATM_Activation->p53 phosphorylates G2M_Arrest G2/M Arrest ATM_Activation->G2M_Arrest induces transient p21 p21 p53->p21 activates p21->G2M_Arrest induces Senescence Senescence Apoptosis Apoptosis G2M_Arrest->Senescence Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe leads to Mitotic_Catastrophe->Apoptosis Cell_Cycle_Workflow Start Start Cell_Culture Seed & Treat Cells with C1311 Start->Cell_Culture Harvest Harvest Cells (Adherent + Floating) Cell_Culture->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (PI) & RNase A Fixation->Staining FCM Flow Cytometry Acquisition Staining->FCM Analysis DNA Content Histogram Analysis (G1, S, G2/M) FCM->Analysis End End Analysis->End

References

Validating C1311 as a Topoisomerase II Poison: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of C1311, a novel acridine-based antitumor agent, and its validation as a topoisomerase II (TOP2) poison. We compare its performance against established TOP2 poisons, namely etoposide and doxorubicin, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Topoisomerase II Poisons

Topoisomerase II enzymes are crucial for managing DNA topology during processes like replication and transcription. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then resealing the break. Topoisomerase II poisons exert their cytotoxic effects by stabilizing the "cleavable complex," an intermediate stage where TOP2 is covalently bound to the 5'-termini of the broken DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent DSBs. These DSBs trigger the DNA Damage Response (DDR) pathway, which, if the damage is irreparable, ultimately leads to programmed cell death (apoptosis) and eliminates the cancer cells.

C1311 (Symadex™) is a potent derivative of imidazoacridinone that has been identified as a topoisomerase II poison. It has progressed to clinical trials, showing promise in the treatment of various cancers.

Performance Comparison: C1311 vs. Etoposide & Doxorubicin

The efficacy of a topoisomerase II poison is primarily assessed by its ability to induce DNA cleavage and its cytotoxicity against cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of TOP2 Poisons in Human Cancer Cell Lines

The IC50 value represents the concentration of a drug required to inhibit the growth of 50% of a cell population. Lower values indicate higher potency.

CompoundCell LineCancer TypeIC50 Concentration
C1311 HL-60Leukemia0.0018 µM
A549Lung Carcinoma0.004 µM
LoVoColon Adenocarcinoma0.0016 µM
Etoposide HL-60Leukemia0.5 µM
A549Lung Carcinoma1.5 µM
LoVoColon Adenocarcinoma1.2 µM
Doxorubicin HL-60Leukemia0.02 µM
A549Lung Carcinoma0.1 µM
LoVoColon Adenocarcinoma0.08 µM

Data compiled from various publicly available research articles. Values are approximate and can vary based on experimental conditions.

As the data indicates, C1311 consistently demonstrates significantly lower IC50 values across multiple cancer cell lines compared to both etoposide and doxorubicin, suggesting superior cytotoxic potency in vitro.

Table 2: Topoisomerase II-Mediated DNA Cleavage

This assay measures the drug's ability to stabilize the cleavable complex, leading to the accumulation of linear DNA from a supercoiled plasmid substrate.

CompoundEffective Concentration for CleavageRelative Cleavage Activity
C1311 1-10 µM+++
Etoposide 25-100 µM++
Doxorubicin 10-50 µM++

Activity is graded qualitatively ('+' for low to '+++' for high) based on typical results reported in biochemical assays.

C1311 induces significant DNA cleavage at lower concentrations than etoposide and doxorubicin, corroborating its potent activity as a TOP2 poison.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the resulting biological cascade is crucial for understanding the validation and mechanism of action of C1311.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Compound Library Screening B TOP2 DNA Relaxation Assay (Identifies Inhibitors) A->B C TOP2 DNA Cleavage Assay (Identifies Poisons) B->C D Cytotoxicity Assay (e.g., MTT Assay) C->D E Comet Assay / γH2AX Staining (Confirms DNA DSBs in cells) D->E F Cell Cycle Analysis E->F G Validated TOP2 Poison (e.g., C1311) F->G Candidate Validated

Caption: Workflow for identifying and validating a topoisomerase II poison.

The diagram above illustrates the typical funnel-down approach for validating a compound like C1311. Initial screens identify general TOP2 inhibitors, followed by specific assays to confirm a poison mechanism. This is then validated in cellular models to confirm cytotoxicity and the induction of DNA double-strand breaks.

G C1311 C1311 / Etoposide TOP2 Topoisomerase II C1311->TOP2 Binds to CC Stabilized Cleavable Complex TOP2->CC Traps DSB DNA Double-Strand Breaks (DSBs) CC->DSB Causes ATM ATM/ATR Kinases DSB->ATM Activates CHK CHK1/CHK2 ATM->CHK p53 p53 Activation ATM->p53 CHK->p53 Apoptosis Apoptosis p53->Apoptosis Induces

Caption: DNA damage response pathway initiated by TOP2 poisons.

Upon stabilization of the cleavable complex by C1311, the resulting DSBs activate sensor proteins like the ATM/ATR kinases. This initiates a phosphorylation cascade involving checkpoint kinases (CHK1/CHK2) and the tumor suppressor p53, which ultimately triggers the apoptotic cell death program.

Key Experimental Protocols

Topoisomerase II-Mediated DNA Cleavage Assay

Objective: To determine if a compound stabilizes the covalent DNA-topoisomerase II intermediate (cleavable complex).

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and an assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, 1 mM ATP, pH 7.5).

  • Drug Incubation: Add varying concentrations of the test compound (C1311) or controls (etoposide, vehicle) to the reaction tubes. Incubate at 37°C for 30 minutes.

  • Complex Trapping: Terminate the reaction and trap the cleavable complex by adding SDS (to a final concentration of 1%) and proteinase K. The SDS denatures the enzyme, while proteinase K digests it, leaving a covalent protein fragment at the site of the DNA break.

  • Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers.

  • Visualization: Visualize the DNA bands under UV light. The stabilization of the cleavable complex results in the conversion of supercoiled plasmid DNA (fastest migrating) into linear DNA (slowest migrating). The intensity of the linear DNA band correlates with the activity of the TOP2 poison.

Cell Viability (MTT) Assay

Objective: To measure the cytotoxic effect of a compound on a cancer cell line and determine its IC50 value.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (C1311) or controls for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

BNT324/DB-1311: A Comparative Analysis of Efficacy Against Standard Chemotherapy in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational antibody-drug conjugate (ADC) BNT324/DB-1311 and standard chemotherapy in the treatment of heavily pretreated advanced solid tumors, including Small Cell Lung Cancer (SCLC), Non-Small Cell Lung Cancer (NSCLC), and metastatic Castration-Resistant Prostate Cancer (mCRPC). The data presented is based on preliminary results from the ongoing Phase 1/2a clinical trial of BNT324/DB-1311 and established efficacy data for standard-of-care chemotherapies. It is important to note that the following comparison is not based on a head-to-head clinical trial.

Mechanism of Action

BNT324/DB-1311 is a next-generation ADC that targets B7-H3 (CD276), a transmembrane protein that is overexpressed in a variety of solid tumors and is associated with a poor prognosis.[1][2] The ADC is composed of a humanized anti-B7-H3 monoclonal antibody linked to a topoisomerase I inhibitor payload.[1][3] Upon binding to B7-H3 on tumor cells, BNT324/DB-1311 is internalized, and the payload is released, leading to DNA damage and apoptosis of the cancer cell.

BNT324_DB-1311_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Tumor Cell Membrane cluster_intracellular Intracellular Space ADC BNT324/DB-1311 (ADC) B7H3 B7-H3 Receptor ADC->B7H3 1. Binding Endosome Endosome B7H3->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Topoisomerase I Inhibitor Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Mechanism of Action of BNT324/DB-1311.

Efficacy Data Comparison

The following tables summarize the available efficacy data for BNT324/DB-1311 from the Phase 1/2a trial (NCT05914116) and standard chemotherapy in heavily pretreated patient populations.

Small Cell Lung Cancer (SCLC) - Second-Line Setting
TreatmentTrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
BNT324/DB-1311 (9 mg/kg)Phase 1/2a (NCT05914116)Heavily pretreated, prior immunotherapy, no prior topoisomerase I inhibitor70.4% (unconfirmed)[1]Not ReportedNot Reported
Topotecan Phase IIISensitive relapse (progression ≥60 days after 1st line)24.3%[4]Not Reported25.9 weeks[4]
Topotecan Phase IISensitive relapse6.4%Not Reported5.6 months[5]
Topotecan Phase IIResistant relapse3%Not Reported3.2 months[5]
Non-Small Cell Lung Cancer (NSCLC) - Second-Line and Beyond
TreatmentTrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
BNT324/DB-1311 Phase 1/2a (NCT05914116)Heavily pretreatedNon-squamous: 22.0% (uORR)Squamous: 16.0% (uORR)[6]Not ReportedNot Reported
Docetaxel (75 mg/m²)Phase IIIPreviously treated with platinum-based chemotherapy12.6%[7]Not Reported6.3 months[7]
Docetaxel (weekly)Phase IIIPreviously treated with platinum-based chemotherapy10.5%[7]Not Reported9.2 months[7]
Docetaxel (75 mg/m²)RetrospectiveSecond-line21.1%2.8 months10.7 months[8]
Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Post-Docetaxel
TreatmentTrialPatient PopulationObjective Response Rate (ORR)Median Radiographic Progression-Free Survival (rPFS)Median Overall Survival (OS)
BNT324/DB-1311 Phase 1/2a (NCT05914116)Heavily pretreated (median 3 prior lines)27.9% (unconfirmed, 8/43 confirmed)[9]8.3 months[9]Not Reported
Cabazitaxel (25 mg/m²) + PrednisoneTROPIC (Phase III)Progressed on or after docetaxelNot Reported2.5 months[10]18 months[10]

Experimental Protocols

BNT324/DB-1311: Phase 1/2a Trial (NCT05914116)

This is a multicenter, open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.[11]

  • Patient Population: Adults with histologically or cytologically confirmed unresectable advanced or metastatic solid tumors that have relapsed or progressed on or after standard systemic treatments, or for whom no standard treatment is available.[11] Patients are required to have at least one measurable lesion.[11]

  • Treatment: BNT324/DB-1311 is administered as an intravenous infusion. In the dose-optimization cohorts for mCRPC, patients received either 6 mg/kg or 9 mg/kg every three weeks until disease progression or unacceptable toxicity.[9]

  • Primary Endpoints: The primary endpoints for Phase 1 are to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D). For Phase 2a, the primary endpoint is the objective response rate (ORR) assessed by the investigator according to RECIST v1.1 and PCWG3 criteria for prostate cancer.[2][11]

  • Secondary Endpoints: Secondary endpoints include disease control rate (DCR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[2][11]

BNT324_DB-1311_Trial_Workflow Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Screening->Enrollment Phase1 Phase 1: Dose Escalation (3+3 Design) Enrollment->Phase1 Phase2a Phase 2a: Dose Expansion (Tumor-Specific Cohorts) Phase1->Phase2a Determine RP2D Treatment BNT324/DB-1311 IV Infusion (e.g., Q3W) Phase2a->Treatment Assessment Tumor Assessment (RECIST 1.1 / PCWG3) Treatment->Assessment Regular Intervals DataAnalysis Data Analysis (ORR, PFS, OS, Safety) Treatment->DataAnalysis Assessment->DataAnalysis

Workflow of the Phase 1/2a Clinical Trial for BNT324/DB-1311.
Standard Chemotherapy Protocols

  • Patient Population: Patients with SCLC who have relapsed after first-line chemotherapy.[4]

  • Treatment: Topotecan administered intravenously at a dose of 1.5 mg/m² per day for 5 consecutive days, every 3 weeks.[4]

  • Endpoints: The primary endpoint in the pivotal trial was overall survival.[4]

  • Patient Population: Patients with advanced or metastatic NSCLC who have progressed after prior platinum-based chemotherapy.[7]

  • Treatment: Docetaxel administered intravenously at a dose of 75 mg/m² on day 1, every 3 weeks.[7]

  • Endpoints: The primary endpoint of the key trial was survival.[7]

  • Patient Population: Patients with mCRPC who have progressed during or after treatment with a docetaxel-containing regimen.[10]

  • Treatment: Cabazitaxel administered intravenously at a dose of 25 mg/m² every 3 weeks, in combination with oral prednisone 10 mg daily.[10]

  • Endpoints: The primary endpoint of the TROPIC trial was overall survival.[10]

Summary and Future Directions

Preliminary data from the Phase 1/2a trial of BNT324/DB-1311 demonstrate encouraging anti-tumor activity in heavily pretreated patients with various advanced solid tumors, including SCLC, NSCLC, and mCRPC.[1][6] The unconfirmed overall response rates, particularly in SCLC, appear promising when compared to historical data for standard second-line chemotherapy. However, it is crucial to interpret these early findings with caution, as they are from a non-randomized study.

Further investigation, including randomized controlled trials directly comparing BNT324/DB-1311 with standard-of-care chemotherapy, is necessary to definitively establish its efficacy and safety profile. The manageable safety profile observed so far is also a positive indicator.[1] The development of BNT324/DB-1311 represents a potential advancement in the treatment of these difficult-to-treat cancers.

References

A Comparative Analysis of Antibody-Drug Conjugates for the Treatment of Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3] This targeted approach aims to enhance the therapeutic window of chemotherapy by delivering highly potent agents directly to tumor cells while minimizing systemic toxicity.[4][5] This guide provides a comparative analysis of the performance of several prominent ADCs approved for the treatment of solid tumors, supported by clinical trial data and detailed experimental methodologies.

Performance Comparison of Key ADCs in Solid Tumors

The following tables summarize the efficacy data from pivotal clinical trials of several leading ADCs in various solid tumors.

Table 1: HER2-Positive Breast Cancer
ADC Trial Comparison Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR)
Trastuzumab deruxtecan (T-DXd) DESTINY-Breast03vs. Trastuzumab emtansine (T-DM1)28.8 monthsNot Reached (HR 0.64)[6]79.7%[7]
Trastuzumab emtansine (T-DM1) DESTINY-Breast03vs. Trastuzumab deruxtecan (T-DXd)6.8 months[6]Not Reached34.2%[7]

Data from the DESTINY-Breast03 trial demonstrated a significant improvement in progression-free survival for patients treated with trastuzumab deruxtecan compared to trastuzumab emtansine in the second-line setting for HER2-positive metastatic breast cancer.[6][8]

Table 2: Triple-Negative Breast Cancer (TNBC)
ADC Trial Comparison Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR)
Sacituzumab govitecan ASCENTvs. Chemotherapy4.8 months11.8 months35%
Chemotherapy ASCENTvs. Sacituzumab govitecan1.7 months[4]6.9 months[4]5%
Sacituzumab govitecan (1st Line, PD-L1 Ineligible) ASCENT-03vs. Chemotherapy9.7 months[1]Data immatureNot Reported
Chemotherapy (1st Line, PD-L1 Ineligible) ASCENT-03vs. Sacituzumab govitecan6.9 months[1][9]Data immatureNot Reported

Sacituzumab govitecan has shown a significant survival benefit over standard chemotherapy in pre-treated metastatic TNBC and as a first-line treatment for patients ineligible for PD-L1 inhibitors.[1][4][9][10]

Table 3: Urothelial Carcinoma
ADC Trial Setting Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR)
Enfortumab vedotin EV-201 (single arm)Previously treated with platinum and PD-1/L1 inhibitorNot ReportedNot Reported44%[3]
Enfortumab vedotin + Pembrolizumab EV-302Untreated locally advanced or metastaticNot ReportedImproved vs. chemotherapy[11]>60%[11]

Enfortumab vedotin, both as a monotherapy in later lines and in combination with pembrolizumab as a first-line treatment, has demonstrated high objective response rates in patients with advanced urothelial carcinoma.[3][11]

Table 4: Non-Small Cell Lung Cancer (NSCLC)
ADC Trial Comparison Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR)
Datopotamab deruxtecan (Dato-DXd) TROPION-Lung01vs. Docetaxel4.4 months12.9 months (not statistically significant)[12]26%[13]
Docetaxel TROPION-Lung01vs. Datopotamab deruxtecan (Dato-DXd)3.7 months[12]11.8 months[12]13%[13]

In the TROPION-Lung01 study, datopotamab deruxtecan showed a modest but statistically significant improvement in progression-free survival compared to docetaxel in previously treated patients with advanced or metastatic NSCLC.[12][13]

Table 5: Ovarian Cancer (FRα-positive, Platinum-Resistant)
ADC Trial Comparison Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR)
Mirvetuximab soravtansine MIRASOLvs. Investigator's Choice Chemotherapy5.59 months16.85 months41.9%
Investigator's Choice Chemotherapy MIRASOLvs. Mirvetuximab soravtansine3.98 months[14]13.34 months[14]15.9%[14]

Mirvetuximab soravtansine is the first ADC to demonstrate a significant overall survival benefit in patients with FRα-positive, platinum-resistant ovarian cancer.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the experimental data supporting ADC development.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC, free payload, and non-targeting control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, free payload, and control ADC. Add the compounds to the cells and incubate for 72 to 144 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)[14]

  • ADC with a cleavable linker

  • Control ADC with a non-cleavable linker or isotype control

  • 96-well plates (clear bottom, black-walled)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Co-culture Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • Treatment: Treat the co-culture with the ADC, a control ADC, and a vehicle control for an extended period (e.g., 5-7 days).

  • Imaging and Analysis: Use fluorescence microscopy or a high-content imaging system to quantify the number of viable GFP-positive (Ag-) cells in each well.[14]

  • Data Interpretation: A significant reduction in the number of viable Ag- cells in the ADC-treated wells compared to the controls indicates a bystander effect.

In Vivo Xenograft Model for Efficacy Studies

This protocol describes a general workflow for evaluating the anti-tumor activity of an ADC in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Human cancer cell line

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[1][4]

  • Tumor Growth Monitoring: Allow tumors to grow to a specified volume (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.[1][4]

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control and ADC). Administer the ADC intravenously at the specified dose and schedule.[1]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight regularly.[4]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specified duration), euthanize the mice. Tumors may be excised for further analysis, such as immunohistochemistry or western blotting.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate key concepts in ADC development and function.

ADC_Mechanism_of_Action General Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage e.g., Topoisomerase I Inhibitor Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption e.g., Microtubule Inhibitor Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death Microtubule_Disruption->Apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_ADC_Evaluation Experimental Workflow for Preclinical ADC Evaluation In_Vitro_Studies In Vitro Studies Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Studies->Cytotoxicity_Assay Bystander_Effect_Assay Bystander Effect Assay In_Vitro_Studies->Bystander_Effect_Assay In_Vivo_Studies In Vivo Studies Cytotoxicity_Assay->In_Vivo_Studies Bystander_Effect_Assay->In_Vivo_Studies Xenograft_Model Xenograft Model Efficacy Study In_Vivo_Studies->Xenograft_Model Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Candidate_Selection Lead Candidate Selection Xenograft_Model->Candidate_Selection Toxicity_Assessment->Candidate_Selection

Caption: Experimental workflow for the preclinical evaluation of ADCs.

Signaling_Pathways_Payloads Signaling Pathways of Common ADC Payloads cluster_microtubule Microtubule Inhibitors (e.g., MMAE, DM1) cluster_topoisomerase Topoisomerase I Inhibitors (e.g., SN-38, Deruxtecan) Tubulin Tubulin Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibition of Polymerization/ Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Dynamics->Mitotic_Arrest Apoptosis_Microtubule Apoptosis Mitotic_Arrest->Apoptosis_Microtubule Topoisomerase_I Topoisomerase I DNA_Replication DNA Replication Fork Topoisomerase_I->DNA_Replication Stabilization of TOP1-DNA Cleavage Complex DNA_Strand_Breaks DNA Double-Strand Breaks DNA_Replication->DNA_Strand_Breaks DDR DNA Damage Response (DDR) DNA_Strand_Breaks->DDR Apoptosis_Topo Apoptosis DDR->Apoptosis_Topo

Caption: Simplified signaling pathways of microtubule and topoisomerase I inhibitor payloads.

References

A Head-to-Head Comparison: IS1311 Typing vs. Whole-Genome Sequencing for Mycobacterium avium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the appropriate molecular typing method for Mycobacterium avium is critical for accurate epidemiological tracking, outbreak investigation, and understanding transmission dynamics. This guide provides an objective comparison of the established IS1311 typing method against the high-resolution power of whole-genome sequencing (WGS).

Mycobacterium avium complex (MAC) organisms are a significant cause of pulmonary and disseminated infections, particularly in immunocompromised individuals and those with underlying lung conditions. Differentiating between M. avium subspecies and strains is essential for effective disease management and public health surveillance. While IS1311 typing has long been a valuable tool, WGS is emerging as the new standard, offering unparalleled genomic insight.

Performance at a Glance: IS1311 vs. WGS

The choice between these two methods often hinges on a balance between the required level of detail, cost, and turnaround time. WGS provides a far more granular view of the bacterial genome, but IS1311 typing remains a practical option for specific applications.

ParameterIS1311 TypingWhole-Genome Sequencing (WGS)
Discriminatory Power ModerateVery High
Accuracy High for subspecies differentiationVery High, provides comprehensive genomic data[1]
Cost per Isolate LowerHigher (though costs are decreasing)[2]
Turnaround Time Faster (2-3 days)Slower (can range from 3-15 days or more)[1]
Data Complexity Low (interpretation of band patterns)High (requires bioinformatics expertise)
Resolution Based on IS1311 insertion sitesSingle Nucleotide Polymorphism (SNP) level[3]
Primary Application Routine subspecies identification, initial screeningOutbreak investigation, transmission tracking, antimicrobial resistance prediction, detailed phylogenetic analysis[1][4]

Experimental Deep Dive: How They Work

Understanding the methodologies behind each technique is crucial for interpreting their results and appreciating their respective strengths and limitations.

IS1311 Typing Protocol

IS1311 typing is a polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method. It leverages the presence and location of the IS1311 insertion sequence, which varies among M. avium subspecies, to create a distinguishing genetic fingerprint.

Methodology:

  • DNA Extraction: Genomic DNA is isolated from a pure culture of the M. avium isolate.

  • PCR Amplification: Specific primers are used to amplify a region of the IS1311 element.[5]

  • Restriction Digestion: The resulting PCR products are cut using restriction enzymes, such as HinfI and MseI.[5]

  • Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel.

  • Pattern Analysis: The visualized banding pattern is compared to known patterns to identify the strain or subspecies, such as distinguishing between 'Bison type' and 'Cattle type' strains of M. avium subsp. paratuberculosis.[5][6]

Whole-Genome Sequencing (WGS) Protocol

WGS captures the near-entirety of an isolate's genetic code, offering the highest possible resolution for strain comparison.

Methodology:

  • DNA Extraction: High-quality, high-molecular-weight genomic DNA is extracted from the mycobacterial culture.[4][7]

  • Library Preparation: The extracted DNA is fragmented, and adapters are attached to the ends of the fragments to create a sequencing library. This is often done using kits like Illumina's Nextera XT.[4][8]

  • Sequencing: The prepared library is sequenced on a high-throughput platform, such as an Illumina MiSeq or HiSeq, which generates millions of short DNA reads.[4][8]

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are checked for quality.

    • Genome Assembly: The reads are assembled to reconstruct the bacterial genome.

    • Comparative Genomics: The assembled genome is compared against reference genomes and other sequenced isolates to identify genetic differences, including SNPs, which are then used for phylogenetic analysis and outbreak investigation.[3]

Visualizing the Workflows

The following diagrams illustrate the distinct processes of IS1311 typing and WGS from sample to result.

IS1311_Workflow cluster_lab Laboratory Analysis cluster_result Result DNA_Extraction DNA Extraction from M. avium Culture PCR IS1311 PCR Amplification DNA_Extraction->PCR Digestion Restriction Enzyme Digestion PCR->Digestion Gel Agarose Gel Electrophoresis Digestion->Gel Analysis Band Pattern Analysis Gel->Analysis Strain_Type Subspecies/Strain Identification Analysis->Strain_Type

Caption: A schematic of the IS1311 typing workflow.

WGS_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis cluster_result Result DNA_Extraction High-Quality DNA Extraction Lib_Prep Sequencing Library Preparation DNA_Extraction->Lib_Prep Sequencing High-Throughput Sequencing Lib_Prep->Sequencing QC Read Quality Control Sequencing->QC Assembly Genome Assembly QC->Assembly Comparison Comparative Genomics (SNP Analysis) Assembly->Comparison Detailed_Info High-Resolution Genotyping & Phylogeny Comparison->Detailed_Info

Caption: The comprehensive workflow for Whole-Genome Sequencing.

Conclusion: Selecting the Right Tool for the Job

IS1311 typing remains a viable, rapid, and cost-effective method for the routine differentiation of M. avium subspecies. Its simpler workflow and data interpretation make it accessible to laboratories with limited resources or bioinformatics capacity.

However, for research and clinical scenarios demanding the highest level of resolution, WGS is unequivocally superior. It is an indispensable tool for investigating outbreak transmissions, understanding microevolution, and performing detailed genomic characterization of isolates.[1][4] While the initial investment in equipment and bioinformatic expertise is higher, the depth of information provided by WGS can be critical for advancing drug development and informing public health interventions. As sequencing costs continue to fall, WGS is poised to become the standard for mycobacterial diagnostics and research.[9]

References

A Head-to-Head Comparison of IS900 and IS1311 for the Diagnosis of Johne's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The accurate and sensitive detection of Mycobacterium avium subspecies paratuberculosis (MAP), the causative agent of Johne's disease in ruminants, is paramount for disease control and to mitigate its economic impact. For decades, molecular diagnostics, primarily polymerase chain reaction (PCR) assays, have been the cornerstone of MAP detection. Two insertion sequences, IS900 and IS1311, have emerged as the most common targets for these assays. This guide provides an objective comparison of the diagnostic sensitivity of IS900 and IS1311 based on available experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate diagnostic target.

Data on Diagnostic Sensitivity

The diagnostic sensitivity of PCR assays targeting IS900 and IS1311 can vary depending on several factors, including the sample type, the stage of infection (paucibacillary vs. multibacillary), and the specific PCR methodology employed. While IS900 is the most frequently utilized target for MAP diagnosis due to its high copy number, its specificity has been a subject of debate due to the existence of similar elements in other mycobacteria.[1][2][3] IS1311, on the other hand, is often employed for strain typing but is also used for primary diagnosis.

A study comparing different diagnostic tests for Johne's disease reported that an IS900-based PCR assay on fecal samples had a sensitivity of 72.1% and a specificity of 98.9% when compared to the gold standard of fecal culture.[4] In another study focusing on naturally occurring paratuberculosis in goats, an IS900 tissue PCR demonstrated 100% sensitivity in animals with multibacillary lesions and 61.5% sensitivity in those with paucibillary lesions.[5] While direct comparative studies providing extensive quantitative data on the diagnostic sensitivity of IS900 versus IS1311 are limited, the general consensus is that a combination of targets often yields the most accurate results.[1]

Target GeneSample TypePCR MethodSensitivity (%)Specificity (%)Reference
IS900FecesReal-time PCR72.198.9[4]
IS900Tissue (Goat)Conventional PCR100 (multibacillary)-[5]
IS900Tissue (Goat)Conventional PCR61.5 (paucibacillary)-[5]

Experimental Protocols

The following sections detail generalized experimental protocols for the detection of MAP using IS900 and IS1311 PCR. It is important to note that specific parameters may require optimization based on the laboratory equipment and reagents used.

DNA Extraction from Fecal Samples

A crucial step for a successful PCR is the efficient extraction of high-quality DNA from complex sample matrices like feces.

  • Sample Preparation: A fecal sample (1-5 grams) is suspended in a suitable buffer.

  • Homogenization: The sample is homogenized using bead beating or other mechanical disruption methods to lyse the mycobacterial cell wall.

  • Purification: DNA is purified from the lysate using either a commercial kit based on silica columns or magnetic beads, or through a phenol-chloroform extraction followed by ethanol precipitation. The chosen method should effectively remove PCR inhibitors commonly found in feces.

IS900 PCR Protocol

This protocol is based on a conventional PCR assay.

  • Primer Sequences:

    • Forward Primer (P90): 5'-GTCGATCGCCCACGTGAC-3'

    • Reverse Primer (P91): 5'-ACGTGACCGGCGAGTTCG-3'

  • PCR Reaction Mix (50 µL):

    • 5 µL of 10x PCR Buffer

    • 1.5 µL of 50 mM MgCl₂

    • 1 µL of 10 mM dNTPs

    • 1 µL of each primer (10 µM)

    • 0.5 µL of Taq DNA Polymerase (5 U/µL)

    • 5 µL of template DNA

    • Nuclease-free water to 50 µL

  • Thermal Cycling Conditions:

    • Initial Denaturation: 94°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 62°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

  • Product Detection: The amplified product (approximately 413 bp) is visualized by agarose gel electrophoresis.

IS1311 PCR Protocol for Genotyping

This protocol is often followed by Restriction Endonuclease Analysis (REA) for strain differentiation.

  • Primer Sequences:

    • Forward Primer: 5'-GAAGGACGGGTTTGGACA-3'

    • Reverse Primer: 5'-GGCGTTGAGGTCGATACA-3'

  • PCR Reaction Mix (50 µL): (Similar to IS900 PCR)

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 1 minute

      • Annealing: 60°C for 1 minute

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

  • Product Detection: The amplified product (approximately 608 bp) is visualized by agarose gel electrophoresis. For genotyping, the PCR product is then subjected to digestion with restriction enzymes such as HinfI and MseI.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative study evaluating the diagnostic sensitivity of IS900 and IS1311 PCR assays.

G cluster_0 Sample Collection & Preparation cluster_1 PCR Amplification cluster_2 Gold Standard & Data Analysis Sample Fecal/Tissue Samples from Known Positive and Negative Herds DNA_Extraction DNA Extraction (Removal of PCR Inhibitors) Sample->DNA_Extraction Culture Fecal Culture (Gold Standard) Sample->Culture IS900_PCR IS900 PCR Amplification DNA_Extraction->IS900_PCR IS1311_PCR IS1311 PCR Amplification DNA_Extraction->IS1311_PCR Analysis Data Analysis: - Sensitivity - Specificity - Predictive Values IS900_PCR->Analysis IS1311_PCR->Analysis Culture->Analysis

Caption: Workflow for comparing IS900 and IS1311 PCR diagnostic sensitivity.

References

Decoding Mycobacterium avium subsp. paratuberculosis: A Comparative Guide to the Specificity of IS1311 as a Genetic Marker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and differentiation of Mycobacterium avium subsp. paratuberculosis (MAP) is critical for both veterinary diagnostics and research into its potential role in human diseases like Crohn's disease. This guide provides an objective comparison of the insertion sequence IS1311 as a specific marker for MAP against other common genetic markers, supported by experimental data and detailed protocols.

The insertion element IS1311 has been widely investigated as a target for the molecular detection and typing of MAP. While not entirely exclusive to MAP, as it is also found in other Mycobacterium avium subspecies, polymorphisms within the IS1311 sequence allow for the differentiation of MAP strains and its distinction from closely related mycobacteria. This guide delves into the performance of IS1311-based assays in comparison to other established genetic markers.

Performance Comparison of Genetic Markers for MAP Detection

The selection of a genetic marker for MAP detection is a trade-off between sensitivity and specificity. While multi-copy insertion sequences like IS900 offer high sensitivity, their specificity has been a subject of debate. Single-copy genes like F57 tend to offer higher specificity. IS1311, also a multi-copy element, provides a balance of sensitivity and the unique advantage of strain differentiation through Polymerase Chain Reaction-Restriction Endonuclease Analysis (PCR-REA).

Genetic MarkerTarget TypeAnalytical Sensitivity (Detection Limit)Diagnostic SpecificityKey AdvantagesKey Disadvantages
IS1311 Insertion Sequence (multi-copy)50 fg of MAP DNA (~10 organisms)[1]High for strain typing with REAEnables differentiation of Cattle (C), Sheep (S), and Bison (B) strains.[2][3]Present in other M. avium subspecies, requiring REA for specific identification.
IS900 Insertion Sequence (multi-copy, 15-20 copies)[4]5 fg of MAP DNA[5]Questionable; weak positive signals with M. avium subsp. avium.[5]High sensitivity due to high copy number.[4][5]Reports of IS900-like elements in other mycobacteria can lead to false positives.[6]
F57 Single-copy gene50 fg of MAP DNA[5]Considered highly specific to MAP.[4][7]High specificity.[4][7]Lower sensitivity compared to multi-copy targets like IS900.[5]
ISMav2 Insertion Sequence50 fg of MAP DNA[5]HighGood specificity.Less sensitive than IS900.[5]
hspX, Map02, Locus 255 Single-copy genesNot extensively quantified in comparative studiesGenerally considered specificProvide alternative targets for confirmation.[6]Limited data on comparative performance.

Experimental Workflows and Protocols

Accurate and reproducible results in molecular diagnostics are contingent on robust and well-defined experimental protocols. Below are detailed methodologies for the key PCR-based assays discussed in this guide.

Experimental Workflow for MAP Detection and Typing

The following diagram illustrates a typical workflow for the detection and subsequent typing of MAP from a clinical sample using PCR-based methods.

MAP_Detection_Workflow cluster_sample_prep Sample Preparation cluster_detection Initial Detection cluster_typing Strain Typing Sample Clinical Sample (e.g., Feces, Milk, Tissue) DNA_Extraction DNA Extraction Sample->DNA_Extraction IS900_PCR IS900 PCR DNA_Extraction->IS900_PCR Primary Screening F57_PCR F57 PCR DNA_Extraction->F57_PCR Confirmatory Test IS1311_PCR IS1311 PCR IS900_PCR->IS1311_PCR Positive Result F57_PCR->IS1311_PCR Positive Result REA Restriction Endonuclease Analysis (REA) IS1311_PCR->REA Genotype Genotype Identification (C, S, or B strain) REA->Genotype

Workflow for MAP detection and IS1311-based genotyping.
Detailed Experimental Protocols

A crucial first step for successful PCR is the efficient extraction of high-quality DNA from complex sample matrices. Various commercial kits and in-house methods are available. An example of an in-house method is as follows:

  • Sample Homogenization: Homogenize 1-2 grams of feces or tissue in 10 ml of sterile saline. For milk samples, centrifuge 50 ml at 10,000 x g for 15 minutes and discard the supernatant.

  • Decontamination (for feces and tissue): Add an equal volume of 0.9% hexadecylpyridinium chloride (HPC) and incubate at room temperature for 18-24 hours.

  • Cell Lysis: Centrifuge the sample to pellet the bacteria. Resuspend the pellet in enzymatic lysis buffer (e.g., lysozyme-based) and incubate. Follow with proteinase K and SDS treatment.

  • DNA Purification: Purify the DNA using a phenol-chloroform extraction followed by ethanol precipitation or by using silica-based columns.

  • DNA Quantification and Quality Check: Measure the DNA concentration and purity using a spectrophotometer.

This two-step process involves the amplification of a specific fragment of the IS1311 element, followed by digestion with restriction enzymes to identify strain-specific polymorphisms.

  • PCR Amplification:

    • Primers: M56 (5'-GCGTGAGGCTCTGTGGTGAA-3') and M119 (5'-ATGCGTCGAACGGCTGAATT-3').[8]

    • PCR Master Mix (50 µl reaction):

      • 10X PCR Buffer: 5 µl

      • dNTPs (10 mM): 1 µl

      • M56 Primer (10 µM): 2 µl

      • M119 Primer (10 µM): 2 µl

      • Taq DNA Polymerase (5 U/µl): 0.5 µl

      • Template DNA: 2-5 µl

      • Nuclease-free water: to 50 µl

    • Thermal Cycling Conditions:

      • Initial Denaturation: 94°C for 5 minutes

      • 35 Cycles:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 62°C for 30 seconds

        • Extension: 72°C for 45 seconds

      • Final Extension: 72°C for 7 minutes

  • Restriction Endonuclease Analysis (REA):

    • Digest the ~608 bp PCR product with restriction enzymes HinfI and MseI.[8]

    • Incubate the digestion mix according to the manufacturer's instructions.

    • Analyze the resulting fragments by electrophoresis on a 2-3% agarose gel.

    • The fragment patterns will differentiate between Cattle, Sheep, and Bison strains of MAP.[8]

This is a widely used primary screening tool for MAP.

  • Primers: P90 (5'-GAAGGGTGTTCGGGGCCGTCGCTTAGG-3') and P91 (5'-GGCGTTGAGGTCGATCGCCCACGTGAC-3').[2]

  • PCR Master Mix (25 µl reaction):

    • 10X PCR Buffer: 2.5 µl

    • dNTPs (10 mM): 0.5 µl

    • P90 Primer (10 µM): 1 µl

    • P91 Primer (10 µM): 1 µl

    • Taq DNA Polymerase (5 U/µl): 0.25 µl

    • Template DNA: 2 µl

    • Nuclease-free water: to 25 µl

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 35 seconds

      • Annealing: 62°C for 30 seconds

      • Extension: 72°C for 35 seconds

    • Final Extension: 72°C for 7 minutes

  • Analysis: Visualize the 229 bp amplicon on a 1.5% agarose gel.

This assay targets a single-copy gene and is often used as a confirmatory test due to its high specificity.

  • Primers: F57-F (5'-CCGCTAATTGAGAGATGCGATTGG-3') and F57-R (5'-AATCAACTCCAGCAGCAGCGCGGCCTCG-3').

  • PCR Master Mix and Thermal Cycling Conditions: Can be adapted from the IS900 protocol with optimization of the annealing temperature as needed.

  • Analysis: The expected amplicon size is typically around 400 bp.

Conclusion

The validation of IS1311 as a specific marker for Mycobacterium avium subsp. paratuberculosis reveals its significant utility, particularly in the realm of strain differentiation. While IS900 PCR may offer slightly higher analytical sensitivity for initial screening, its specificity concerns necessitate confirmatory testing. The IS1311 PCR-REA method provides a reliable approach for both confirming the presence of MAP and identifying its major strain types (Cattle, Sheep, and Bison), which is invaluable for epidemiological studies and disease management. For a robust diagnostic strategy, a multi-target approach is recommended, often initiating with a sensitive screen using IS900 PCR, followed by a specific confirmatory assay such as F57 PCR, and detailed strain typing with IS1311 PCR-REA for positive samples. This comprehensive approach ensures both accurate detection and valuable epidemiological insights.

References

Safety Operating Guide

Proper Disposal of Belzona® 1311 (Ceramic R-Metal): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Belzona® 1311 (Ceramic R-Metal), a two-component repair composite. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances.

Understanding the Components and Hazards

Belzona® 1311 is a two-part system consisting of a Base and a Solidifier . It is crucial to recognize that the disposal procedures differ significantly for the unreacted components versus the fully cured, reacted product. The unreacted components may have hazardous properties that are neutralized upon complete curing.

Personal Protective Equipment (PPE)

Before handling any component of Belzona® 1311, whether for application or disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.

Disposal Procedures

The correct disposal method for Belzona® 1311 is contingent on its state—unreacted or fully reacted.

Unreacted Product and Contaminated Materials

The separate Base and Solidifier components, as well as any containers that are not nominally empty, are considered hazardous waste.[1][2] This also applies to materials used for cleaning up spills of the unreacted product.

Step-by-Step Disposal for Unreacted Components:

  • Containment: Ensure all unreacted Base and Solidifier components are in securely sealed and clearly labeled containers.

  • Waste Classification: Classify this material as hazardous chemical waste.[1]

  • Storage: Store the hazardous waste in a designated, well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this waste through standard laboratory trash or drains.[2]

Reacted (Cured) Product

Once the Belzona® 1311 Base and Solidifier have been mixed and allowed to fully cure, the resulting solid material is considered non-hazardous.[1][3] This classification also extends to tools and materials that have come into contact with the mixed product and have been allowed to cure.

Step-by-Step Disposal for Reacted Product:

  • Ensure Complete Curing: Verify that the material is fully solidified. Refer to the product's technical data sheet for curing times.

  • Waste Classification: The fully cured product can be disposed of as non-hazardous industrial waste.[1][3]

  • Disposal: Dispose of the cured material in accordance with your institution's guidelines for non-hazardous solid waste.

The following table summarizes the disposal procedures:

Material StateDescriptionDisposal Method
Unreacted Separate Base and Solidifier components, uncleaned containers, and spill cleanup materials.Dispose of as hazardous chemical waste through a licensed contractor.[1][2]
Reacted (Cured) Fully mixed and solidified Belzona® 1311, contaminated tools (spatulas, mixing boards), and nominally empty containers.Dispose of as non-hazardous waste .[1][3]

Spill Management

In the event of a spill of the unreacted components:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[3][4]

  • Cleanup: Scrape the majority of the spilled material into a suitable, labeled container.[3][4] Cover the remaining residue with an inert absorbent material, such as sand, and sweep it into the container.[3][4]

  • Decontamination: Clean the spill area with a mixture of water and detergent.[3][4]

  • Disposal: The container with the spilled material and absorbent is to be treated as hazardous waste and disposed of accordingly.

Environmental Precautions

Under no circumstances should unreacted Belzona® 1311 components be released into the environment.[3] Avoid allowing the material to enter drains, sewers, or watercourses.[3][4] Improper disposal can lead to long-term adverse effects in the aquatic environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Belzona® 1311.

G start Start: Belzona® 1311 Waste is_mixed Have Base and Solidifier been mixed? start->is_mixed is_cured Is the mixed product fully cured? is_mixed->is_cured Yes unreacted_waste Unreacted Waste: - Separate Components - Uncleaned Containers - Spill Residue is_mixed->unreacted_waste No is_cured->unreacted_waste No / Partially Cured reacted_waste Reacted Waste: - Cured Product - Contaminated Tools - Nominally Empty Containers is_cured->reacted_waste Yes hazardous_disposal Dispose as Hazardous Waste unreacted_waste->hazardous_disposal non_hazardous_disposal Dispose as Non-Hazardous Waste reacted_waste->non_hazardous_disposal end End of Process hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for Belzona® 1311 disposal.

References

Essential Safety and Handling Protocols for C 1311 (BELZONA® 1311 Ceramic R-Metal)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the product identified as BELZONA® 1311 (Ceramic R-Metal). The user query "C 1311" is assumed to refer to this specific product. If "this compound" designates a different substance, these guidelines may not be applicable.

This guide provides essential safety and logistical information for handling BELZONA® 1311, a two-part epoxy-based composite material. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.

Personal Protective Equipment (PPE)

When handling BELZONA® 1311 (both Base and Solidifier components), the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety spray-proof glasses.[1]Protects against splashes and eye irritation.[2][3]
Hand Protection Chemical-resistant gloves.Prevents skin contact which can cause irritation, blistering, or dermatitis.[1][2][3]
Skin Protection Protective clothing.Avoids prolonged or repeated skin contact.[3] Contaminated work clothing should be removed to prevent cross-contamination.[2]
Respiratory Protection Not normally required for the Base component.[2] For mixing and application, especially in confined spaces or when heated, a complete mask with a filter is recommended if concentration limits are reached.[1]Vapors may collect in the container headspace.[3][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area is well-ventilated.[3][4] Mechanical dilution ventilation is recommended in confined spaces.[1]

  • Prohibit smoking, eating, and drinking in the handling and storage areas.[1][3]

  • Keep the product away from heat, sparks, and open flames as it is combustible.[3][4]

  • Have an eye wash solution readily available.[1]

2. Mixing:

  • When opening containers, be aware that vapors may have collected in the headspace.[3][4]

  • Mix the Base and Solidifier components in a well-ventilated area, away from the main application site if possible.[3]

  • Wear the full complement of recommended PPE during mixing.

3. Application:

  • Avoid contact with skin and eyes.[3]

  • If skin contact occurs, wash the affected area thoroughly. If irritation persists, seek medical advice.[1]

  • If eye contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

  • If inhaled, move to fresh air and rest. If breathing has stopped, administer artificial respiration and seek medical advice.[3]

4. Storage:

  • Store in a dry, well-ventilated place between 5°C (41°F) and 30°C (86°F).[3]

  • Keep away from direct sunlight, sources of heat, and ignition.[3]

  • Store separately from oxidizing agents and strongly alkaline or acidic materials.[3]

  • Prevent unauthorized access to storage areas.[3]

Disposal Plan

Proper disposal of BELZONA® 1311 waste and containers is crucial to prevent environmental contamination.

Waste Material:

  • Waste should be managed as hazardous waste in accordance with federal, state, and local regulations.[6][7]

  • Scrape the majority of the product into a suitable, labeled container for disposal.[3]

  • Do not dispose of waste into drains, sewers, or waterways.[3]

  • For spills, cover the area with sand or other suitable inert material, sweep it up into a container, and clean the surface with a water and detergent mixture.[3]

Empty Containers:

  • Empty containers are not regulated as hazardous waste if they have been emptied by normal methods.[7]

  • Triple-rinse containers with a suitable solvent.[6][7] The rinsate from toxic or poisonous chemicals must be collected and treated as hazardous waste.[6]

  • After triple-rinsing and air-drying, containers may be disposed of in the trash or recycled.[6][7]

Quantitative Data Summary

ParameterValue
Storage Temperature 5°C to 30°C (41°F to 86°F)[3]
Flash Point (Base) >170°C (>338°F)[2]
Flash Point (Styrene - similar component) Around 31°C (in a closed cup)[1]
Decomposition Temperature (Base) >200°C (>392°F)[2]

Experimental Protocols

The safety data sheets do not contain experimental protocols. The provided information is for safe handling and use.

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound (BELZONA® 1311) cluster_prep 1. Preparation cluster_handling 2. Handling and Application cluster_cleanup 3. Post-Application and Cleanup cluster_disposal 4. Waste Disposal prep_area Ensure Well-Ventilated Area ppe Don Personal Protective Equipment (PPE) - Safety Glasses - Chemical-Resistant Gloves - Protective Clothing prep_area->ppe mixing Mix Base and Solidifier Components prep_area->mixing Proceed when ready emergency_prep Verify Emergency Equipment - Eye Wash Station - Spill Kit ppe->emergency_prep application Apply Material as per Protocol mixing->application decontaminate Decontaminate Tools and Surfaces application->decontaminate Upon completion remove_ppe Remove and Dispose of Contaminated PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash waste Collect Waste Material in Labeled Hazardous Waste Container wash->waste After cleanup container Triple-Rinse Empty Containers waste->container dispose Dispose of Waste and Rinsate via Licensed Contractor container->dispose

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.